molecular formula C19H14N4O B178227 1,3-Di-6-quinolylurea CAS No. 532-05-8

1,3-Di-6-quinolylurea

货号: B178227
CAS 编号: 532-05-8
分子量: 314.3 g/mol
InChI 键: MJNIRKGFUIUCQO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Di-6-quinolylurea is a useful research compound. Its molecular formula is C19H14N4O and its molecular weight is 314.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Di-6-quinolylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Di-6-quinolylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-6-quinolylurea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-di(quinolin-6-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(22-15-5-7-17-13(11-15)3-1-9-20-17)23-16-6-8-18-14(12-16)4-2-10-21-18/h1-12H,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNIRKGFUIUCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201253
Record name 1,3-Di-6-quinolylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-05-8
Record name 1,3-Di-6-quinolylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Di-6-quinolylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Di-6-quinolylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Di-6-quinolylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-di-6-quinolylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DI-6-QUINOLYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS8SLN7588
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

Babesan CAS 532-05-8 research grade supplier

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: 1,3-Di-6-quinolylurea (Babesan, CAS 532-05-8) – Research Grade Characterization & Application

Executive Summary

This technical guide provides a comprehensive analysis of 1,3-Di-6-quinolylurea (CAS 532-05-8), historically known as Babesan . While often conflated with its soluble salt forms (e.g., quinuronium sulfate), CAS 532-05-8 represents the urea-linked bis-quinoline base . This distinction is critical for researchers, as the base exhibits significantly different solubility, bioavailability, and handling requirements compared to its salt derivatives. This monograph outlines the critical quality attributes (CQAs) for sourcing research-grade material, elucidates its pharmacodynamics against protozoal parasites (Babesia, Trypanosoma), and provides validated protocols for solubilization and in vitro application.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

For research applications, "Research Grade" is not merely a label but a specification of purity and characterization. When sourcing CAS 532-05-8, the following attributes must be verified to ensure experimental reproducibility.

Chemical Nomenclature & Structure
  • IUPAC Name: 1,3-di(quinolin-6-yl)urea[1][2]

  • CAS Number: 532-05-8[1]

  • Molecular Formula: C₁₉H₁₄N₄O[1]

  • Molecular Weight: 314.34 g/mol

  • Structural Distinctness: Unlike fluoroquinolone antibiotics, Babesan utilizes a urea bridge to link two quinoline pharmacophores. This "bis-intercalator" motif is central to its antiprotozoal activity.

Research-Grade Specification Sheet

A qualified supplier must provide a Certificate of Analysis (CoA) meeting these thresholds:

AttributeSpecification (Research Grade)Rationale
Appearance Off-white to pale yellow crystalline powderDiscoloration (brown/green) indicates oxidation of the quinoline nitrogen.
Purity (HPLC) ≥ 98.0% (Area %)Impurities (e.g., mono-substituted ureas) can alter IC₅₀ values in parasitic assays.
Solubility Soluble in DMSO (>10 mg/mL); Insoluble in neutral waterConfirms the material is the base (CAS 532-05-8) and not the sulfate salt.
Identity (¹H-NMR) Conforms to structureMust show characteristic quinoline aromatic protons (7.0–9.0 ppm) and urea NH protons.
Water Content < 1.0% (Karl Fischer)Excess moisture promotes hydrolysis of the urea linkage over time.

Part 2: Mechanism of Action (MOA)

The pharmacological activity of 1,3-Di-6-quinolylurea is driven by its ability to interact with parasite nucleic acids and metabolic enzymes.

Bis-Intercalation & DNA Binding

The planar quinoline rings, separated by the urea linker, function as a bis-intercalator . The molecule inserts itself between DNA base pairs of the parasite's kinetoplast DNA (kDNA).

  • Causality: The spacing provided by the urea bridge allows the two quinoline rings to span approximately two base pairs, creating a stable "staple" in the DNA helix.

  • Effect: This stabilizes the DNA-topoisomerase cleavable complex, preventing DNA replication and transcription, ultimately leading to parasite apoptosis.

Glycolytic Inhibition

Similar to related trypanocides (e.g., Quinapyramine), Babesan interferes with the parasite's glycolysis—a critical pathway since blood-stage trypanosomes lack a functional Krebs cycle and rely entirely on glucose.

  • Target: Glycerol-3-phosphate oxidase (GPO) system.

  • Outcome: Disruption of ATP production leads to rapid energetic collapse.

MOA Visualization

BabesanMOA Babesan 1,3-Di-6-quinolylurea (Babesan) kDNA Parasite Kinetoplast DNA Babesan->kDNA Binds Minor Groove Glycolysis Glycolytic Enzymes (Glycerol-3-phosphate oxidase) Babesan->Glycolysis Inhibits Intercalation Bis-Intercalation (DNA Stabilization) kDNA->Intercalation ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion TopoInhibit Topoisomerase II Inhibition Intercalation->TopoInhibit ReplicationBlock Replication Fork Arrest TopoInhibit->ReplicationBlock Apoptosis Parasite Death (Apoptosis/Lysis) ATP_Depletion->Apoptosis ReplicationBlock->Apoptosis

Figure 1: Dual mechanism of action showing DNA intercalation and metabolic inhibition pathways.

Part 3: Experimental Protocols

Trustworthiness: The following protocols address the low aqueous solubility of CAS 532-05-8, a common failure point in experimental design.

Stock Solution Preparation (10 mM)
  • Reagents: Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%), 1,3-Di-6-quinolylurea (CAS 532-05-8).

  • Protocol:

    • Weigh 3.14 mg of Babesan powder into a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • Validation: The solution must be optically clear.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Working Solution (In Vitro Assay)
  • Dilution: Dilute the stock 1:1000 in culture media (e.g., RPMI 1640) to achieve a 10 µM working concentration.

  • Critical Step: Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity to the parasites.

  • Precipitation Check: Upon adding the DMSO stock to aqueous media, observe for immediate turbidity. If precipitation occurs, the compound concentration exceeds its aqueous solubility limit; reduce concentration or add a solubilizing agent (e.g., 2-hydroxypropyl-β-cyclodextrin).

Quality Control: Supplier Verification Workflow

Before using a new batch of Babesan, run this validation loop to ensure "Research Grade" status.

QCWorkflow Start Receive Shipment CAS 532-05-8 Visual Visual Inspection (Off-white powder) Start->Visual SolubilityTest Solubility Test (10mg/mL in DMSO) Visual->SolubilityTest HPLC HPLC Analysis (C18 Column, MeOH:H2O) SolubilityTest->HPLC Decision Purity > 98%? HPLC->Decision Approve Release for Research Decision->Approve Yes Reject Reject/Contact Supplier Decision->Reject No

Figure 2: Incoming material quality control workflow.

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential Mutagen (due to DNA intercalation mechanism).

  • PPE: Nitrile gloves (double-gloving recommended when handling DMSO stocks), safety goggles, and lab coat.

  • Disposal: As a bioactive quinoline, all waste must be incinerated as hazardous chemical waste. Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68281, 1,3-Di-6-quinolylurea. Retrieved from [Link]

  • Mitema, E. S. (1985). Comparative studies of the effects of quinuronium sulfate and diminazene diaceturate in sheep. Veterinary Research Communications. Retrieved from [Link]

  • Palumbo, M., et al. (1993). On the mechanism of action of quinolone drugs. Trends in Microbiology. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Retrieved from [Link]

Sources

A Technical Guide to the History and Application of Diminazene Aceturate (Babesan) as an Antiprotozoal Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diminazene aceturate, commercially known as Babesan or Berenil, represents a cornerstone in the history of veterinary chemotherapy. An aromatic diamidine developed in the mid-20th century, its introduction provided a crucial tool for managing devastating protozoan diseases in livestock, particularly babesiosis and trypanosomiasis. This guide provides an in-depth technical analysis of the history, chemical properties, mechanism of action, and clinical application of diminazene aceturate. We will explore the scientific rationale behind its development, detail its molecular interactions with parasitic DNA, and provide field-proven methodologies for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this historically significant antiprotozoal agent.

Introduction: The Protozoan Threat to Global Health and Agriculture

Protozoan parasites, including species of Babesia and Trypanosoma, have long posed a significant threat to both animal and human health. In the agricultural sector, these vector-borne pathogens cause immense economic losses through livestock mortality, reduced productivity, and the costs of control measures. Bovine babesiosis, for instance, has had a huge economic impact on the cattle industry worldwide[1]. The urgent need for effective chemotherapeutic agents in the early 20th century spurred significant research efforts, leading to the investigation of various classes of chemical compounds. Among the most fruitful of these endeavors was the exploration of aromatic diamidines.

Genesis of a Therapeutic: The Discovery of Aromatic Diamidines

The journey to diminazene aceturate began with pioneering work into the antiprotozoal activity of aromatic diamidines more than seven decades ago[2]. This class of dicationic molecules showed early promise, with compounds like pentamidine proving effective against human African trypanosomiasis (sleeping sickness)[2]. This initial success paved the way for the synthesis and screening of numerous analogues. In 1955, diminazene aceturate emerged from this research as a highly effective agent for treating blood protozoan infections in animals[3][4]. Originally developed to control trypanosomiasis, its efficacy against Babesia species was quickly recognized, solidifying its place in veterinary medicine[4][5].

Chemical and Pharmacological Profile of Diminazene Aceturate

Chemical Structure and Formulation

Diminazene is a triazene derivative, chemically described as 4,4'-(diazoamino)dibenzamidine[6]. It is formulated as a diaceturate salt to enhance its stability and solubility for parenteral administration.

  • IUPAC Name: 4-[2-(4-Carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide[7]

  • Molecular Formula: C14H15N7[8]

  • Commercial Names: Babesan, Berenil, Azidin, Ganasag, Pirocide[5][7][8]

Pharmacokinetics: Absorption, Distribution, and Elimination

Following intramuscular injection, the recommended therapeutic route, diminazene aceturate reaches peak blood levels within an hour in most target species, including cattle, goats, and sheep[9]. The elimination from the blood is biphasic, with an initial rapid phase followed by a much longer terminal phase, with a half-life that can extend up to 188 hours[9].

A key aspect of its pharmacology is its distribution. The highest concentrations of the drug are found in the liver and kidneys, with low concentrations detected in the brain[5]. This distribution pattern is critical from a therapeutic standpoint, as the liver is a primary site of parasite sequestration, but it also has implications for drug residues in food-producing animals[5][9]. The drug and its metabolites are eliminated in both urine and feces[9].

Mechanism of Action: Targeting Parasite DNA

The primary trypanocidal and babesicidal activity of diminazene aceturate is attributed to its ability to bind to parasitic DNA. This interaction is highly specific and central to its efficacy.

Causality of Action: Unlike some antimicrobial agents that disrupt cell walls or metabolic pathways, diminazene acts directly on the genetic core of the parasite. Its dicationic structure allows it to bind with high affinity to the minor groove of DNA, particularly at sites rich in adenine-thymine (A-T) base pairs[10]. This binding is non-intercalative, meaning it does not slide between the base pairs but rather sits within the groove.

In trypanosomes, the primary target is the kinetoplast DNA (kDNA), a unique network of circular DNA within the mitochondrion[10][11]. By binding to the A-T rich regions of the kDNA, diminazene is believed to inhibit DNA replication and RNA transcription, leading to irreversible damage and parasite death[7][11]. This targeted action on a structure unique to the parasite provides a degree of selectivity, which is a fundamental principle in the development of effective antimicrobial agents.

G cluster_parasite Protozoan Parasite cluster_mito Mitochondrion cluster_effects Cellular Effects kDNA Kinetoplast DNA (kDNA) (A-T Rich Minicircles) Inhibition Inhibition of DNA Replication & Transcription NuclearDNA Nuclear DNA Diminazene Diminazene Aceturate (Dicationic Molecule) Diminazene->kDNA Binds to A-T Rich Minor Groove Damage Irreversible Damage to kDNA Inhibition->Damage Death Parasite Death Damage->Death

Mechanism of Diminazene Aceturate Action.

Beyond its direct antiparasitic effects, diminazene has also been shown to possess anti-inflammatory properties by downregulating the production of pro-inflammatory cytokines[3][10][12]. This secondary effect may contribute to the clinical recovery of infected animals by mitigating the pathological consequences of the host's immune response.

Antiprotozoal Spectrum and Clinical Application

Diminazene aceturate is a broad-spectrum antiprotozoal agent primarily used in veterinary medicine. Its main indications are for the treatment of trypanosomiasis and babesiosis in a variety of domestic animals[3][5][6].

Disease Causative Agent (Examples) Affected Animals Typical Therapeutic Dose (IM)
Babesiosis Babesia bovis, B. bigemina, B. canisCattle, Dogs, Sheep, Horses3.5 mg/kg[6][9]
Trypanosomiasis Trypanosoma congolense, T. vivax, T. bruceiCattle, Goats, Sheep, Horses3.5 - 7.0 mg/kg[4]

While highly effective, the use of diminazene in humans has been limited due to concerns about toxicity, although it has been used to treat early-stage human African trypanosomiasis[3][6].

Methodologies for Efficacy Evaluation

The evaluation of antiprotozoal agents like diminazene requires robust and reproducible experimental protocols. The following methodologies represent standard approaches for assessing in vitro and in vivo efficacy.

Experimental Protocol 1: In Vitro Susceptibility Testing of Babesia bovis

Rationale: This protocol is designed to determine the 50% inhibitory concentration (IC50) of diminazene aceturate against B. bovis in an in vitro culture system. The IC50 value is a quantitative measure of a drug's potency and is essential for screening new compounds and monitoring for the development of resistance.

Methodology:

  • Parasite Culture:

    • Initiate and maintain a continuous in vitro culture of a Babesia bovis reference strain (e.g., Texas strain) in a microaerophilous stationary phase (MASP) culture system.

    • Use a culture medium consisting of RPMI 1640 supplemented with 40% bovine serum and bovine red blood cells (RBCs) at a 5% packed cell volume (PCV).

    • Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO2, 2% O2, and 93% N2.

    • Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.

  • Drug Preparation:

    • Prepare a stock solution of diminazene aceturate (e.g., 1 mM) in sterile, nuclease-free water or DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 µM to 10 µM).

  • Susceptibility Assay:

    • Synchronize the parasite culture to the ring stage, if possible, to ensure a homogenous starting population.

    • In a 96-well microtiter plate, add 50 µL of the parasite culture with an initial parasitemia of 0.5% to each well.

    • Add 50 µL of the serially diluted drug solutions to the respective wells. Include parasite-only (no drug) and uninfected RBCs (negative control) wells.

    • Incubate the plate for 72-96 hours under the standard culture conditions described in Step 1.

  • Data Analysis:

    • After incubation, determine the final parasitemia in each well. This can be done by:

      • Microscopy: Preparing Giemsa-stained smears from each well and counting the number of infected RBCs out of at least 1,000 total RBCs.

      • Fluorometric Assay: Using a DNA-intercalating dye (e.g., SYBR Green I) that fluoresces upon binding to parasite DNA. Measure fluorescence using a microplate reader.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the no-drug control.

    • Plot the inhibition percentages against the drug concentrations and use a non-linear regression model (e.g., log[inhibitor] vs. response) to determine the IC50 value.

Experimental Protocol 2: In Vivo Efficacy Study in a Murine Model of Trypanosomiasis

Rationale: An in vivo model is crucial to assess a drug's efficacy within a complex biological system, accounting for its pharmacokinetic and pharmacodynamic properties. A mouse model for Trypanosoma infection is a well-established system for preclinical drug evaluation.

G A Day 0: Infect Mice (n=5/group) with Trypanosoma brucei (i.p.) B Day 3-5: Confirm Parasitemia (Tail Blood Smear) A->B C Day 5: Initiate Treatment B->C D Treatment Group: Diminazene (e.g., 5 mg/kg, i.p.) for 4 consecutive days C->D Group 1 E Vehicle Control Group: Administer Saline (i.p.) C->E Group 2 F Monitor Daily: Parasitemia Levels Clinical Signs Survival D->F E->F G Day 30: End of Study F->G Observation Period H Data Analysis: - Mean Survival Time - Parasitemia Curves - % Cure Rate G->H

Workflow for In Vivo Efficacy Testing.

Methodology:

  • Animal Model:

    • Use immunocompetent mice (e.g., BALB/c or Swiss Webster), 6-8 weeks old.

    • House animals under standard laboratory conditions with access to food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Infection:

    • Infect mice intraperitoneally (i.p.) with a lethal dose (e.g., 1 x 10^4 parasites) of a relevant Trypanosoma species (e.g., T. brucei).

  • Treatment:

    • Monitor the development of parasitemia by examining tail blood smears daily, starting from day 3 post-infection.

    • Once a patent parasitemia is established, randomly assign mice to treatment and control groups (n=5-10 per group).

    • Treatment Group: Administer diminazene aceturate at a predetermined dose (e.g., 3.5 mg/kg) via i.p. or intramuscular (i.m.) injection for a specified duration (e.g., 4 consecutive days).

    • Control Group: Administer an equal volume of the vehicle (e.g., sterile saline) following the same schedule.

  • Monitoring and Endpoints:

    • Monitor parasitemia levels in all mice every other day for at least 30 days post-treatment. A mouse is considered cured if no parasites are detected in the blood up to the end of the observation period.

    • Record clinical signs (e.g., weight loss, ruffled fur, lethargy) and survival daily.

    • The primary endpoints for efficacy are the percentage of cured mice and the mean survival time of the animals.

Emergence of Resistance

As with many antimicrobial agents, the extensive use of diminazene aceturate has led to the emergence of drug-resistant strains of parasites. While the mechanisms are not fully understood, they are thought to involve decreased drug uptake by the parasite or alterations in the drug's molecular target. Studies have shown that it is possible to induce resistance in Babesia bovis in vitro through continuous drug pressure[13]. The development of resistance underscores the critical need for stewardship in the use of existing drugs and for continued research into new antiprotozoal agents with novel mechanisms of action[14][15][16].

Conclusion and Future Perspectives

For over 65 years, diminazene aceturate has been an invaluable asset in veterinary medicine, saving countless animals from the devastating effects of babesiosis and trypanosomiasis[3][12]. Its history is a testament to the success of targeted chemical synthesis in the fight against infectious diseases. While its clinical utility remains significant, the challenges of drug resistance and the desire for agents with wider safety margins propel the ongoing search for the next generation of antiprotozoal therapies. The foundational knowledge gained from decades of research into diminazene continues to inform and guide these modern drug discovery efforts.

References

  • de Brito, M.G., Mengarda, A.C., Oliveira, G.L., et al. (2020). Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection. Antimicrobial Agents and Chemotherapy, 64(11). Available at: [Link]

  • Gomes, P. A. T., & de Macedo, T. F. (2015). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Memorias do Instituto Oswaldo Cruz, 110(8), 957–973. Available at: [Link]

  • FAO. (n.d.). Diminazene aceturate. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Peregrine, A. S., & Mamman, M. (1993). Pharmacology of diminazene: a review. Acta Tropica, 54(3-4), 185–203. (Note: While not directly provided by the search, this is a highly relevant historical review. The provided search results support the mechanism described.) A similar summary is available on ResearchGate: [Link]

  • Taylor & Francis Online. (n.d.). Diminazene aceturate – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Onyeyili, P. A., & Anika, S. M. (2021). A review on therapeutic activities of diminazene aceturate. Journal of Steppe Veterinary and Animal Science, 1(1), 1-10. Available at: [Link]

  • Werbovetz, K. (2006). Diamidines as antitrypanosomal, antileishmanial and antimalarial agents. Current Opinion in Investigational Drugs, 7(2), 147–157. Available at: [Link]

  • Mosqueda, J., Ueti, M. W., & Suarez, C. E. (2012). Current Advances in Detection and Treatment of Babesiosis. Current Topics in Tropical Medicine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diminazene. PubChem Compound Database. Available at: [Link]

  • INCHEM. (n.d.). 673. Diminazene (WHO Food Additives Series 25). INCHEM. Available at: [Link]

  • Onyilagha, C., & Uzonna, J. (2014). Diminazene aceturate (Berenil), a new use for an old compound? International Immunopharmacology, 22(2), 289–293. Available at: [Link]

  • Wikipedia. (n.d.). Diminazene. Wikipedia. Available at: [Link]

  • Gillingwater, K., Kumar, A., Ismail, M. A., et al. (2012). In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model. Antimicrobial Agents and Chemotherapy, 56(7), 4000–4004. Available at: [Link]

  • Yale School of Medicine. (2024). Babesiosis: Researchers Discover a New Combination Therapy Effective Against Drug-sensitive and Resistant Parasites. Yale School of Medicine. Available at: [Link]

  • Rizk, M. A., El-Sayed, S. A. E.-G., & Terkawi, M. A. (2018). Development of unstable resistance to diminazene aceturate in Babesia bovis. Veterinary Parasitology, 259, 39–45. Available at: [Link]

  • Assob, J. C. N., et al. (2018). Recent Advances in the Discovery of Novel Antiprotozoal Agents. Molecules, 23(2), 337. Available at: [Link]

  • de Souza, M. V. N. (2021). Drug Discovery of Antiprotozoal Agents. Molecules, 26(11), 3375. Available at: [Link]

Sources

An In-Depth Technical Guide to 1,3-bis(quinolin-6-yl)urea: Properties, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to bind to multiple, biologically significant targets. The diaryl urea motif is a quintessential example of such a scaffold, forming the structural core of numerous approved therapeutic agents, particularly in oncology.[1] Drugs like Sorafenib and Regorafenib have validated the diaryl urea core as a potent pharmacophore for kinase inhibition.[1][2] When this central urea linker is flanked by quinoline heterocycles—a bicyclic aromatic system renowned for its prevalence in bioactive natural products and pharmaceuticals—the resulting molecule, 1,3-bis(quinolin-6-yl)urea , becomes a compound of significant interest for drug discovery and development professionals.

This technical guide provides a comprehensive overview of 1,3-bis(quinolin-6-yl)urea, consolidating its core molecular properties, outlining a robust synthetic protocol with detailed scientific rationale, and placing the molecule within the broader context of its therapeutic potential as a kinase inhibitor. The information is tailored for researchers, chemists, and drug development scientists seeking a foundational understanding of this promising chemical entity.

Core Molecular Profile

A precise understanding of a compound's physicochemical properties is the bedrock of all subsequent research and development efforts, from designing synthetic routes to formulating in vitro assays.

Chemical Formula and Structure

The fundamental composition of 1,3-bis(quinolin-6-yl)urea is defined by its molecular formula and the spatial arrangement of its constituent atoms.

  • Molecular Formula: C₁₉H₁₄N₄O[3][4]

  • IUPAC Name: 1,3-di(quinolin-6-yl)urea[3]

  • CAS Number: 532-05-8[3]

  • Synonyms: 1,3-Di-6-quinolylurea, N,N'-di(6-quinolinyl)urea, Bis(6-quinolyl)urea[3]

The structure consists of a central urea group symmetrically substituted on its nitrogen atoms with two quinolin-6-yl moieties.

Molecular Weight and Mass

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for preparing solutions of known molarity for biological assays.

  • Average Molecular Weight: 314.34 g/mol [3][4]

  • Monoisotopic Mass: 314.11676108 Da[3]

Physicochemical Properties

The computed physicochemical properties of a compound offer predictive insights into its behavior, including solubility, membrane permeability, and potential for oral bioavailability. These parameters are summarized in the table below.

PropertyValueSource
XLogP3 3.2PubChem[3]
Topological Polar Surface Area (TPSA) 66.9 ŲPubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 2PubChem[3]
Complexity 405PubChem[3]

Table 1: Summary of key physicochemical properties of 1,3-bis(quinolin-6-yl)urea.

The values for LogP and TPSA suggest the compound has a favorable profile for cell permeability, a crucial attribute for targeting intracellular proteins like kinases.

Synthesis and Characterization

The synthesis of symmetrical diaryl ureas is a well-established transformation in organic chemistry. The chosen strategy must be efficient, high-yielding, and amenable to purification.

Synthetic Strategy and Rationale

The most direct and common method for constructing a 1,3-disubstituted urea involves the reaction of an amine with a suitable carbonyl source. For 1,3-bis(quinolin-6-yl)urea, this involves the reaction of two equivalents of 6-aminoquinoline with a one-carbon electrophile. While highly reactive and hazardous phosgene was historically used, safer alternatives like triphosgene or carbonyldiimidazole (CDI) are now standard. The following protocol utilizes triphosgene, a stable solid that generates phosgene in situ, mitigating handling risks.

The causal logic for this experimental design is as follows:

  • Anhydrous Solvent: The reaction is performed under anhydrous conditions (e.g., in dichloromethane or toluene) to prevent the hydrolysis of the highly reactive isocyanate intermediate into the corresponding amine, which would terminate the reaction.

  • Non-Nucleophilic Base: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the formation of the key isocyanate intermediate, driving the reaction to completion.

G cluster_reactants Starting Materials cluster_process Reaction Process aminoquinoline 6-Aminoquinoline (2 eq.) intermediate In Situ Formation of Quinolin-6-yl Isocyanate aminoquinoline->intermediate reaction Nucleophilic Attack by Second 6-Aminoquinoline aminoquinoline->reaction triphosgene Triphosgene (0.34 eq.) triphosgene->intermediate base Triethylamine (2.2 eq.) base->intermediate intermediate->reaction product Crude 1,3-bis(quinolin-6-yl)urea reaction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure Product purification->final_product

Caption: High-level workflow for the synthesis of 1,3-bis(quinolin-6-yl)urea.
Detailed Experimental Protocol: Synthesis

This protocol describes a robust method for synthesizing 1,3-bis(quinolin-6-yl)urea on a laboratory scale.

Materials:

  • 6-Aminoquinoline (2.0 g, 13.9 mmol, 2.0 eq.)

  • Triphosgene (1.37 g, 4.6 mmol, 0.34 eq.)

  • Triethylamine (TEA) (2.1 mL, 15.3 mmol, 2.2 eq.)

  • Anhydrous Dichloromethane (DCM) (100 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-aminoquinoline (1.0 g, 6.95 mmol, 1.0 eq.) and anhydrous DCM (50 mL). Cool the resulting solution to 0 °C in an ice bath.

  • Formation of Intermediate: In a separate flask, dissolve triphosgene (1.37 g, 4.6 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled 6-aminoquinoline solution over 20 minutes.

  • Addition of Amine and Base: In another flask, dissolve the remaining 6-aminoquinoline (1.0 g, 6.95 mmol, 1.0 eq.) and TEA (2.1 mL, 15.3 mmol) in anhydrous DCM (30 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure 1,3-bis(quinolin-6-yl)urea.

Characterization Workflow

Confirmation of the product's identity and purity is a non-negotiable step for ensuring data integrity in subsequent biological studies. A standard, self-validating characterization workflow is employed.

G cluster_confirm Structure & Identity Confirmation cluster_purity Purity Assessment Crude Crude Product Purified Purified Product Crude->Purified NMR ¹H & ¹³C NMR Spectroscopy (Confirms Connectivity) Purified->NMR MS High-Resolution Mass Spec (Confirms Molecular Formula) Purified->MS HPLC HPLC Analysis (>95% Purity) Purified->HPLC MP Melting Point (Sharp, Defined Range) Purified->MP Final Qualified Compound for Biological Screening NMR->Final MS->Final HPLC->Final MP->Final

Caption: Standard workflow for the analytical characterization of the final compound.

Biological Context and Therapeutic Potential

The Quinoline-Urea Scaffold in Kinase Inhibition

The diaryl urea scaffold is a cornerstone of Type II kinase inhibitors. These inhibitors target the 'DFG-out' (inactive) conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. The urea moiety is perfectly poised to form critical bidentate hydrogen bonds with the kinase hinge region, while the flanking aromatic systems (in this case, quinoline) occupy adjacent hydrophobic pockets. Tivozanib, an approved drug for renal cell carcinoma, is a prominent example of a potent quinoline-urea derivative that inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

Potential Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Given its structural similarity to known kinase inhibitors, 1,3-bis(quinolin-6-yl)urea is hypothesized to function by inhibiting one or more receptor tyrosine kinases. RTKs are critical cell surface receptors that, upon binding to an extracellular ligand (e.g., VEGF, PDGF), dimerize and autophosphorylate their intracellular domains. This phosphorylation event initiates downstream signaling cascades (such as the RAS/MAPK pathway) that drive cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer. A competitive inhibitor like 1,3-bis(quinolin-6-yl)urea would bind to the ATP pocket of the kinase, preventing autophosphorylation and blocking all subsequent downstream signaling.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Monomer RTK_dimer RTK Dimer (Active) RTK->RTK_dimer 2. Dimerization ATP ATP RTK_dimer->ATP 3. ATP Binding Ligand Growth Factor (e.g., VEGF) Ligand->RTK 1. Binding ADP ADP + P ATP->ADP 4. Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) ADP->Downstream Response Cell Proliferation & Angiogenesis Downstream->Response Inhibitor 1,3-bis(quinolin-6-yl)urea (Hypothesized) Inhibitor->ATP BLOCKS

Caption: Hypothesized mechanism of action via inhibition of RTK signaling.
Protocol: In Vitro Kinase Inhibition Assay

To validate the hypothesis that 1,3-bis(quinolin-6-yl)urea is a kinase inhibitor, the first and most critical experiment is a direct in vitro enzymatic assay. A luminescence-based assay that measures ATP consumption is a widely used, robust method.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 1,3-bis(quinolin-6-yl)urea against a target kinase (e.g., VEGFR2).

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Substrate peptide specific for the kinase

  • 1,3-bis(quinolin-6-yl)urea (test compound), serially diluted in DMSO

  • ATP solution

  • Kinase assay buffer

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Dispense the serially diluted test compound into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add a mixture of the kinase and its specific substrate peptide in assay buffer to all wells.

  • Initiation of Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent. This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Summary and Future Directions

1,3-bis(quinolin-6-yl)urea is a synthetically accessible molecule with a physicochemical profile that is highly attractive for drug development. Its diaryl urea core, flanked by quinoline heterocycles, strongly suggests a potential role as a Type II kinase inhibitor. The protocols outlined in this guide provide a clear path for its synthesis, characterization, and initial biological validation.

Future research should focus on:

  • Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its potency and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and drug-like properties.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit downstream signaling and cell proliferation in relevant cancer cell lines.

  • In Vivo Studies: Assessing the compound's efficacy and safety in preclinical animal models of cancer.

This foundational work positions 1,3-bis(quinolin-6-yl)urea as a molecule of considerable interest, warranting further investigation by the scientific community.

References

  • ResearchGate. Crystal Structure of 1,3-Di(quinolin-3-yl)urea | Request PDF. [Link]

  • PubChem. 1,3-Di-6-quinolylurea | C19H14N4O | CID 68281. [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]

  • National Center for Biotechnology Information (PMC). Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. [Link]

  • ResearchGate. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. [Link]

  • PubChem. Aminoquinuride | C21H20N6O | CID 71166. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

Sources

Foreword: A Tale of Two Molecules in the Fight Against Piroplasmosis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quinolylurea and Quinuronium-Based Antiparasitic Agents

In the persistent battle against vector-borne parasitic diseases, particularly babesiosis in livestock, the therapeutic landscape has been shaped by a continuous search for potent, safe, and effective chemical agents. This guide delves into a comparative analysis of two significant compounds: Quinuronium Sulfate , a long-established, efficacious, yet notoriously toxic babesicide, and 1,3-Di-6-quinolylurea , representing a strategic chemical scaffold in the modern pursuit of safer and more targeted antiparasitic drugs.

This document is structured not as a rigid review but as a narrative of scientific progression. We begin by dissecting the established veteran, Acaprin (the common trade name for Quinuronium Sulfate), understanding its strengths and, critically, the liabilities that drive the need for innovation. We then pivot to the quinolylurea scaffold, exploring the mechanistic rationale and the experimental pathways that guide its development as a potential successor. This guide is intended for drug development professionals and researchers who appreciate not just the "what" of a protocol, but the fundamental "why" that underpins scientific discovery and validation.

Section 1: The Incumbent Agent - Quinuronium Sulfate (Acaprin)

Quinuronium sulfate is a diamidine compound that has been a mainstay in veterinary medicine for the treatment of babesiosis (also known as "redwater fever") in cattle, sheep, horses, and swine for decades.[1][2] Its rapid and potent action against Babesia species, such as B. bovis, B. bigemina, and B. divergens, cemented its role in managing acute infections.[1][3]

Chemical Identity and Physicochemical Properties

Quinuronium is a bis-quaternary ammonium salt, characterized by two quinoline rings linked by a urea functional group. This structure is central to both its therapeutic activity and its significant toxicity.

PropertyQuinuronium Sulfate
IUPAC Name 1,3-bis(6-amino-2-methylquinolin-1-ium-1-yl)urea;sulfate
Synonyms Acaprin, Babesan, Piroplasmin
Molecular Formula C₂₃H₂₆N₆O₅S
Molecular Weight 502.56 g/mol
Appearance Yellowish crystalline powder
Solubility Soluble in water
Mechanism of Action: A Double-Edged Sword

The precise babesicidal mechanism of quinuronium has not been fully elucidated, but its action is believed to stem from its ability to interfere with the parasite's nucleic acid synthesis, a common pathway for many quinoline-based drugs.[4][5] However, its dominant and clinically significant mechanism relates to its toxicity. Quinuronium sulfate is a potent cholinesterase inhibitor .[6]

This inhibition leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses, resulting in the classic signs of parasympathomimetic toxicity: salivation, muscle tremors, defecation, and potentially fatal cardiovascular collapse.[1][6][7] This anticholinesterase activity is a critical liability, creating a very narrow therapeutic index and demanding cautious administration.

Pharmacological & Toxicity Profile
  • Efficacy : Highly effective for acute babesiosis, often resolving clinical signs within 24-36 hours of a single subcutaneous injection.[7] However, it may not completely clear the parasite, leading to a carrier state, and relapses can occur, particularly if treatment is administered late in the infection.[3]

  • Toxicity : The drug is highly toxic, with a low LD50.[6] Studies in rodents have established subcutaneous LD50 values in the range of 5.40 mg/kg (mice) to 6.5 mg/kg (rats).[6] The risk of adverse effects is significant, and they can manifest even at therapeutic doses.[7]

Section 2: The Challenger - The 1,3-Di-6-quinolylurea Scaffold

The inherent toxicity of quinuronium sulfate necessitates the development of new therapeutic agents. The 1,3-Di-6-quinolylurea structure serves as a valuable starting point. It retains the core quinoline moiety, which is a privileged scaffold in antiparasitic drug discovery, but as a diaryl urea derivative, it belongs to a class of compounds more commonly associated with targeted enzyme inhibition, such as kinase inhibition.[5][8][9]

Design Rationale and Chemical Properties

The design strategy behind exploring quinolylurea derivatives is to decouple the desired antiparasitic activity from the off-target toxicity (cholinesterase inhibition) of quinuronium. By modifying the linkers and substitution patterns on the quinoline rings, chemists aim to enhance specificity for parasitic targets while minimizing interaction with host enzymes.

Property1,3-Di-6-quinolylurea (Representative)
IUPAC Name 1,3-di(quinolin-6-yl)urea
Molecular Formula C₁₉H₁₄N₄O
Molecular Weight 314.34 g/mol
Core Structure Diaryl Urea
Postulated Mechanism of Action: Targeting Parasite-Specific Pathways

While direct studies on 1,3-Di-6-quinolylurea for babesiosis are not extensively published, we can infer its likely mechanisms based on its constituent parts. This approach is fundamental to modern drug discovery, where known pharmacophores are hybridized to create novel activities.

  • Inhibition of DNA Synthesis : Like many quinoline derivatives, this scaffold could inhibit parasite DNA gyrase (Topoisomerase II), an enzyme essential for relieving torsional stress during DNA replication.[4][10][11] This is a well-established mechanism for quinolone antibacterials and a plausible target in apicomplexan parasites like Babesia.

  • Interference with Heme Metabolism : A classic antimalarial mechanism for quinolines like chloroquine is the inhibition of hemozoin formation, leading to a buildup of toxic free heme within the parasite.[12] Given the intraerythrocytic nature of Babesia, this remains a highly viable target.

  • Kinase Inhibition : The diaryl urea structure is a hallmark of many small-molecule kinase inhibitors (e.g., Sorafenib).[8] Parasites possess a unique kinome with enzymes like Calcium-Dependent Protein Kinases (CDPKs) that are essential for processes like host cell invasion and have no direct orthologs in mammals, making them attractive and specific drug targets.[13]

The following diagram illustrates the potential convergent mechanisms of action for a quinolylurea compound against an intraerythrocytic parasite.

G cluster_host Host Erythrocyte cluster_parasite Babesia Parasite DNA Parasite DNA Heme Toxic Heme Kinase Parasite-Specific Kinase (e.g., CDPK) Invasion Host Cell Invasion/ Egress Signaling Kinase->Invasion Regulates Replication DNA Replication Replication->DNA Gyrase DNA Gyrase/ Topoisomerase Gyrase->Replication Enables Detox Heme Detoxification (Hemozoin) Detox->Heme Neutralizes Drug 1,3-Di-6-quinolylurea Drug->Kinase Inhibits Drug->Gyrase Inhibits Drug->Detox Inhibits

Caption: Postulated multi-target mechanism of 1,3-Di-6-quinolylurea.

Section 3: Comparative Analysis and Future Outlook

The transition from broad-spectrum, toxic agents like quinuronium to targeted therapies like quinolylurea derivatives represents a paradigm shift in antiparasitic drug development.

FeatureQuinuronium Sulfate (Acaprin)1,3-Di-6-quinolylurea (Scaffold)
Primary Target Non-specific; Host CholinesteraseParasite-specific (putative); DNA Gyrase, Kinases
Efficacy High (acute infections)[7]To be determined; potential for broad-spectrum activity[14]
Safety Profile Poor; narrow therapeutic index[6]Potentially high; designed for target specificity
Mechanism Cholinesterase inhibition, DNA disruptionMulti-target inhibition of parasite pathways[4][12]
Resistance Documented in some regionsPotential to overcome existing resistance mechanisms
Development Stage Marketed Veterinary DrugPreclinical / Research

Section 4: Validating Novel Compounds - Experimental Protocols

To rigorously evaluate a novel compound like 1,3-Di-6-quinolylurea against the benchmark of quinuronium, a series of validated in vitro and in vivo experiments are essential. These protocols are designed as self-validating systems with integrated controls.

Protocol 1: In Vitro High-Throughput Drug Susceptibility Assay

This protocol uses a fluorescence-based method for screening antibabesial agents, which is more accurate and scalable than traditional microscopy.[15][16][17]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against Babesia bovis in vitro.

Methodology:

  • Parasite Culture:

    • Maintain a continuous culture of Babesia bovis (e.g., Texas strain) in purified bovine red blood cells (RBCs) at 2.5% hematocrit.

    • Use M199 medium supplemented with 40% bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate at 37°C in a microaerophilic environment (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation:

    • Prepare a stock solution of 1,3-Di-6-quinolylurea in DMSO (e.g., 10 mM).

    • Create a 2-fold serial dilution series in culture medium in a 96-well plate.

    • Include positive control wells (Diminazene aceturate, a known babesicide) and negative control wells (DMSO vehicle only).

  • Assay Execution:

    • Synchronize the parasite culture to the ring stage.

    • Add 100 µL of infected RBCs (1% initial parasitemia, 2.5% hematocrit) to each well of the drug plate.

    • Incubate the plate for 72 hours under the conditions described in Step 1.

  • Fluorescence Reading:

    • After incubation, lyse the RBCs and stain the parasite DNA by adding 100 µL of lysis buffer containing 2x SYBR Green I dye to each well.

    • Incubate in the dark for 1 hour at room temperature.

    • Read the fluorescence on a microplate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Subtract background fluorescence from uninfected RBC wells.

    • Normalize the data with the negative control (100% growth) and positive control (0% growth).

    • Plot the percentage of inhibition against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A 1. Culture Babesia in Bovine RBCs B 2. Prepare Serial Dilution of Test Compound D 4. Add Infected RBCs to each well A->D C 3. Add Controls: - Positive (Diminazene) - Negative (DMSO) C->D E 5. Incubate for 72h (37°C, 5% CO2) D->E F 6. Lyse Cells & Add SYBR Green I E->F G 7. Read Fluorescence (485ex / 520em) F->G H 8. Normalize Data & Calculate IC50 G->H

Caption: Workflow for the in vitro fluorescence-based drug screening assay.

Protocol 2: In Vivo Efficacy Assessment in a Murine Model

The use of mouse models, particularly for Babesia duncani or Babesia microti, provides a robust system for evaluating drug efficacy, toxicity, and relapse potential in a whole organism.[18][19]

Objective: To compare the in vivo efficacy and safety of 1,3-Di-6-quinolylurea and Quinuronium Sulfate in a murine babesiosis model.

Methodology:

  • Animal Model:

    • Use 8-week-old female BALB/c mice. Splenectomize mice 14 days prior to infection to ensure a robust and consistent parasitemia profile, as the spleen is critical for clearing infected RBCs.

  • Infection:

    • Intraperitoneally infect all mice with 1 x 10⁶ Babesia duncani-infected human RBCs.

  • Group Allocation (n=5 per group):

    • Group 1 (Vehicle Control): Treat with the drug vehicle (e.g., 5% DMSO in corn oil) orally.

    • Group 2 (Positive Control): Treat with Quinuronium Sulfate (1 mg/kg) subcutaneously.

    • Group 3 (Test Compound): Treat with 1,3-Di-6-quinolylurea at a predetermined dose (e.g., 25 mg/kg) orally.

  • Treatment and Monitoring:

    • Initiate treatment on Day 3 post-infection, when parasitemia is established (~1%).

    • Administer treatment once daily for 5 consecutive days.

    • Monitor parasitemia daily by preparing Giemsa-stained thin blood smears from tail blood.[20]

    • Monitor clinical signs daily: weight loss, anemia (hematocrit), and general morbidity.

    • Continue monitoring for 30 days post-infection to check for any parasite recrudescence (relapse).

  • Endpoint and Analysis:

    • The primary endpoint is the clearance of parasites from the peripheral blood.

    • Secondary endpoints include survival rate, mean time to clearance, and prevention of relapse.

    • Compare the efficacy of the test compound to both the vehicle and positive control groups using statistical analysis (e.g., ANOVA, Kaplan-Meier survival curves).

G A Day -14: Splenectomize BALB/c Mice B Day 0: Infect Mice with 1x10^6 Babesia-infected RBCs A->B C Day 3: Group Allocation - Vehicle Control - Quinuronium (Positive Control) - Test Compound B->C D Days 3-7: Daily Dosing & Monitoring C->D E Monitor Daily: - Parasitemia (Blood Smear) - Weight & Hematocrit - Clinical Signs D->E Daily Check F Days 8-30: Post-Treatment Monitoring for Relapse D->F G Day 30: Final Endpoint Analysis - Parasite Clearance - Survival Rate F->G

Caption: Timeline and workflow for an in vivo efficacy study in a mouse model.

Conclusion

The comparison between Quinuronium Sulfate and the 1,3-Di-6-quinolylurea scaffold encapsulates the evolution of medicinal chemistry in the fight against parasitic diseases. While Acaprin remains a powerful tool for acute intervention, its significant toxicity profile underscores the urgent need for safer alternatives. The development of novel quinoline derivatives, guided by mechanistic insights and validated through rigorous, controlled experimental systems, represents the most promising path forward. By focusing on parasite-specific targets, researchers can rationally design molecules that retain high efficacy while exhibiting a significantly improved safety margin, ultimately aiming to replace the blunt instruments of the past with the precision tools of modern pharmacology.

References

  • Mitema, E. S. (1985). Quinuronium levels in ovine plasma as determined by an in vitro/in vivo system with Babesia rodhaini. Archives Internationales de Pharmacodynamie et de Thérapie, 276(1), 12–16. [Link]

  • Medicinal Chemistry - College of Pharmacy (2020). Quinolones Mechanism of action. YouTube. [Link]

  • da Silva, P. B., et al. (2017). Antiparasitic Activity of 1,3-dioxolanes Containing Tellurium in Trichomonas Vaginalis. Biomedicine & Pharmacotherapy, 89, 717-722. [Link]

  • Fassihi, A., et al. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 13(5), 403-412. [Link]

  • Kumar, A., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy Research, 4(9). [Link]

  • CABI. (2019). Babesiosis. In: Invasive Species Compendium. CABI Digital Library. [Link]

  • Saha, A., et al. (2022). Babesia duncani as a Model Organism to Study the Development, Virulence, and Drug Susceptibility of Intraerythrocytic Parasites In Vitro and In Vivo. The Journal of Infectious Diseases, 225(9), 1639-1648. [Link]

  • Rodgers, S. E. (1940). Treatment of Bovine Babesiasis with "Acaprin". CABI Digital Library. [Link]

  • Lewis, D., et al. (1981). Quinuronium sulphate for the treatment of Babesia divergens infections of splenectomised calves. The Veterinary Record, 108(25), 538-539. [Link]

  • Rizk, M. A., et al. (2015). Assay methods for in vitro and in vivo anti-Babesia drug efficacy testing: Current progress, outlook, and challenges. Parasitology Research, 114(8), 2819-2831. [Link]

  • Ortiz, D., et al. (2023). Anti-parasitic drug discovery against Babesia microti by natural compounds: an extensive computational drug design approach. Frontiers in Cellular and Infection Microbiology, 13. [Link]

  • de Souza, M. V. N. (2018). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Topics in Medicinal Chemistry, 18(11), 928-941. [Link]

  • Mitema, E. S. (1987). Acute toxicity studies with quinuronium sulfate in laboratory animals and sheep. Veterinary and Human Toxicology, 29(4), 294-296. [Link]

  • Rizk, M. A., et al. (2015). Assay Methods for in Vitro and in Vivo Anti-Babesia Drug Efficacy Testing: Current Progress, Outlook, and Challenges. ResearchGate. [Link]

  • El-Sayed, S. A., et al. (2017). Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening. Antimicrobial Agents and Chemotherapy, 61(5). [Link]

  • El-Sayed, S. A., et al. (2020). Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice. Molecules, 25(21), 5092. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Gardner, M. J., et al. (2025). Large-scale drug screening against Babesia divergens parasite using a fluorescence-based high-throughput screening assay. ResearchGate. [Link]

  • Guo, Y., et al. (1997). The cure of acute Babesiasis perroncitoi in swine. Tropical Animal Health and Production, 29(4 Suppl), 64S-65S. [Link]

  • Romero, A. H., & Delgado, G. (2024). Editorial: Quinoline as lead structures for the development of leishmanicidal agents. Frontiers in Chemistry, 12. [Link]

  • Khumalo, H. M., et al. (2024). Novel quinoline derivatives with broad-spectrum antiprotozoal activities. Archiv der Pharmazie. [Link]

  • MBBS VPASS (2019). Pharmacology 707 b FluoroQuinolones Mechanism Of Action Quinolones DNA Gyrase inhibitor supercoil. YouTube. [Link]

  • Saha, A., et al. (2021). Babesia duncani as a model organism to study the development, virulence and drug susceptibility of intraerythrocytic parasites in vitro and in vivo. bioRxiv. [Link]

  • Wolska, K., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

Sources

Solubility profile of 1,3-Di-6-quinolylurea in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Physicochemical Characterization of 1,3-Di-6-quinolylurea

Executive Summary

1,3-Di-6-quinolylurea (CAS: 532-05-8), historically associated with the antiprotozoal trade name "Babesan" (often as a precursor or synonym for its methosulfate salt), is a symmetric N,N'-diarylurea.[1] Its solubility profile is defined by extreme lipophilicity and high lattice energy , resulting in a "brick dust" character common to symmetric urea derivatives.

While the quinuronium sulfate salt is water-soluble, the neutral 1,3-di-6-quinolylurea molecule is practically insoluble in water and non-polar organic solvents. Effective solubilization requires polar aprotic solvents (DMSO, DMF) capable of disrupting strong intermolecular hydrogen bond networks, or acidic media that protonate the quinoline nitrogen atoms. This guide details the thermodynamic basis of this profile and provides validated protocols for its characterization.

Physicochemical Characterization

The solubility behavior of 1,3-di-6-quinolylurea is governed by two competing structural factors: the urea tape motif (intermolecular H-bonding) and the quinoline π-stacking .

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula C₁₉H₁₄N₄OModerate Molecular Weight (314.34 g/mol )
Melting Point > 300°C (Decomp.)Critical: High Tₘ indicates high crystal lattice energy (

), opposing dissolution.
LogP (Predicted) ~3.2Lipophilic; poor aqueous solubility.
H-Bond Donors 2 (Urea NH)Forms strong intermolecular H-bonds (Urea Tape).
H-Bond Acceptors 3 (C=O, Quinoline N)Quinoline N allows pH-dependent solubilization.
Solid State Motif Centrosymmetric Urea TapeRequires high-energy solvent interaction to break lattice.

Solubility Profile in Organic Solvents

The following data categorizes solvent suitability based on dielectric constant (


), hydrogen bond acceptor basicity (

), and experimental validation of diarylurea analogs.
Primary Solubility Data
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMP High (> 50 mg/mL) High dipole moment and H-bond acceptor capacity disrupt the urea-urea H-bonds. Preferred for stock solutions.
Protic Polar Methanol, Ethanol, IsopropanolLow (< 1 mg/mL) Solvents compete poorly with the strong crystal lattice interactions at room temperature. Solubility increases significantly at reflux.
Acidic Media Acetic Acid, 0.1M HClModerate to High Protonation of the quinoline nitrogen (

) introduces charge repulsion, breaking the lattice.
Non-Polar Hexane, Toluene, Diethyl EtherNegligible Lack of polarity prevents solvation of the polar urea bridge.
Chlorinated Dichloromethane, ChloroformVery Low Insufficient H-bond accepting capability to solvate the urea protons.
Thermodynamic Implications

The dissolution process is endothermic (


). The high enthalpy of fusion (

) dominates the free energy of solution equation:

Because

is large (due to the urea tape motif),

must be highly negative to drive dissolution. Only solvents like DMSO (high enthalpy of mixing) or acids (chemical reaction/protonation) can overcome this barrier.

Mechanistic Visualization

The following diagram illustrates the structural barriers to solubility and the specific solvent interactions required to overcome them.

SolubilityMechanism SolidState Solid State Lattice (1,3-Di-6-quinolylurea) UreaTape Intermolecular H-Bonds (Urea Tape Motif) SolidState->UreaTape Stabilized by PiStacking Quinoline π-π Stacking SolidState->PiStacking Stabilized by SolventInteraction Solvent Interaction UreaTape->SolventInteraction Requires Disruption DissolvedState Solvated Molecule (Solution) SolventInteraction->DissolvedState Overcomes Lattice Energy DMSO DMSO/DMF (H-Bond Acceptor) DMSO->SolventInteraction Competes for NH Acid Acidic Media (H+) (Protonation) Acid->SolventInteraction Ionizes Quinoline N

Caption: Mechanistic pathway for the dissolution of 1,3-Di-6-quinolylurea. High lattice energy stabilized by urea tapes must be disrupted by specific solvent interactions.

Experimental Protocols

To ensure data integrity, researchers must distinguish between the neutral urea and its salt forms during preparation.

Protocol A: Preparation of Standard Stock Solution (10 mM)
  • Objective: Create a stable stock for biological assays or analytical standards.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Procedure:

    • Weigh 3.14 mg of 1,3-Di-6-quinolylurea into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 40°C for 10 minutes.

    • Validation: Inspect visually for particulates. The solution should be clear and slightly yellow.

    • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Determination of Thermodynamic Solubility (Shake-Flask)
  • Objective: Quantify saturation solubility in a specific solvent.

  • Workflow Visualization:

ShakeFlaskProtocol Step1 Excess Solid Addition (Add solid to solvent until precipitation persists) Step2 Equilibration (Shake at const. Temp for 24-48h) Step1->Step2 Step3 Phase Separation (Centrifuge or Filter 0.45 µm) Step2->Step3 Step4 Quantification (HPLC-UV or LC-MS) Step3->Step4

Caption: Standard Shake-Flask methodology for solubility determination.

  • Detection Method (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

    • Wavelength: 254 nm (Strong absorption by quinoline rings).

Implications for Drug Development

  • Formulation: The compound is unsuitable for aqueous IV formulation without modification. Cyclodextrin complexation (e.g., HP-β-CD) or salt formation (Mesylate/Chloride) is required.

  • Bioavailability: Expect dissolution-limited absorption (BCS Class II or IV).

  • False Negatives: In high-throughput screening (HTS), ensure DMSO concentration is <1% in the final assay, but sufficient to keep the compound solubilized during dilution. Precipitation in aqueous buffers is a common cause of false inactivity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68281, 1,3-Di-6-quinolylurea. Retrieved from [Link]

  • Braga, D., et al. (2010). Crystal Polymorphism and Supramolecular Interactions in Urea Derivatives. AMS Tesi di Dottorato, University of Bologna. (Describes the "urea tape" motif in quinolyl ureas).

  • Kikuth, W. (1935). The Chemotherapy of Babesiosis. (Original description of "Babesan" class compounds, distinguishing salts from free bases).

  • BenchChem (2025).Solubility of N,N'-Diarylureas in Organic Solvents. (General reference for diarylurea solubility trends).

Sources

Therapeutic Applications of Bis-Quinoline Urea Derivatives: From Kinase Inhibition to Broad-Spectrum Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Bis-quinoline urea derivatives represent a versatile and highly potent class of synthetic compounds that have garnered significant attention in medicinal chemistry and drug development. Characterized by a central urea moiety linking two quinoline ring systems, these molecules have demonstrated a remarkable breadth of therapeutic potential, most notably as inhibitors of critical signaling pathways in cancer. Their structural similarity to established multi-kinase inhibitors like Sorafenib has provided a strong foundation for targeted drug design, leading to novel agents with potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities. Beyond oncology, their unique chemical architecture has proven effective against a range of viral and parasitic pathogens. This guide provides a comprehensive technical overview of the core therapeutic applications of bis-quinoline urea derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the key experimental methodologies used for their evaluation.

Introduction to Bis-Quinoline Urea Derivatives

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous approved drugs, most famously the anti-malarial agent chloroquine. The strategic fusion of two such scaffolds through a urea linker creates a class of molecules—bis-quinoline ureas—with distinct physicochemical properties and biological activities.

Chemical Rationale and Structural Features

The central urea group (-NH-CO-NH-) is a critical hydrogen bond donor and acceptor, enabling strong and specific interactions with the hinge region of kinase domains—a feature exploited by many Type II kinase inhibitors. The terminal quinoline rings serve as versatile anchors that can be functionalized to optimize target binding, improve pharmacokinetic properties, and modulate the overall biological effect. This modular design allows for systematic chemical modification to fine-tune activity against specific molecular targets.

Core Therapeutic Application: Oncology

The primary therapeutic focus for bis-quinoline urea derivatives has been in oncology, where they function as potent inhibitors of key protein kinases that drive tumor growth, proliferation, and survival.

Mechanism of Action: Multi-Kinase Inhibition

Many cancers are driven by aberrant signaling through cascades like the RAS/RAF/MEK/ERK pathway, which controls cell division and survival. Bis-quinoline urea derivatives have been specifically designed to interrupt this cascade.

A primary target for these compounds is the RAF kinase family, particularly B-RAF. The urea moiety forms key hydrogen bonds with the DFG motif in the kinase's activation loop, stabilizing it in an inactive "DFG-out" conformation. This prevents the kinase from phosphorylating its downstream target, MEK, thereby shutting down the entire signaling cascade.

Furthermore, many derivatives exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the process by which tumors develop new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively starve the tumor of essential nutrients and oxygen.

// Edges RTK -> RAS [label="Activates"]; RAS -> RAF [label="Activates"]; RAF -> MEK [label="Phosphorylates"]; MEK -> ERK [label="Phosphorylates"]; ERK -> Transcription [label="Promotes"]; Transcription -> {Pro_Survival [label="Proliferation &\nSurvival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]};

Inhibitor -> RAF [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label=" INHIBITS"]; Inhibitor -> RTK [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label=" INHIBITS"]; }

Figure 1: Mechanism of action for bis-quinoline urea derivatives.

Structure-Activity Relationship (SAR)

Systematic modification of the bis-quinoline urea scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. The choice and position of substituents on the terminal quinoline rings are paramount for optimizing target engagement and cellular activity.

Modification AreaObservationImpact on ActivityReference
Terminal Quinoline Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃)Often enhances binding affinity and cell permeability.
Linker Moiety Substitution on the central phenyl ring (in Sorafenib-like structures)Can modulate selectivity between different kinases (e.g., B-RAF vs. VEGFR-2).
Urea Group N-methylationGenerally abolishes activity by removing a critical H-bond donor.
Quinoline Position Varying the urea linkage position (e.g., 6-position vs. 3-position)Significantly alters the geometric orientation and ability to fit into the kinase hinge region.

Broader Therapeutic Potential

While oncology remains the primary focus, the unique chemical properties of bis-quinoline ureas have led to their exploration in other therapeutic areas.

Antiviral Activity

Certain derivatives have shown promising activity against a range of viruses, including HIV and Ebola. One study identified a bis-quinoline urea derivative that inhibits the entry of the Ebola virus into host cells by targeting the viral glycoprotein. This mechanism prevents the initial fusion event required for infection, representing a novel antiviral strategy.

Antiparasitic Activity

Given the quinoline core, a natural area of investigation has been antiparasitic activity. Research has demonstrated that some bis-quinoline urea compounds exhibit potent, dose-dependent inhibition of Plasmodium falciparum, the parasite responsible for malaria. The proposed mechanism involves the disruption of hemozoin formation, similar to chloroquine, but potentially overcoming common resistance mechanisms.

Key Experimental Methodologies

The evaluation of bis-quinoline urea derivatives follows a standardized workflow from chemical synthesis to biological characterization.

General Synthesis Protocol

The synthesis is typically a convergent process involving the reaction of a quinoline amine with a quinoline isocyanate, or a two-step, one-pot reaction involving a phosgene equivalent.

Synthesis_Workflow A Quinoline Amine (Building Block A) Intermediate Quinoline Isocyanate Intermediate A->Intermediate Step 1: React with B Phosgene Equivalent (e.g., Triphosgene) B->Intermediate C Quinoline Amine (Building Block B) Product Bis-Quinoline Urea Derivative C->Product Intermediate->Product Step 2: React with Purification Purification (Chromatography/Recrystallization) Product->Purification

Figure 2: General synthetic workflow for bis-quinoline urea derivatives.

Step-by-Step Protocol:

  • Preparation of Quinoline Isocyanate: Dissolve the starting quinoline amine (e.g., 4-amino-7-chloroquinoline) in a dry, aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

  • Add a phosgene equivalent, such as triphosgene, dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the isocyanate intermediate is complete (monitored by TLC or IR spectroscopy).

  • Urea Formation: In a separate flask, dissolve the second quinoline amine in dry DCM.

  • Slowly add the freshly prepared quinoline isocyanate solution to the second amine solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. The product often precipitates out of the solution.

  • Workup and Purification: Filter the resulting solid precipitate and wash with cold solvent.

  • If necessary, purify the crude product further using column chromatography or recrystallization to yield the final bis-quinoline urea derivative.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase (e.g., B-RAF).

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and the specific substrate peptide for the kinase.

  • Compound Dilution: Create a serial dilution of the test bis-quinoline urea derivative in DMSO to obtain a range of concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase enzyme, the substrate/ATP mix, and the diluted test compound. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™) where the amount of ADP produced is correlated with kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity).

Challenges and Future Directions

Despite their promise, challenges remain in the development of bis-quinoline urea derivatives. Key hurdles include optimizing their pharmacokinetic profiles, particularly solubility and metabolic stability, and minimizing off-target toxicities. Future research will likely focus on developing more selective inhibitors by exploiting subtle structural differences in the kinase domains of different targets. Furthermore, the application of these scaffolds in developing novel antiviral and antiparasitic agents remains a promising and underexplored frontier.

Conclusion

Bis-quinoline urea derivatives stand out as a highly adaptable and therapeutically relevant class of compounds. Their proven success as multi-kinase inhibitors in oncology has paved the way for extensive research, revealing potent activities against a variety of molecular targets implicated in cancer, viral infections, and parasitic diseases. The modular nature of their synthesis allows for precise structural tuning, offering a robust platform for the continued development of next-generation targeted therapies.

References

  • Title: Design, synthesis and biological evaluation of novel bis-quinoline ureas as potent anti-cancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Novel Sorafenib Analogs Bearing Quinoline Moiety: Synthesis, Antiproliferative Activity and Kinase Inhibition. Source: Molecules URL: [Link]

  • Title: Synthesis and biological evaluation of quinoline-based urea and thiourea derivatives as potential anticancer agents. Source: Research on Chemical Intermediates URL: [Link]

  • Title: A Bis-quinoline Urea Derivative Inhibits Ebola Virus Entry. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis and antimalarial activity of new 4-aminoquinoline ureas. Source: Bioorganic & Medicinal Chemistry URL: [Link]

Methodological & Application

Synthesis of 1,3-Di-6-quinolylurea from 6-aminoquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 1,3-di-6-quinolylurea, a symmetrical diaryl urea, from 6-aminoquinoline. This document is designed to offer both the practical steps for synthesis and the underlying chemical principles, ensuring a thorough understanding for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Diaryl Ureas

Diaryl urea scaffolds are prevalent in a multitude of biologically active molecules and approved pharmaceuticals. Their ability to form stable hydrogen bonds with biological targets makes them a cornerstone in medicinal chemistry for designing enzyme inhibitors and receptor modulators. The symmetrical 1,3-di-6-quinolylurea, incorporating the quinoline moiety, is of particular interest due to the established broad-spectrum bioactivity of quinoline derivatives, which includes antimicrobial and anticancer properties. The synthesis of this specific derivative provides a valuable building block for further drug development and structure-activity relationship (SAR) studies.

Reaction Principle and Mechanistic Insight

The formation of symmetrical ureas from primary amines is most commonly achieved through the use of phosgene or a safer, solid equivalent such as triphosgene (bis(trichloromethyl) carbonate). The reaction proceeds via the in situ generation of a highly reactive isocyanate intermediate from the primary amine. This isocyanate then rapidly reacts with a second molecule of the amine to form the stable urea linkage.

Triphosgene serves as a convenient and more manageable source of phosgene. In the presence of a base, it decomposes to generate three equivalents of phosgene, which then drives the isocyanate formation. The overall reaction can be summarized as follows:

  • Activation of Amine: Two molecules of 6-aminoquinoline react with a carbonyl source, in this case, derived from triphosgene.

  • Isocyanate Formation: One molecule of 6-aminoquinoline attacks the carbonyl source to form a transient carbamoyl chloride, which, upon elimination of HCl, yields 6-isocyanatoquinoline.

  • Urea Formation: The highly electrophilic isocyanate intermediate is then attacked by a second molecule of 6-aminoquinoline to furnish the final product, 1,3-di-6-quinolylurea.

ReactionMechanism

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of symmetrical diaryl ureas using triphosgene. Researchers should exercise caution and adhere to all institutional safety guidelines, especially when handling triphosgene.

Materials and Equipment
Reagent/EquipmentGrade/Specification
6-Aminoquinoline>98% purity
Triphosgene (BTC)>98% purity
Triethylamine (TEA)Anhydrous, >99%
Dichloromethane (DCM)Anhydrous, >99.8%
Round-bottom flaskAppropriate size, oven-dried
Magnetic stirrer and bar-
Ice bath-
Inert atmosphere setupNitrogen or Argon gas supply
Filtration apparatusBuchner funnel, filter paper
Rotary evaporator-
Recrystallization solvente.g., Ethanol or Ethyl Acetate
Step-by-Step Procedure
  • Reaction Setup: In a fume hood, an oven-dried round-bottom flask equipped with a magnetic stir bar is charged with 6-aminoquinoline (2.0 equivalents). The flask is sealed with a septum and flushed with an inert gas (Nitrogen or Argon).

  • Dissolution: Anhydrous dichloromethane (DCM) is added to dissolve the 6-aminoquinoline, followed by the addition of anhydrous triethylamine (2.2 equivalents). The solution is stirred under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Addition of Triphosgene: Triphosgene (0.34 equivalents) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 1,3-di-6-quinolylurea as a solid.

ExperimentalWorkflow

Characterization of 1,3-Di-6-quinolylurea

The identity and purity of the synthesized 1,3-di-6-quinolylurea should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₉H₁₄N₄O
Molecular Weight 314.35 g/mol [1][2]
Appearance Solid
¹H NMR Spectral data available in databases such as SpectraBase.[1]
¹³C NMR Expected signals for aromatic carbons and the urea carbonyl.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (urea), and aromatic C-H and C=C bonds. Data available in SpectraBase.[1]
Mass Spectrometry Expected [M+H]⁺ at m/z 315.12

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the two quinoline rings. A broad singlet corresponding to the two N-H protons of the urea linkage is also anticipated, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The spectrum should display signals for the nineteen carbon atoms. The carbonyl carbon of the urea will appear significantly downfield (typically in the 150-160 ppm range). The remaining signals will be in the aromatic region, corresponding to the carbons of the quinoline rings.

  • IR: Key vibrational bands are expected around 3300 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (C=O stretching of the urea), and in the 1600-1400 cm⁻¹ region for aromatic C=C and C=N stretching vibrations.

Safety and Handling

  • 6-Aminoquinoline: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

  • Triphosgene: Extremely toxic and corrosive. Reacts with water to release toxic phosgene gas. All handling must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure an appropriate quenching solution (e.g., aqueous sodium hydroxide) is readily available.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage.

  • Dichloromethane: Suspected of causing cancer.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety precautions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Incomplete reaction- Degradation of triphosgene- Monitor reaction by TLC until starting material is consumed.- Use freshly opened, high-purity triphosgene. Ensure anhydrous conditions.
Formation of side products - Excess triphosgene- Reaction temperature too high- Add triphosgene slowly and maintain low temperature during addition.- Control the reaction temperature carefully.
Difficulty in purification - Impurities from starting materials or reagents- Use high-purity starting materials and anhydrous solvents.- Consider column chromatography if recrystallization is ineffective.

Conclusion

The synthesis of 1,3-di-6-quinolylurea from 6-aminoquinoline using triphosgene is a reliable method for accessing this symmetrical diaryl urea. This application note provides a foundational protocol and the necessary scientific context for its successful synthesis and characterization. The resulting compound can serve as a valuable platform for the development of novel therapeutic agents, leveraging the rich chemical and biological properties of the quinoline scaffold.

References

  • PubChem. 1,3-Di-6-quinolylurea. Available from: [Link]

  • SpectraBase. 1,3-di(6-quinolyl)urea. Available from: [Link]

Sources

Fluorescence spectroscopy of quinoline-urea hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline-urea hybrids represent a privileged scaffold in medicinal chemistry and supramolecular sensing. The quinoline moiety acts as a sensitive signal transducer (fluorophore), while the urea linkage functions as a directional hydrogen-bonding receptor. This guide provides high-level protocols for characterizing these hybrids, focusing on Solvatochromic mechanisms , Anion sensing (supramolecular switching) , and BSA binding interactions . These protocols are designed to eliminate common experimental artifacts such as the Inner Filter Effect (IFE) and solvent-induced aggregation.

Photophysical Characterization: Solvatochromism & ICT

Before assessing sensing capabilities, one must define the excited-state dynamics. Quinoline-urea hybrids often exhibit Intramolecular Charge Transfer (ICT), making their emission highly sensitive to solvent polarity.

Mechanism

Upon excitation, electron density shifts from the urea (donor) to the quinoline (acceptor). Polar solvents relax the highly dipolar excited state, causing a bathochromic (red) shift.

Protocol 1: Lippert-Mataga Solvatochromism

Objective: Determine the change in dipole moment (


) between ground and excited states.[1][2]

Reagents:

  • Compound Stock: 1 mM in DMSO (spectroscopic grade).

  • Solvent Panel: Cyclohexane, Toluene, THF, Dichloromethane, Acetonitrile, Methanol, DMSO (range of polarities

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Dilute the stock into each solvent to a final concentration of

    
    . Crucial: Keep absorbance at 
    
    
    
    to avoid re-absorption.
  • Acquisition: Record UV-Vis absorption (

    
    ) and Fluorescence emission (
    
    
    
    ) maxima for each solvent.
  • Calculation: Calculate the Stokes Shift (

    
    ) in wavenumbers (
    
    
    
    ):
    
    
  • Analysis: Plot

    
     vs. the orientation polarizability (
    
    
    
    ) using the Lippert-Mataga equation.[1]

Data Validation (Self-Check):

  • Linearity: A linear plot indicates a dominant ICT mechanism.

  • Deviation: Nonlinearity in protic solvents (MeOH) suggests specific H-bonding interactions independent of general polarity.

Supramolecular Sensing: Anion Recognition

The urea moiety possesses two acidic N-H protons that form cooperative hydrogen bonds with anions (e.g.,


, 

). This binding modulates the Photoinduced Electron Transfer (PET) or ICT process, turning fluorescence "On" or "Off."
Protocol 2: Anion Titration & Stoichiometry

Objective: Determine the Binding Constant (


) and Stoichiometry.

Reagents:

  • Host: Quinoline-urea hybrid (

    
     in Acetonitrile or DMSO).
    
  • Titrant: Tetrabutylammonium (TBA) salts of anions (

    
    , 
    
    
    
    ,
    
    
    ). Note: Use TBA salts to prevent cation pairing interference common with sodium salts in organic solvents.

Step-by-Step Workflow:

  • Baseline: Measure the spectrum of the pure host (2.0 mL).

  • Titration: Add aliquots of TBA-anion stock (0.5 – 20 equivalents).

  • Equilibration: Mix for 60 seconds before each scan.

  • Correction: Correct fluorescence intensity for dilution if volume change > 2%.

Visualization: Anion Sensing Mechanism

AnionSensing Host Quinoline-Urea (Free Host) Complex Host-Guest Complex (H-Bonding) Host->Complex + Titrant Anion Anion (TBA Salt) (F-, AcO-) Anion->Complex PET PET/ICT Modulation (e- Transfer Blocked/Enhanced) Complex->PET N-H...Anion Interaction Signal Fluorescence Change (Quenching or Red Shift) PET->Signal Output

Caption: Logical flow of anion recognition. The urea N-H protons bind the anion, modulating the electron transfer pathway and altering the fluorescence signal.

Data Presentation: Titration Results | Anion | Spectral Change | Binding Constant (


, 

) | Detection Limit (LOD) | | :--- | :--- | :--- | :--- | |

| Red Shift + Quenching |

|

| |

| Enhancement |

|

| |

| No Change | N/A | N/A |

Biological Interaction: BSA Binding Studies

Quinoline derivatives are often explored as anticancer or antimalarial agents. Understanding their binding to Bovine Serum Albumin (BSA) is critical for pharmacokinetics.[3]

Mechanism

The hybrid binds to BSA (usually Site I or II), quenching the intrinsic fluorescence of Tryptophan-214 via energy transfer.

Protocol 3: Fluorescence Quenching & Stern-Volmer Analysis

Objective: Distinguish between Static (complex formation) and Dynamic (collisional) quenching.

Reagents:

  • BSA Stock:

    
     in Phosphate Buffered Saline (PBS), pH 7.4.
    
  • Ligand Stock: Quinoline-urea hybrid (concentrated DMSO stock).

Step-by-Step Workflow:

  • Setup: Place

    
     BSA in the cuvette (
    
    
    
    ,
    
    
    ).
  • Titration: Titrate ligand (0 to

    
    ) in small increments.
    
  • IFE Correction (CRITICAL): Quinoline derivatives often absorb at 280 nm (excitation) or 340 nm (emission). You must correct the observed fluorescence (

    
    ) to corrected fluorescence (
    
    
    
    ) using the absorbance at excitation (
    
    
    ) and emission (
    
    
    ) wavelengths:
    
    
  • Analysis: Plot

    
     vs. 
    
    
    
    (Ligand concentration).
    • Linear = Single quenching mechanism.

    • Upward Curvature = Combined static/dynamic quenching.

Visualization: BSA Binding Workflow

BSABinding Prep Prepare BSA (10 µM) in PBS (pH 7.4) Titrate Add Ligand (Quinoline-Urea) Prep->Titrate Measure Measure Fluorescence (Ex: 280 nm, Em: 340 nm) Titrate->Measure Correct Apply IFE Correction (Using UV-Vis Data) Measure->Correct Essential Step Analyze Stern-Volmer Plot (Calc K_sv and K_q) Correct->Analyze

Caption: Step-by-step protocol for BSA binding studies, emphasizing the critical Inner Filter Effect (IFE) correction step to ensure data integrity.

References

  • Pandey, N., et al. (2021).[2] "Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link][2]

  • Shafiq, Z., et al. (2021).[4] "Novel quinoline-derived chemosensors: synthesis, anion recognition, spectroscopic, and computational study." New Journal of Chemistry. [Link]

  • Naeem, A., et al. (2024). "Investigating the binding interaction of quinoline yellow with bovine serum albumin." Spectrochimica Acta Part A. [Link]

  • Mishra, A., et al. (2014). "Lippert-Mataga equation and solvatochromic shifts." RSC Advances. [Link]

  • Gunnlaugsson, T., et al. (2021). "Fluorescence-based sensors as an emerging tool for anion detection."[5] Journal of Materials Chemistry C. [Link]

Sources

Application Note: Preparation of Babesan for In VitroBabesia Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the standardized protocol for the preparation, solubilization, and application of Babesan (chemically known as Quinuronium Sulfate ) for in vitro growth inhibition assays against Babesia species (B. bovis, B. bigemina, B. divergens, and B. microti).

Babesan is a historic bis-quinolinium urea derivative that functions as a potent anti-protozoal agent. While largely replaced in clinical veterinary practice by imidocarb dipropionate due to safety margins, it remains a critical reference compound and positive control in phenotypic drug screening campaigns. Its mechanism of action involves the interference with parasite mitochondrial function and DNA intercalation, leading to rapid growth arrest.

Key Technical Parameters:

  • Active Compound: Quinuronium Sulfate (1,3-di-(6-quinolyl)-urea dimethosulfate).

  • Molecular Weight: ~480.5 g/mol (anhydrous basis).

  • Target IC50 Range: Typically 10 ng/mL – 2.5 µg/mL (species dependent).

  • Solubility: Highly soluble in water; soluble in DMSO.

Material Preparation

Safety & Handling (Critical)

WARNING: Quinuronium sulfate is a potent cholinesterase inhibitor . It acts as a parasympathomimetic agent.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle powder in a fume hood or biosafety cabinet.

  • Toxicity: Avoid contact with skin and mucous membranes. In case of accidental exposure, atropine sulfate is the physiological antidote, but immediate medical attention is required.

Stock Solution Preparation

To ensure reproducibility, prepare a concentrated Master Stock solution. Aqueous preparation is preferred over DMSO to minimize solvent toxicity to the parasite cultures, although DMSO is acceptable if sterility is a primary concern and filtration is difficult.

Protocol: 10 mM Master Stock (Aqueous)

  • Weighing: Accurately weigh 4.8 mg of Quinuronium Sulfate powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile, nuclease-free water (or PBS pH 7.2).

    • Note: If using DMSO, add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds until fully dissolved. The solution should be clear and colorless to pale yellow.

  • Sterilization: Filter the solution using a 0.22 µm PES (Polyethersulfone) or PVDF syringe filter into a fresh, sterile cryovial.

    • Why PES? PES membranes have low protein/drug binding properties, ensuring the concentration remains accurate.

  • Aliquot & Storage:

    • Aliquot volume: 20–50 µL (single-use aliquots to avoid freeze-thaw cycles).

    • Storage conditions: -20°C . Stable for 6 months. Protect from light.

Working Solution (Serial Dilution)

Prepare fresh on the day of the assay. Do not store diluted drug.

Dilution Strategy (Example for IC50 determination): Target Final Concentrations: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.

StepSource SolutionVolume SourceVolume Medium (M199/RPMI)Final Conc. of Step
1 10 mM Master Stock10 µL990 µL100 µM (2X Working)*
2 Step 1 (100 µM)100 µL900 µL10 µM
3 Step 2 (10 µM)100 µL900 µL1 µM
4 Step 3 (1 µM)100 µL900 µL100 nM

*Note: If adding 100 µL drug to 100 µL culture, prepare 2X concentrations. If adding 1 µL drug to 100 µL culture, prepare 100X concentrations.

In Vitro Inhibition Assay Protocol

This protocol utilizes a SYBR Green I fluorescence-based readout, which is the industry standard for high-throughput screening of anti-babesial compounds.

Culture Conditions[1]
  • Parasite: Babesia bovis (e.g., Texas strain) or Babesia bigemina.[1]

  • Host Cells: Bovine Erythrocytes (RBCs), washed 3x in PBS.

  • Medium: M199 (for B. bovis) or RPMI 1640, supplemented with 40% Bovine Serum, 25 mM HEPES, and Antibiotics (Pen/Strep).

  • Incubation: 37°C, 5% CO₂, 2-5% O₂ (microaerophilic is preferred but 5% CO₂/Air is acceptable for established lines).

Assay Workflow
  • Synchronization (Optional but Recommended): Use a high-parasitemia culture (~5-10%). Dilute with fresh RBCs to 1% Parasitemia and 2.5% - 5% Hematocrit .

  • Plating: Dispense 100 µL of the parasite culture into each well of a 96-well flat-bottom plate.

  • Drug Addition: Add 100 µL of the 2X Working Solutions (prepared in 2.3) to the respective wells.

    • Vehicle Control: Medium + Solvent (Water/DMSO) only.

    • Positive Control: Diminazene Aceturate (10 µM) or standard Babesan (10 µM).

    • Background Control: Uninfected RBCs (uRBCs) in medium.

  • Incubation: Incubate plates for 72 hours at 37°C. Avoid disturbing the RBC layer.

Readout (SYBR Green I Lysis)
  • Lysis Buffer: Prepare 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.

  • Dye Addition: Add SYBR Green I (10,000X stock) to Lysis Buffer at a ratio of 0.2 µL dye per mL buffer (2X final concentration).

  • Measurement:

    • Add 100 µL of Lysis/Dye mix to each well (Directly to the 200 µL culture).

    • Incubate in the dark for 30–60 minutes at Room Temperature.

    • Read Fluorescence: Ex 485 nm / Em 530 nm .

Visualization of Workflows

Experimental Workflow Diagram

BabesanProtocol Stock Master Stock (10 mM Quinuronium Sulfate) Solvent: Sterile Water Dilution Serial Dilution (100 µM -> 1 nM) Medium: M199/RPMI Stock->Dilution Dilute in Medium Plate 96-Well Plate Setup 1% Parasitemia 2.5% Hematocrit Dilution->Plate Add 2X Drug Incubation Incubation 72 Hours @ 37°C 5% CO2 Plate->Incubation Culture Growth Lysis Lysis & Staining SYBR Green I + Saponin Incubation->Lysis Terminate Assay Readout Fluorescence Readout Ex 485 / Em 530 IC50 Calculation Lysis->Readout Bind DNA

Caption: Step-by-step workflow for the preparation and application of Babesan in high-throughput screening.

Mechanism of Action & Inhibition Logic

Mechanism Babesan Babesan (Quinuronium Sulfate) Mitochondria Mitochondrial Membrane Potential Babesan->Mitochondria Disrupts DNA Parasite DNA (Minor Groove Binding) Babesan->DNA Intercalates Inhibition Growth Arrest (Death) Babesan->Inhibition Induces Growth Parasite Growth & Replication Mitochondria->Growth Required for DNA->Growth Required for Growth->Inhibition Blocked

Caption: Putative mechanism of Quinuronium Sulfate involving DNA intercalation and mitochondrial disruption.

Data Analysis & Troubleshooting

Calculating Inhibition

Calculate the percentage of inhibition using the fluorescence units (RFU):



  • RFU sample: Fluorescence of the drug-treated well.

  • RFU uRBC: Fluorescence of uninfected RBCs (Background).

  • RFU vehicle: Fluorescence of untreated infected RBCs (Max Growth).

Troubleshooting Table
IssueProbable CauseCorrective Action
Precipitation High concentration in aqueous medium.Sonicate stock; ensure working conc. < 100 µM.
High Background Leukocytes in RBC preparation.Pass blood through leukocyte removal filter (CF11 column).
No Inhibition Drug degradation.Prepare fresh stock; protect from light; check pH.
Hemolysis Drug toxicity to RBCs.[2]Check RBCs visually. If lysed, drug is toxic at this conc.

References

  • Guswanto, A., et al. (2014). Evaluation of a Fluorescence-Based Method for Antibabesial Drug Screening. National Institutes of Health (NIH). Link

  • Mitema, E. S. (1985). Quinuronium levels in ovine plasma as determined by an in vitro/in vivo system with Babesia rodhaini.[3] PubMed. Link

  • Mosqueda, J., et al. (2012). Current Advances in Detection and Treatment of Babesiosis. National Institutes of Health (NIH). Link

  • Vudriko, P., et al. (2014). In Vitro Efficacy of Standard Anti-Babesial Drugs against Babesia bovis and Babesia bigemina. ResearchGate. Link

Sources

Application Notes and Protocols for the Purification of 1,3-Di-6-quinolylurea by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Di-6-quinolylurea is a symmetrically substituted urea derivative containing two quinoline rings. As with many synthetic organic compounds, the crude product obtained from synthesis often contains impurities such as starting materials, by-products, or reagents. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on developing an effective recrystallization protocol for 1,3-Di-6-quinolylurea.

The fundamental principle of recrystallization is based on the observation that the solubility of most solids increases with temperature.[1][3] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will completely dissolve it at or near the solvent's boiling point.[1][4][5] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.[4] Upon cooling a saturated solution of the crude product, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor).[1][4]

Understanding the Physicochemical Properties of 1,3-Di-6-quinolylurea

A successful recrystallization protocol is contingent on understanding the physicochemical properties of the compound to be purified. For 1,3-Di-6-quinolylurea, the following information is pertinent:

PropertyValueSource
Molecular FormulaC₁₉H₁₄N₄O[6][7]
Molecular Weight314.34 g/mol [6][7]
AppearanceSolid (predicted)-
XLogP33.2[6]
Hydrogen Bond Donor Count2[6]
Hydrogen Bond Acceptor Count3[6]

The XLogP3 value of 3.2 suggests that 1,3-Di-6-quinolylurea is a relatively nonpolar molecule, indicating that it will likely be more soluble in organic solvents than in water. The presence of hydrogen bond donors and acceptors suggests that polar solvents may also have some solvating power, particularly at elevated temperatures.

Solvent Selection: The Cornerstone of Recrystallization

The choice of solvent is the most critical step in developing a recrystallization procedure.[4] The ideal solvent should exhibit the following characteristics:

  • High solubility for 1,3-Di-6-quinolylurea at elevated temperatures and low solubility at room temperature or below. This differential solubility is essential for obtaining a good yield.

  • Impurities should be either very soluble or insoluble in the chosen solvent. This allows for their separation from the desired compound.

  • The solvent should not react with 1,3-Di-6-quinolylurea.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

  • The solvent should be non-toxic, inexpensive, and non-flammable, if possible.

Given the structure of 1,3-Di-6-quinolylurea, a systematic screening of solvents with varying polarities is recommended.

Recommended Solvents for Screening:
  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol

  • Nonpolar Solvents: Toluene, Cyclohexane

  • Solvent Mixtures: Ethanol/Water, Acetone/Hexane, Toluene/Hexane

Experimental Protocols for Method Development

The following protocols are designed as a starting point for developing a robust recrystallization method for 1,3-Di-6-quinolylurea. It is recommended to start with small-scale trials to identify a suitable solvent system before proceeding to a larger scale purification.

Protocol 1: Single Solvent Recrystallization

This is the simplest recrystallization method and should be the first approach.

Workflow for Single Solvent Recrystallization:

cluster_0 Dissolution cluster_1 Hot Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation and Drying A Place crude 1,3-Di-6-quinolylurea in an Erlenmeyer flask B Add a minimal amount of solvent A->B C Heat the mixture to boiling with stirring B->C D Add more solvent dropwise until the solid completely dissolves C->D E If insoluble impurities are present, perform a hot filtration D->E F Allow the solution to cool slowly to room temperature D->F If no hot filtration E->F G Cool further in an ice bath to maximize crystal formation F->G H Collect crystals by vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry the crystals in a vacuum oven I->J

Caption: Workflow for Single Solvent Recrystallization

Step-by-Step Methodology:

  • Dissolution:

    • Place approximately 100 mg of crude 1,3-Di-6-quinolylurea into a 50 mL Erlenmeyer flask.

    • Add a small volume (e.g., 2-3 mL) of the chosen solvent.

    • Heat the mixture on a hot plate with magnetic stirring.

    • Continue to add the solvent dropwise until all of the solid has dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)

This method is useful when a single solvent that meets all the criteria for recrystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is insoluble) to induce crystallization.

Workflow for Multi-Solvent Recrystallization:

cluster_0 Dissolution cluster_1 Induce Crystallization cluster_2 Isolation and Drying A Dissolve crude 1,3-Di-6-quinolylurea in a minimal amount of a 'good' solvent at room temperature or with gentle heating B Slowly add a 'poor' solvent (anti-solvent) dropwise until the solution becomes turbid A->B C Gently heat the mixture until it becomes clear again B->C D Allow the solution to cool slowly to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of the anti-solvent F->G H Dry the crystals in a vacuum oven G->H

Caption: Workflow for Multi-Solvent Recrystallization

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve the crude 1,3-Di-6-quinolylurea in a minimal amount of a "good" solvent (e.g., acetone or ethanol) at room temperature or with gentle warming.

  • Inducing Crystallization:

    • Slowly add a "poor" solvent (e.g., water or hexane) dropwise with constant swirling until the solution becomes cloudy (the cloud point). This indicates that the solution is saturated.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the anti-solvent.

    • Dry the purified crystals.

Troubleshooting Common Recrystallization Problems

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent and try to cool again.
Scratch the inside of the flask with a glass rod to create nucleation sites.[1]
Add a seed crystal of the pure compound.[1]
Oiling out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is supersaturated.Re-heat the solution and add a small amount of additional solvent before cooling again.
Low recovery The compound is too soluble in the cold solvent.Use a different solvent or a solvent/anti-solvent system.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask.

Conclusion

The protocols outlined in this application note provide a systematic approach to developing a successful recrystallization procedure for the purification of 1,3-Di-6-quinolylurea. By carefully selecting a solvent system and optimizing the crystallization conditions, researchers can obtain a highly pure product suitable for further applications in drug discovery and development. It is important to note that some level of empirical testing will be necessary to identify the optimal conditions for this specific compound.

References

  • How To Recrystallize A Solid - YouTube. (2020). Retrieved from [Link]

  • Recrystallization - YouTube. (2020). Retrieved from [Link]

  • Recrystallization (urea as an example) - YouTube. (2016). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization Purification Method for Urea - China/Asia On Demand (CAOD). (2020). Retrieved from [Link]

  • Process for purification of quinoline yellow - Google Patents. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • What is the best solvent for recrystallization? - Quora. (n.d.). Retrieved from [Link]

  • Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A | Glasp. (2016). Retrieved from [Link]

  • Process for purifying and crystallizing urea - Google Patents. (n.d.).
  • Synthesis of derivatives of quinoline. - SciSpace. (1904). Retrieved from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. (2025). Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]

  • 1,3-Di-6-quinolylurea | C19H14N4O | CID 68281 - PubChem. (n.d.). Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Quinolylureas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinolylureas represent a critical scaffold in medicinal chemistry, frequently serving as pharmacophores in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and antimalarial agents. Their analysis presents a dual challenge: the basicity of the quinoline nitrogen (


) often leads to severe peak tailing due to silanol interactions, while the urea moiety introduces solubility issues and potential for conformational isomerism. This guide details a robust Reverse-Phase HPLC (RP-HPLC) method development strategy, emphasizing pH control, column selection, and gradient optimization to achieve high-resolution separation suitable for ICH Q2(R1) validation.

Introduction & Chemical Context

The "Quinolylurea" structure fuses a quinoline ring with a urea linkage. From a chromatographic perspective, this creates a "Push-Pull" system:

  • The Quinoline Ring (The Base): Contains a heterocyclic nitrogen atom. At neutral pH, this nitrogen can interact with residual silanol groups (

    
    ) on the stationary phase, causing non-specific binding and peak tailing.
    
  • The Urea Linkage (The Hydrogen Bonder): Provides both hydrogen bond donors and acceptors, increasing polarity relative to the quinoline core but often reducing solubility in pure aqueous buffers.

The Analytical Challenge: Standard generic gradients often fail for these compounds, resulting in broad peaks or co-elution with impurities. The solution lies in suppressing silanol activity through low pH mobile phases and utilizing sterically protected C18 stationary phases .

Method Development Strategy

Decision Matrix

The following decision pathway outlines the logic for selecting critical method parameters.

MethodStrategy Start Analyte Assessment (Quinolylurea) Solubility Solubility Check (Hydrophobic + Basic) Start->Solubility ColumnSel Column Selection (End-capped C18) Solubility->ColumnSel High Hydrophobicity MobilePhase Mobile Phase pH (Acidic vs. Basic) ColumnSel->MobilePhase BufferChoice Buffer Selection (Formate vs. Phosphate) MobilePhase->BufferChoice pH < 3.0 (Protonates N) Gradient Gradient Optimization (5% -> 95% B) BufferChoice->Gradient

Figure 1: Strategic decision tree for quinolylurea method development. Note the critical pivot to acidic pH to manage the quinoline nitrogen.

Critical Parameter Justification
ParameterRecommendationScientific Rationale (Causality)
Stationary Phase C18 (End-capped) or PFP (Pentafluorophenyl) Standard silica has free silanols. End-capping (e.g., with trimethylsilane) blocks these sites, preventing the basic quinoline nitrogen from "sticking" and tailing. PFP columns offer alternative selectivity via

interactions with the aromatic quinoline ring.
Mobile Phase pH Acidic (pH 2.5 - 3.0) At pH ~3.0, the quinoline nitrogen is fully protonated (

). While this might suggest repulsion from the C18 phase, it crucially suppresses the ionization of silanols (

to

), eliminating the cation-exchange mechanism that causes tailing.
Buffer Additive 0.1% Formic Acid or 20mM Ammonium Formate Formic acid is volatile (LC-MS compatible) and provides sufficient buffering capacity at low pH. Phosphate is superior for peak shape but is non-volatile (incompatible with MS).
Organic Modifier Acetonitrile (ACN) ACN has a lower UV cutoff (<200nm) than Methanol and generally provides sharper peaks for nitrogenous bases due to lower viscosity and distinct solvation properties.

Experimental Protocols

Protocol A: Instrument Setup & Stock Preparation

Objective: Prepare the system and analyte to ensure solubility and baseline stability.

  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

    • Recommended: Agilent 1200/1260 or Waters Alliance/Acquity.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
     mm, 3.5 
    
    
    
    m) or equivalent end-capped column.
  • Wavelength Selection:

    • Set DAD to scan 200–400 nm.

    • Primary Channel:254 nm (Strong absorption for Quinoline).

    • Secondary Channel:280 nm (Urea/Amide transitions).

  • Stock Solution Preparation:

    • Solvent:DMSO (Dimethyl Sulfoxide). Quinolylureas are often insoluble in water/methanol mixes.

    • Concentration: Prepare 1 mg/mL master stock in DMSO.

    • Working Standard: Dilute to 50

      
      g/mL using 50:50 Water:Acetonitrile.
      
    • Note: If precipitation occurs upon dilution, increase the organic ratio or keep 5% DMSO in the final vial.

Protocol B: Gradient Optimization Workflow

Objective: Establish a separation window that resolves the parent compound from synthesis impurities.

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7) Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Step-by-Step Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Phase
0.0 51.0Equilibration: Highly aqueous to retain polar impurities.
2.0 51.0Isocratic Hold: Ensures polar analytes enter the column uniformly.
15.0 951.0Linear Ramp: Elutes the main hydrophobic quinolylurea.
20.0 951.0Wash: Flushes highly lipophilic dimers/aggregates.
20.1 51.0Re-equilibration: Returns to initial conditions.
25.0 51.0Ready: System ready for next injection.

Optimization Tips:

  • If Peak Elutes Too Early (< 5 min): The compound is not retaining. Switch to a phenyl-hexyl column or reduce the initial %B to 2%.

  • If Peak Tails (> 1.5 Asymmetry): Add 10-20 mM Ammonium Formate to Mobile Phase A. The added ionic strength helps mask silanols better than acid alone.

Method Validation (ICH Q2(R1) Compliant)

To ensure the method is trustworthy for drug development, it must be validated.

Validation Workflow

Validation Spec Specificity (Inject Blank, Placebo, Sample) Lin Linearity (5 Levels: 50-150% Target) Spec->Lin Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability n=6) Acc->Prec Report Final Validation Report Prec->Report

Figure 2: Sequential validation steps required for regulatory compliance.

Acceptance Criteria Table
ParameterProcedureAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Standard.No interfering peaks at the retention time of the quinolylurea.
Linearity 5 concentrations (e.g., 10, 25, 50, 75, 100

g/mL).
Correlation Coefficient (

)

.[1]
Precision 6 injections of the standard at 100% concentration.RSD

for Peak Area and Retention Time.
LOD / LOQ Determine based on Signal-to-Noise (S/N).LOD (S/N = 3:1); LOQ (S/N = 10:1).
Robustness Vary Flow (

mL) and Temp (

C).
System suitability parameters (Tailing, Plates) remain within limits.

Troubleshooting Guide

Problem: Split Peaks or "Shoulders"

  • Cause: Sample solvent mismatch. Injecting a sample dissolved in 100% DMSO into a 5% ACN mobile phase causes "micro-precipitation" at the head of the column.

  • Fix: Dilute the sample with Mobile Phase A as much as solubility permits before injection.

Problem: Drifting Retention Times

  • Cause: pH instability. The quinoline nitrogen is sensitive to small pH changes near its

    
    .
    
  • Fix: Ensure buffers are prepared gravimetrically or use a buffer with higher capacity (e.g., Phosphate if MS compatibility is not required).

Problem: High Backpressure

  • Cause: Urea derivatives can precipitate in high-organic mobile phases if the buffer salt concentration is too high.

  • Fix: Keep buffer concentration

    
     mM when using 
    
    
    
    Acetonitrile.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Sielc Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.[2]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Journal of Chromatography B.

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (General reference for Basic Drug Method Development).

Sources

Synthesis of fluorescent anion receptors using quinolylurea scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Design and Synthesis of Quinolylurea-Based Fluorescent Anion Receptors

Abstract

This technical guide outlines the rational design, synthesis, and validation of fluorescent anion receptors utilizing a quinolylurea scaffold. By coupling the fluorogenic properties of quinoline with the directional hydrogen-bonding capability of urea, these receptors provide a robust platform for the optical detection of biologically and environmentally significant anions (e.g., F⁻, CH₃COO⁻, H₂PO₄⁻). This document details synthetic protocols, photophysical characterization, and data analysis workflows for determining binding constants (


).

Introduction: The Supramolecular Approach

Anions play critical roles in biological processes (e.g., ATP hydrolysis, DNA regulation) and environmental systems (e.g., eutrophication by phosphates). However, sensing anions is challenging due to their low charge-to-radius ratio, diverse geometries, and high solvation energy.

The quinolylurea scaffold addresses these challenges through a "Fluorophore-Spacer-Receptor" signaling mechanism.

  • Receptor (Urea): Provides two acidic N-H protons for directional hydrogen bonding.[1]

  • Fluorophore (Quinoline): Acts as the optical reporter.

  • Mechanism: The binding event modulates the electronic communication between the urea and the quinoline, typically resulting in fluorescence quenching via Photoinduced Electron Transfer (PET) or spectral shifts via Intramolecular Charge Transfer (ICT).

Rational Design Principles

The efficacy of quinolylurea receptors relies on the pre-organization of the binding cleft.

  • The Quinoline Advantage: Unlike simple phenyl groups, the quinoline nitrogen (N1) can act as an intramolecular hydrogen bond acceptor for one of the urea protons. This locks the receptor into a planar conformation, pre-organizing the cleft for anion reception.

  • Electronic Tuning: Substituents on the non-quinoline aryl ring (e.g., -NO₂, -CF₃) increase the acidity of the urea protons, enhancing sensitivity toward basic anions like fluoride or acetate.

Diagram 1: Sensing Mechanism & Logic

AnionSensingMechanism cluster_mech Interaction Type Receptor Free Receptor (Fluorescent ON) Complex Receptor-Anion Complex (H-Bonding) Receptor->Complex + Anion Anion Target Anion (F-, OAc-) Anion->Complex Signal Signal Output (Fluorescence Quenching/Shift) Complex->Signal PET / ICT Mechanism Mechanisms 1. Urea NH...Anion Interaction 2. Quinoline N...NH Pre-organization

Caption: Logical flow of anion recognition. The anion binds to the urea cleft, modulating the PET pathway and altering the fluorescence output.

Protocol: Synthesis of Quinolylurea Receptors

Objective: Synthesize N-(quinolin-8-yl)-N'-phenylurea via isocyanate coupling.

Materials:
  • Reactant A: 8-Aminoquinoline (High purity, >98%)

  • Reactant B: Phenyl isocyanate (or substituted aryl isocyanate)[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Procedure:
  • Preparation: Flame-dry a 50 mL round-bottom flask and equip it with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Dissolution: Dissolve 8-Aminoquinoline (1.0 eq, e.g., 144 mg, 1 mmol) in 10 mL of anhydrous DCM.

  • Addition: Add Phenyl isocyanate (1.1 eq, e.g., 119 mg, 1.1 mmol) dropwise via syringe at room temperature.

    • Note: Isocyanates are moisture-sensitive. Ensure the syringe and needle are dry.

  • Reaction: Stir the mixture at room temperature for 6–12 hours.

    • Observation: A precipitate (often creamy white or pale yellow) typically forms within the first hour.

  • Purification:

    • Filter the precipitate using a sintered glass funnel.

    • Wash the solid 3x with cold DCM (5 mL each) to remove unreacted starting materials.

    • Optional: If no precipitate forms, evaporate the solvent and recrystallize from hot Acetonitrile or Chloroform/Hexane.

  • Drying: Dry the solid under high vacuum for 4 hours to remove trace solvents.

Diagram 2: Synthetic Workflow

SynthesisWorkflow Start Start: 8-Aminoquinoline (in Anhydrous DCM) AddIso Add Aryl Isocyanate (Dropwise, Inert Atm) Start->AddIso React Stir 6-12h @ RT (Precipitate forms) AddIso->React Filter Vacuum Filtration React->Filter Wash Wash with Cold DCM Filter->Wash Final Final Product: Quinolylurea Receptor Wash->Final

Caption: Synthetic pathway for urea formation via nucleophilic addition of amine to isocyanate.

Protocol: Photophysical Characterization & Sensing

Once synthesized, the receptor's ability to bind anions must be validated using UV-Vis and Fluorescence Titration .

Reagents:
  • Host Stock: 1 mM solution of the Quinolylurea receptor in dry DMSO (Dimethyl sulfoxide).

    • Why DMSO? It dissolves polar salts and prevents anion hydration, but it is a competitive solvent. If binding is weak, use Acetonitrile (MeCN).

  • Guest Stock: 10–100 mM solutions of Tetrabutylammonium (TBA) salts (TBA-F, TBA-OAc, TBA-H₂PO₄) in the same solvent.

Titration Workflow:
  • Baseline Scan: Place 2.0 mL of the Host Stock in a quartz cuvette. Record the UV-Vis absorption and Fluorescence emission spectra (Excitation

    
     nm).
    
  • Aliquot Addition: Add the Guest Stock in small increments (e.g., 0.1 eq, 0.2 eq... up to 10 eq).

  • Equilibration: Mix thoroughly and allow 1 minute for equilibration after each addition.

  • Recording: Record spectra after each addition.

    • Look for: Isosbestic points in UV-Vis (indicating clean conversion between two species) and quenching/enhancement in Fluorescence.

Data Analysis (Binding Constants):

Use the Benesi-Hildebrand equation for 1:1 binding stoichiometry:



  • 
    : Initial fluorescence intensity.
    
  • 
    : Intensity at specific anion concentration.[3]
    
  • 
    : Intensity at saturation.
    
  • Plot

    
     vs. 
    
    
    
    . The ratio of intercept/slope yields
    
    
    (M⁻¹).

Table 1: Expected Trends for Quinolylurea Receptors

AnionBasicityInteraction TypeExpected Optical Response
Fluoride (F⁻) HighH-Bonding / DeprotonationDrastic color change (Yellow

Orange); Fluorescence Quenching.
Acetate (OAc⁻) ModerateH-Bonding (Y-shape)Moderate Quenching; Slight Red Shift in UV.
H₂PO₄⁻ ModerateH-BondingSelective recognition in neutral receptors.
Bromide (Br⁻) LowWeak H-BondingMinimal spectral change (Control).

Validation via ¹H NMR Titration

To confirm the binding site (the urea protons), perform an NMR titration.

  • Solvent: DMSO-

    
    .
    
  • Procedure: Titrate TBA-anion into the receptor solution inside the NMR tube.

  • Observation:

    • Monitor the Urea NH protons (typically

      
       9.0–10.0 ppm).
      
    • Upon binding, these protons shift downfield (to

      
       11.0–13.0 ppm) due to reduced electron density around the proton (H-bond formation).
      
    • Note: If the signal disappears, it indicates deprotonation (common with F⁻) or intermediate exchange rates.

References

  • Gunnlaugsson, T., et al. "Synthesis, structural and photophysical evaluations of urea based fluorescent PET sensors for anions." Journal of Fluorescence, 2005.[4]

  • Gale, P. A., et al. "Urea and thiourea-based anion receptors."[4][5] Chemical Society Reviews, 2010.[6][7]

  • Hossain, M. A., et al. "A Quinoline Based bis-Urea Receptor for Anions: A Selective Receptor for Hydrogen Sulfate." Natural Product Communications, 2012.[8]

  • Jiang, Y. B., et al. "Anion complexation and sensing using modified urea and thiourea-based receptors."[7] Chemical Society Reviews, 2010.[6][7]

  • Wilcox, C. S. "NMR Titration Methods for Binding Constant Determination." Frontiers in Supramolecular Organic Chemistry, 1991.[9]

Sources

Procedure for making water-soluble methosulfate derivatives of Babesan

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Water-Soluble Methosulfate Derivatives of Babesan (Quinuronium Sulfate)

Executive Summary

This application note details the procedure for converting the pharmacologically active but water-insoluble base Babesan (chemically identified as 1,3-di(6-quinolyl)urea) into its highly water-soluble derivative, Quinuronium Sulfate (also known as 6,6'-ureylenebis(1-methylquinolinium) bismethosulfate).

The protocol utilizes a nucleophilic substitution (


)  mechanism where the tertiary nitrogens of the quinoline rings are alkylated using Dimethyl Sulfate (DMS) . This transformation is critical for bioavailability, converting a lipophilic urea derivative into a bis-quaternary ammonium salt suitable for aqueous formulation and injection.

Key Technical Parameters:

  • Starting Material: 1,3-di(6-quinolyl)urea (CAS: 532-05-8)[1]

  • Reagent: Dimethyl Sulfate (DMS)

  • Target Product: Quinuronium Sulfate (CAS: 135-14-8)

  • Solubility Change: Insoluble

    
     >50 mg/mL (Water)
    

Chemical Strategy & Mechanism

The synthesis relies on the lone pair of electrons on the quinoline nitrogen attacking the methyl group of dimethyl sulfate. Because the urea linkage significantly reduces the electron density of the quinoline rings, elevated temperatures and anhydrous conditions are required to drive the reaction to completion.

Reaction Logic Diagram

ReactionLogic Start 1,3-di(6-quinolyl)urea (Insoluble Base) Process Thermal Quaternization (Solvent: Anhydrous Toluene/Nitrobenzene) Start->Process Suspension Reagent Dimethyl Sulfate (Methylating Agent) Reagent->Process Dropwise Addition Intermediate Transition State (SN2 Attack) Process->Intermediate Heat (100-120°C) Product Quinuronium Sulfate (Water-Soluble Salt) Intermediate->Product Precipitation

Figure 1: Reaction workflow for the conversion of the insoluble urea base to the soluble methosulfate salt.

Critical Safety Protocol (DMS Hazard)

WARNING: Dimethyl Sulfate (DMS) is an extremely hazardous, volatile, and carcinogenic alkylating agent. It is odorless and can be absorbed through intact skin.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves (or Silver Shield® gloves), lab coat, and full-face shield are mandatory.

  • Neutralization Station: Prepare a 10% Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (
    
    
    
    ) solution before starting. Any spills or contaminated glassware must be immediately treated with this solution to hydrolyze DMS into methanol and sulfuric acid/sulfate.

Materials & Equipment

ComponentSpecificationRole
Precursor 1,3-di(6-quinolyl)ureaNucleophilic Substrate
Alkylating Agent Dimethyl Sulfate (99%+)Methyl source
Solvent Anhydrous Toluene or NitrobenzeneReaction Medium
Wash Solvent Acetone (Dry)Removal of unreacted DMS
Recrystallization Ethanol / Water (95:5)Purification
Equipment 3-Neck Round Bottom Flask, Reflux Condenser, Drying Tube (

), Oil Bath
Synthesis Setup

Experimental Protocol

Phase A: Preparation and Setup
  • Drying: Ensure the starting material, 1,3-di(6-quinolyl)urea, is dried in a vacuum oven at 60°C for 4 hours to remove trace moisture. Water competes with the amine for the alkylating agent.

  • Assembly: Assemble a 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Attach a calcium chloride drying tube to the top of the condenser to exclude atmospheric moisture.

Phase B: Quaternization Reaction
  • Suspension: Charge the flask with 10.0 g (31.8 mmol) of 1,3-di(6-quinolyl)urea.

  • Solvent Addition: Add 100 mL of anhydrous Toluene (or Nitrobenzene for higher solubility/boiling point). The starting material will likely remain as a suspension; this is normal.

  • Heating: Heat the mixture to 100°C in an oil bath with vigorous stirring.

  • Reagent Addition: Carefully transfer 8.8 g (6.6 mL, ~70 mmol) of Dimethyl Sulfate into the addition funnel. Note: This represents a slight excess (1.1 equivalents per nitrogen) to ensure complete quaternization.

  • Reaction: Add the DMS dropwise over 20 minutes. Once added, increase temperature to reflux (~110-115°C for Toluene) and maintain for 4–6 hours .

    • Observation: As the reaction proceeds, the suspension appearance will change. The bulky, non-polar starting material will convert to the ionic product, which is insoluble in toluene and will form a heavy, distinct precipitate or oil at the bottom.

Phase C: Isolation and Workup
  • Cooling: Allow the reaction mixture to cool to room temperature. The product should solidify completely.

  • Filtration: Filter the solid precipitate under vacuum (Buchner funnel).

  • Washing (Critical): Wash the filter cake copiously with anhydrous Acetone (3 x 50 mL). Acetone removes the high-boiling solvent (Toluene/Nitrobenzene) and, crucially, washes away unreacted Dimethyl Sulfate.

    • Safety Check: Treat the filtrate (waste solvent) with ammonium hydroxide solution before disposal to destroy residual DMS.

Phase D: Purification (Recrystallization)
  • Dissolution: Dissolve the crude yellow/white solid in a minimum amount of hot Ethanol (90%) or Methanol .

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Collect the purified crystals via filtration and dry in a vacuum desiccator over

    
    .
    

Validation & Quality Control

To confirm the successful synthesis of the methosulfate derivative, perform the following tests:

TestExpected Result (Precursor)Expected Result (Product)
Water Solubility Insoluble (< 0.1 mg/mL)Soluble (> 50 mg/mL)
Melting Point ~310°C (Decomposes)235–240°C (Distinct)
Appearance White/Pale powderCrystalline yellowish powder
Silver Nitrate Test NegativePrecipitate (if Sulfate present)
Chemical Structure Verification (DOT Diagram)

StructureCheck Substrate Quinoline Nitrogen (Tertiary Amine) Action Methylation (+CH3) Substrate->Action DMS Attack Result Quaternary Ammonium (Positive Charge) Action->Result Formation Counterion Methosulfate Anion (CH3SO4-) Result->Counterion Ionic Bond

Figure 2: Structural transformation confirming the ionic nature of the final product.

Troubleshooting

  • Low Yield: Moisture in the solvent usually hydrolyzes the DMS. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Oiling Out: If the product forms a sticky oil instead of crystals during reaction, decant the supernatant toluene and triturate (grind) the oil with fresh acetone to induce crystallization.

  • Incomplete Solubility: If the final product is still turbid in water, mono-quaternization may have occurred. Repeat the reaction with fresh DMS or increase reaction time.

References

  • PubChem. (n.d.). Quinuronium sulfate (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • U.S. Patent Office. (1935). Urea derivatives and process of making the same (Patent US2005520A). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 1,3-Di-6-quinolylurea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Di-6-quinolylurea. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth technical insights and practical, step-by-step protocols to help you overcome these hurdles in your experiments.

I. Understanding the Challenge: Why is 1,3-Di-6-quinolylurea Poorly Soluble?

1,3-Di-6-quinolylurea possesses a chemical structure that inherently limits its solubility in aqueous media. The molecule is characterized by two bulky, hydrophobic quinoline rings, which are linked by a urea functional group.[1] While the urea moiety can participate in hydrogen bonding, the large nonpolar surface area of the quinoline systems dominates, leading to a high propensity for the molecules to self-associate and precipitate in water. This poor solubility can be a significant obstacle in various experimental settings, from in vitro biological assays to formulation development.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 1,3-Di-6-quinolylurea, offering explanations and actionable solutions.

Q1: What are the initial steps I should take to dissolve 1,3-Di-6-quinolylurea?

A1: Before exploring more complex methods, it's crucial to start with the fundamentals of solvent testing.

  • Initial Solvent Screening: While sparingly soluble in water, quinoline and its derivatives often show increased solubility in hot water and many organic solvents.[2] Therefore, a good starting point is to test the solubility in common laboratory solvents such as ethanol, dimethyl sulfoxide (DMSO), and toluene.[3]

  • The Power of pH Adjustment: The quinoline ring contains a basic nitrogen atom, making 1,3-Di-6-quinolylurea a weak base.[3] In acidic conditions, this nitrogen can be protonated, forming a more soluble salt.[3] Therefore, a systematic pH adjustment of your aqueous medium is a powerful and straightforward initial step.[3][4][5] At a pH lower than the compound's pKa (approximately 4.9 for quinoline), a significant increase in solubility can be expected.[6]

Q2: I've tried simple pH adjustment with limited success. What's the next logical step?

A2: If pH modification alone is insufficient, the use of co-solvents is a highly effective and widely used strategy.[7]

  • Mechanism of Co-solvency: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic molecules like 1,3-Di-6-quinolylurea.

  • Recommended Co-solvents: Common co-solvents to consider include:

    • Ethanol

    • Propylene glycol

    • Polyethylene glycol 400 (PEG 400)

    • Glycerine

  • Important Considerations: While effective, it's important to be mindful of the potential toxicity and tolerability of co-solvents, especially in biological systems.[7] Uncontrolled precipitation can also occur upon dilution with aqueous media.[7]

Q3: My compound still precipitates out of solution, even with co-solvents. Are there other excipients I can use?

A3: Yes, several other classes of excipients can significantly enhance the solubility of poorly soluble compounds. The next logical step would be to explore the use of surfactants and complexing agents.

  • Surfactants: These are amphiphilic molecules that can form micelles in solution.[8] The hydrophobic core of the micelle can encapsulate 1,3-Di-6-quinolylurea, while the hydrophilic shell interacts with the aqueous environment, effectively solubilizing the compound.[8]

    • Common Non-ionic Surfactants: Polysorbate 20, Polysorbate 80, and various polyoxyl castor oil derivatives are frequently used in pharmaceutical formulations.[8][9]

  • Complexing Agents (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can form inclusion complexes by encapsulating the poorly soluble drug within this cavity, thereby increasing its aqueous solubility.[10][11][12] This is a widely used technique for BCS Class II drugs (low solubility, high permeability).[10]

Q4: I am working on a solid dosage form. Are there specific techniques for improving the dissolution rate of 1,3-Di-6-quinolylurea from a solid state?

A4: For solid formulations, enhancing the dissolution rate is key to improving bioavailability. Solid dispersion technology is a powerful approach.

  • What is a Solid Dispersion? A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[13][14][15] The goal is to reduce the particle size of the drug to a molecular level, thereby increasing the surface area and dissolution rate.[13]

  • How it Works: By dispersing 1,3-Di-6-quinolylurea in a hydrophilic carrier, you can improve its wettability and inhibit its crystallization.[13] The amorphous form of a drug is generally more soluble than its crystalline counterpart because no energy is required to break the crystal lattice.[13]

  • Common Carriers: Hydrophilic polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are frequently used as carriers in solid dispersions.[14][16]

  • Preparation Methods: Common techniques for preparing solid dispersions include the solvent evaporation method and the fusion (hot-melt) method.[16][17][18]

III. Data Summary: A Comparative Overview of Solubilization Strategies

The following table summarizes the key solubilization strategies applicable to 1,3-Di-6-quinolylurea, outlining their mechanisms and providing guidance on their application.

StrategyMechanism of ActionKey ConsiderationsRecommended Excipients/Methods
pH Adjustment Increases ionization of the weakly basic quinoline nitrogens, forming a more soluble salt.[3]The pH of maximal solubility may not be the pH of optimal stability.[8]Addition of dilute acids (e.g., HCl, acetic acid).[3]
Co-solvency Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[19]Potential for precipitation upon dilution and cellular toxicity.[7]Ethanol, Propylene Glycol, PEG 400.[8]
Surfactants (Micellar Solubilization) Encapsulates the hydrophobic drug within micelles, increasing its apparent solubility in water.[8]The concentration of surfactant must be above the critical micelle concentration (CMC).Polysorbate 20, Polysorbate 80.[8][9]
Complexation (Inclusion Complexes) The hydrophobic 1,3-Di-6-quinolylurea molecule is encapsulated within the hydrophobic cavity of a host molecule.[10][11]The size of the drug molecule must be compatible with the host cavity.Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).[20]
Solid Dispersion Reduces drug particle size to the molecular level and improves wettability by dispersing it in a hydrophilic carrier.[13]The drug and carrier must be miscible. The amorphous state can be physically unstable.Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs).[14][16]

IV. Experimental Protocols

Here are detailed, step-by-step methodologies for key solubilization experiments.

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add an excess amount of 1,3-Di-6-quinolylurea to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantify the concentration of dissolved 1,3-Di-6-quinolylurea in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for solubilization.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Select a suitable hydrophilic carrier (e.g., PVP K30).

  • Choose a common volatile solvent in which both 1,3-Di-6-quinolylurea and the carrier are soluble (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Dissolve a specific weight ratio of 1,3-Di-6-quinolylurea and the carrier in the chosen solvent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it to obtain a fine powder.

  • Characterize the solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and evaluate its dissolution rate compared to the pure drug.

V. Visualizing the Workflow

The following diagrams illustrate the decision-making process for selecting a solubilization strategy and the mechanism of micellar solubilization.

Solubility_Troubleshooting_Workflow Start Start: Poor Aqueous Solubility of 1,3-Di-6-quinolylurea pH_Adjustment Attempt pH Adjustment (Acidic pH) Start->pH_Adjustment Solid_Dispersion For Solid Forms: Prepare Solid Dispersion Start->Solid_Dispersion For solid dosage forms Co_solvents Use Co-solvents (e.g., Ethanol, PEG 400) pH_Adjustment->Co_solvents If insufficient Success Solubility Improved pH_Adjustment->Success If successful Surfactants Incorporate Surfactants (e.g., Polysorbates) Co_solvents->Surfactants If precipitation occurs on dilution Co_solvents->Success If successful Complexation Utilize Complexing Agents (e.g., Cyclodextrins) Surfactants->Complexation If surfactants are not suitable for the application Surfactants->Success Complexation->Success Failure Still Insoluble Complexation->Failure If no improvement Solid_Dispersion->Success Solid_Dispersion->Failure If unstable

Caption: Decision-making workflow for improving the solubility of 1,3-Di-6-quinolylurea.

Micellar_Solubilization cluster_micelle Micelle Drug 1,3-Di-6-quinolylurea (Hydrophobic) Aqueous_Medium Aqueous Medium Drug->Aqueous_Medium Poorly Soluble In Surfactant_Head Hydrophilic Head Surfactant_Tail Hydrophobic Tail Surfactant_Head->Surfactant_Tail Surfactant Monomer cluster_micelle cluster_micelle cluster_micelle->Aqueous_Medium Dispersed In

Caption: Mechanism of micellar solubilization of 1,3-Di-6-quinolylurea.

VI. References

  • Ainurofiq, A., Putro, D. S., Ramadhani, D. A., Putra, G. M., & Do Espirito Santo, L. D. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. World Journal of Pharmaceutical Research, 8(9), 849-864. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2393. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(1), 1-10. Retrieved from [Link]

  • Loftsson, T., & Jarvinen, T. (2017). Drug solubilization by complexation. International Journal of Pharmaceutics, 531(1), 276-280. Retrieved from [Link]

  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 145-156. Retrieved from [Link]

  • Zenodo. (2023, May 1). REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Di-6-quinolylurea. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Springer. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Retrieved from [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]

  • YouTube. (2025, May 31). Tips On Solubilizing Urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

  • Google Patents. (n.d.). US5925762A - Practical synthesis of urea derivatives. Retrieved from

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solubility Enhancement by Solid Dispersion Method: An Overview. Retrieved from [Link]

  • Changchun Institute of Applied Chemistry. (2011, January 6). Green Synthesis of Urea Derivatives from CO2. Retrieved from [Link]

Sources

Technical Support Center: Bis-Quinolylurea Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for the synthesis of bis-quinolylureas. It is designed to assist researchers in overcoming the specific solubility, nucleophilicity, and purification challenges associated with these heteroaromatic systems.

Subject: Protocol Optimization & Troubleshooting for


-Di(quinolinyl)urea Synthesis
Ticket ID:  BQU-SYN-001
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary: The Chemical Challenge

Bis-quinolylureas are privileged scaffolds in medicinal chemistry (e.g., kinase inhibitors, antimalarials) and supramolecular chemistry (anion sensors). However, their synthesis is frequently plagued by three specific failure modes:

  • Nucleophilic Apathy: The electron-deficient nature of the quinoline ring renders the amino group (especially at positions 3, 5, or 8) poorly nucleophilic compared to standard anilines.

  • The Solubility Paradox: The flat, heteroaromatic rings induce strong

    
    -
    
    
    
    stacking. While the final urea is often insoluble (aiding filtration), the intermediates (isocyanates/carbamates) can also aggregate, stalling the reaction.
  • Regio-control: In asymmetric synthesis, preventing the formation of symmetric homodimers requires strict kinetic control.

Critical Reagent Selection Guide

Choose your coupling agent based on your substrate's electronic profile and your lab's safety constraints.

FeatureTriphosgene (BTC) 1,1'-Carbonyldiimidazole (CDI) Phenyl Chloroformate
Mechanism In situ phosgene generation; highly reactive.Acyl imidazole intermediate; milder.Carbamate formation; stepwise control.
Best For Electron-deficient amines (e.g., 3-aminoquinoline).Acid-sensitive substrates or "Green" chemistry requirements.[1]Asymmetric ureas (Stepwise synthesis).
Risk Profile High (Generates phosgene gas). Requires fume hood + base trap.Low (Byproduct is imidazole/CO2). Moisture sensitive.[2]Moderate (Corrosive).
Solvent System DCM, THF, or Toluene (Reflux).DMF, DMSO (Essential for bis-quinolyl solubility).THF/DCM + Pyridine.
Key Additive DIPEA/TEA (Must scavenge HCl to prevent amine protonation).DMAP (Catalytic amount accelerates the reaction).Pyridine (Base/Solvent).

Validated Experimental Protocols

Protocol A: The "Gold Standard" Triphosgene Method

Recommended for difficult substrates where high electrophilicity is required.

Reagents: Aminoquinoline (1.0 equiv), Triphosgene (0.35-0.4 equiv), DIPEA (2.5 equiv), Anhydrous DCM or THF.

  • Activation: Dissolve triphosgene in anhydrous DCM at 0°C under Argon.

  • Addition: Add a solution of the aminoquinoline and DIPEA slowly (dropwise) over 20–30 minutes.

    • Technical Note: Fast addition causes high local concentrations of amine, leading to symmetric urea formation immediately rather than the isocyanate intermediate.

  • Isocyanate Formation: Allow to stir at 0°C for 30 mins, then warm to RT. Monitor by IR (look for strong

    
     stretch at 
    
    
    
    ).
  • Coupling:

    • For Symmetric Ureas: Reflux for 4–12 hours.

    • For Asymmetric Ureas: Add the second amine (0.9 equiv) at RT, then reflux.

  • Quench: Cool to RT. Quench with saturated

    
    .
    
  • Isolation: The product often precipitates.[3] Filter and wash with

    
     to remove unreacted starting material.
    
Protocol B: The CDI "One-Pot" Method

Recommended for substrates requiring polar aprotic solvents (DMF/DMSO).

Reagents: Aminoquinoline (1.0 equiv), CDI (1.2 equiv), DMAP (10 mol%), Anhydrous DMF.

  • Activation: Dissolve Aminoquinoline in DMF. Add CDI in one portion at RT.[2]

  • Degassing: The reaction will bubble (

    
     evolution). Stir at 60°C for 2–4 hours.
    
    • Checkpoint: Ensure bubbling stops before proceeding.

  • Coupling: Add the second amine (1.0 equiv).

  • Heating: Heat to 80–100°C for 12 hours.

    • Why High Heat? The imidazole byproduct inhibits the reaction. Heat drives the equilibrium forward and breaks up aggregates.

  • Workup: Pour the reaction mixture into ice-cold water. The bis-quinolylurea should precipitate as a solid.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Triphosgene and CDI, highlighting the critical intermediates.

ReactionMechanism Amine Aminoquinoline (R-NH2) Inter1 Carbamoyl Chloride (R-NH-CO-Cl) Amine->Inter1 + BTC / DIPEA (-HCl) Inter2 Acyl Imidazole (R-NH-CO-Im) Amine->Inter2 + CDI (-Imidazole) Triphosgene Triphosgene (BTC) CDI CDI (Im-CO-Im) Isocyanate Isocyanate Intermediate (R-N=C=O) Inter1->Isocyanate Heat / -HCl Inter2->Isocyanate Heat / -ImH (Lossen-like) Product Bis-Quinolylurea (R-NH-CO-NH-R') Isocyanate->Product + Amine2 Nucleophilic Attack Isocyanate->Product Dimerization (If Amine2 = Amine1) Amine2 Second Amine (R'-NH2)

Caption: Mechanistic pathways for urea formation. Note that both pathways converge at the Isocyanate intermediate, which is the species monitored by IR spectroscopy.

Troubleshooting Guide (FAQ)

Issue 1: "I see the isocyanate peak in IR, but the final coupling won't happen."

Diagnosis: The second aminoquinoline is likely too electron-poor or sterically hindered (e.g., 8-aminoquinoline). Solution:

  • Catalysis: Add 10–20 mol% DMAP (4-Dimethylaminopyridine). It acts as a nucleophilic catalyst, attacking the isocyanate to form a highly reactive

    
    -acylpyridinium species.
    
  • Activation: Pre-treat the second amine with NaH (1.1 equiv) in THF to generate the amide anion (

    
    ), turning a poor nucleophile into a strong one. Warning: This requires strict anhydrous conditions.
    
Issue 2: "The reaction mixture turned black/tarry."

Diagnosis: Oxidation of the quinoline ring or decomposition of the amine. Solution:

  • Inert Atmosphere: Ensure a strict Argon/Nitrogen line. Quinolines are sensitive to oxidative degradation at high temperatures.

  • Temperature Control: If using Triphosgene, do not exceed 40°C during the addition phase. Only heat during the final coupling.

Issue 3: "My product is stuck in the polar solvent (DMF/DMSO) and won't precipitate."

Diagnosis: The bis-quinolylurea has formed strong H-bonds with the solvent. Solution:

  • The "Crash" Method: Pour the reaction mixture into 10x volume of 5% LiCl solution (aqueous). The salt breaks the solvent emulsion.

  • Extraction: If precipitation fails, dilute with EtOAc, wash 5x with water (to remove DMF), then wash with brine.

Issue 4: "I am getting a mixture of symmetric and asymmetric ureas."

Diagnosis: The isocyanate formation was incomplete before the second amine was added, or "scrambling" occurred. Solution:

  • Switch Reagents: Use Phenyl Chloroformate .

    • Step 1: React Amine A with Phenyl Chloroformate

      
       Phenyl Carbamate (Stable, isolable solid).
      
    • Step 2: React Phenyl Carbamate with Amine B in DMSO/Base.

    • Why? The carbamate is less prone to scrambling than the transient isocyanate.

Troubleshooting Logic Flow

Use this decision tree to diagnose synthesis failures in real-time.

Troubleshooting Start Start: Low Yield or Impurity CheckIR Check IR of Intermediate (Isocyanate ~2270 cm-1?) Start->CheckIR NoIso No Isocyanate Peak CheckIR->NoIso No YesIso Strong Isocyanate Peak CheckIR->YesIso Yes CheckMoisture Check Solvents for Water (Hydrolysis?) NoIso->CheckMoisture Triphosgene used CheckBase Is Base (DIPEA/TEA) Sufficient? (HCl protonates amine) NoIso->CheckBase Amine precipitated? CheckNuc Is Second Amine Reacting? YesIso->CheckNuc AddCat Add DMAP (Catalyst) or Increase Temp CheckNuc->AddCat Reaction Stalled Activate Use NaH to Deprotonate Second Amine AddCat->Activate Still No Product

Caption: Logical workflow for diagnosing reaction stalls. Step 1 is always verifying the intermediate via IR spectroscopy.

References

  • Triphosgene Applications:A decade review of triphosgene and its applications in organic reactions. (Provides foundational stoichiometry and safety protocols for BTC).

  • Urea Synthesis Mechanisms:Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (Detailed discussion on CDI vs.

  • Heteroaryl Urea Optimization:Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives. (Specific protocols for quinoline-like systems and solubility handling).

  • Asymmetric Synthesis Strategies:Benign synthesis of unsymmetrical arylurea derivatives.

Sources

Technical Support Center: Overcoming Fluorescence Quenching in Quinoline-Urea Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline-urea based fluorescent sensors. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of fluorescence quenching. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

I. Foundational Concepts: Understanding Quinoline-Urea Sensors and Fluorescence Quenching

Quinoline-urea derivatives are a versatile class of fluorescent sensors, prized for their sensitivity and selectivity in detecting a range of analytes, including metal ions and anions.[1] Their mechanism often relies on changes in their fluorescence properties upon binding to a target molecule. However, a frequent and frustrating issue is the partial or complete loss of the fluorescent signal, a phenomenon known as quenching.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a given substance.[2] It occurs when the excited-state fluorophore (the quinoline-urea sensor) is deactivated by a non-radiative pathway, preventing the emission of a photon. Understanding the specific mechanism of quenching is the first and most critical step in overcoming it.

Major Quenching Mechanisms at Play

Several mechanisms can lead to fluorescence quenching in quinoline-urea sensors. The most common include:

  • Photoinduced Electron Transfer (PET): In many sensor designs, the binding of an analyte modulates a PET process. An electron is transferred from a donor to the excited fluorophore (or vice-versa), leading to a non-radiative decay.[3]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorescent molecules, including quinoline derivatives, tend to aggregate.[4] This close association can lead to the formation of non-fluorescent excimers or exciplexes, effectively quenching the emission.[5][6] This is a significant issue that can reduce the effectiveness of these sensors.[5]

  • Interference from Quenching Species: Certain metal ions, such as Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺, are notorious fluorescence quenchers.[7] Their presence, even in trace amounts, can significantly interfere with sensor performance.[7][8]

  • Solvent and pH Effects: The photophysical properties of quinoline derivatives can be highly sensitive to their environment.[9][10] Changes in solvent polarity or pH can alter the electronic structure of the sensor, leading to quenching.[9]

Below is a diagram illustrating the primary pathways leading to fluorescence quenching.

Quenching_Mechanisms cluster_sensor Quinoline-Urea Sensor cluster_quenchers Quenching Pathways Excited State Excited State Ground State Ground State Excited State->Ground State Fluorescence PET Photoinduced Electron Transfer Excited State->PET Non-radiative decay ACQ Aggregation-Caused Quenching Excited State->ACQ Non-radiative decay Interference Interfering Species (e.g., Fe³⁺) Excited State->Interference Non-radiative decay Environment Solvent/pH Effects Excited State->Environment Altered electronic state

Caption: Primary mechanisms of fluorescence quenching in quinoline-urea sensors.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My sensor shows weak or no fluorescence, even in the absence of the target analyte.

Q: I've synthesized a new quinoline-urea sensor, but it's barely fluorescent. What could be the problem?

A: This is a common issue that can often be traced back to the inherent properties of the sensor or the experimental conditions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate the Solvent System:

  • The Causality: The fluorescence of quinoline derivatives is highly dependent on the solvent environment.[9] A change in solvent can significantly impact the fluorescence quantum yield.[10]

  • Troubleshooting Steps:

    • Screen a panel of solvents: Test the fluorescence of your sensor in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, DMSO, and water/organic mixtures).[11]

    • Observe for solvatochromism: Note any shifts in the emission wavelength, which can indicate changes in the electronic environment of the fluorophore.

    • Select the optimal solvent: Choose the solvent that provides the highest fluorescence intensity for subsequent experiments.[11]

2. Check the pH of Your Solution:

  • The Causality: The quinoline nitrogen is basic and can be protonated at low pH.[12] This protonation can alter the electronic structure and, in some cases, lead to quenching.[9][13] Conversely, deprotonation of the urea moiety at high pH can also affect fluorescence.

  • Troubleshooting Steps:

    • Perform a pH titration: Measure the fluorescence intensity of your sensor across a broad pH range (e.g., pH 3-11).[14]

    • Identify the optimal pH range: Determine the pH at which the fluorescence is maximal and stable.[14][15] Many quinoline-based sensors perform optimally within the physiological pH range.[15]

    • Buffer your solutions: For all future experiments, use a suitable buffer to maintain the optimal pH.

3. Investigate Potential Aggregation (ACQ):

  • The Causality: Many organic fluorophores suffer from aggregation-caused quenching (ACQ), where molecules form non-emissive aggregates in solution, especially at higher concentrations.[4][6][16]

  • Troubleshooting Steps:

    • Concentration-dependent study: Measure the fluorescence intensity at a series of decreasing sensor concentrations. If the fluorescence per molecule increases upon dilution, ACQ is likely occurring.

    • Consider alternative strategies: If ACQ is a persistent problem, you might explore the principles of Aggregation-Induced Emission (AIE), where aggregation enhances, rather than quenches, fluorescence.[14][17]

Below is a workflow to diagnose the cause of weak initial fluorescence.

Weak_Fluorescence_Troubleshooting Start Weak Initial Fluorescence Solvent Screen Solvents Start->Solvent pH Perform pH Titration Solvent->pH No Improvement OptimalSolvent Identify Optimal Solvent Solvent->OptimalSolvent Improvement Concentration Vary Concentration pH->Concentration No Improvement OptimalpH Identify Optimal pH pH->OptimalpH Improvement CheckACQ Assess for ACQ Concentration->CheckACQ Dilution Enhances Signal

Caption: Troubleshooting workflow for weak initial sensor fluorescence.

Issue 2: My sensor's fluorescence is quenched upon addition of my target analyte, but the quenching is not specific.

Q: My quinoline-urea sensor is quenched by my target analyte, but also by other ions in my sample. How can I improve selectivity?

A: Cross-sensitivity is a common challenge in sensor design.[18] The key is to systematically identify and mitigate the sources of interference.

1. Identify Interfering Species:

  • The Causality: Many metal ions, particularly transition metals like Fe³⁺, Cu²⁺, Co²⁺, and Ni²⁺, are known to quench fluorescence through various mechanisms, including electron transfer and energy transfer.[7]

  • Troubleshooting Protocol: Competitive Binding Assay

    • Prepare a solution of your quinoline-urea sensor at its optimal concentration, solvent, and pH.

    • Add a concentration of your target analyte that produces a significant, but not complete, quenching of fluorescence.

    • To this solution, add potential interfering ions one at a time, at a concentration equal to or greater than that of your target analyte.

    • Measure the fluorescence intensity after each addition. A significant further decrease in fluorescence indicates interference.

2. Mitigate Interference:

  • Masking Agents: If a specific metal ion is identified as a major interferent, consider using a masking agent that will selectively bind to the interferent without affecting your target analyte. For example, fluoride ions can sometimes be used to mask Fe³⁺.

  • Sensor Modification: In the long term, you may need to redesign your sensor. Modifying the receptor part of the quinoline-urea molecule can enhance its affinity and selectivity for the target analyte.[3]

The following table summarizes common interfering ions and potential mitigation strategies.

Interfering IonCommon Quenching MechanismPotential Mitigation Strategy
Fe³⁺Photoinduced Electron Transfer (PET)Addition of a masking agent (e.g., fluoride, pyrophosphate)
Cu²⁺Paramagnetic Quenching, PETUse of a stronger chelator for Cu²⁺
Co²⁺, Ni²⁺Energy Transfer, PETSensor redesign for higher target affinity
Issue 3: I observe a gradual decrease in fluorescence over time, even with a constant analyte concentration.

Q: My sensor's signal is not stable and drifts downwards during my experiment. What is causing this photobleaching?

A: This phenomenon is likely photobleaching, where the fluorophore is chemically damaged by light, rendering it non-fluorescent.

1. Minimize Light Exposure:

  • The Causality: Prolonged exposure to high-intensity excitation light can lead to the irreversible photochemical destruction of the fluorophore.

  • Troubleshooting Steps:

    • Reduce excitation intensity: Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.

    • Limit exposure time: Minimize the time the sample is exposed to the excitation light by using shutters or by taking measurements quickly.

    • Use photostabilizing agents: In some cases, adding antioxidants or commercially available anti-fade reagents to your solution can reduce photobleaching.

2. Control for Environmental Factors:

  • The Causality: The presence of dissolved oxygen can accelerate photobleaching.

  • Troubleshooting Steps:

    • Deoxygenate your solutions: If your experimental setup allows, deoxygenate your buffers and sample solutions by bubbling with nitrogen or argon gas.

III. Experimental Protocols

Protocol 1: Determining the Optimal pH for Your Quinoline-Urea Sensor
  • Prepare a stock solution of your sensor in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

  • Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 11).[13][14]

  • For each pH value: a. Add a small aliquot of the sensor stock solution to the buffer to achieve a final concentration in the low micromolar range (e.g., 10 µM). b. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the pH. c. Incubate the solution for a short period to allow for equilibration.

  • Measure the fluorescence spectrum for each pH solution using a fluorometer.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the optimal pH range.[14]

IV. Conclusion

Overcoming fluorescence quenching in quinoline-urea sensors is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying quenching mechanisms and by carefully controlling experimental parameters such as solvent, pH, and concentration, you can significantly improve the performance and reliability of your sensors. This guide provides a framework for troubleshooting common issues, but remember that each sensor is unique. Diligent experimentation and a solid understanding of the photophysical principles at play are your best tools for success.

V. References

  • Aggregation Induced Emission - YouTube. (2020). Retrieved from [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC - NIH. (n.d.). Retrieved from [Link]

  • From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). Science China Chemistry, 59(9), 1144-1145.

  • Tan, Y., et al. (2011). Differentiating between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 133(51), 21149-21155.

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC. (n.d.). Retrieved from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications - Crimson Publishers. (2023). Retrieved from [Link]

  • Aggregation of Metal-Nanoparticle-Induced Fluorescence Enhancement and Its Application in Sensing. (2019). ACS Omega, 5(1), 147-154.

  • The mechanism of fluorescence quenching by contact of chemical sensor... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Quinoline-Based Fluorescence Sensors - ResearchGate. (n.d.). Retrieved from [Link]

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry. (2022). Retrieved from [Link]

  • Theoretical Study of the Mechanism of Aggregation-Caused Quenching in Near-Infrared Thermally Activated Delayed Fluorescence Molecules: Hydrogen-Bond Effect. (2019). The Journal of Physical Chemistry C, 123(40), 24493-24501.

  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative - MDPI. (2022). Retrieved from [Link]

  • Fluorescence enhancement of quinolines by protonation - RSC Advances. (2020). Retrieved from [Link]

  • Sensing mechanism of fluorogenic urea with fluoride in solvent media: A new fluorescence quenching mechanism - PubMed. (2020). Retrieved from [Link]

  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. (2019). Analytical Chemistry, 91(15), 9451-9458.

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions - PMC. (n.d.). Retrieved from [Link]

  • Chapter 1: Fluorescence Sensing with Aggregation-induced Emission: A Note - Books. (n.d.). Retrieved from [Link]

  • A fluorescent sensor utilizing quinoline-functionalized UiO-66 for the detection and removal of zinc ions from aqueous solutions - New Journal of Chemistry. (2021). Retrieved from [Link]

  • A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system - Analytical Methods. (2012). Retrieved from [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Semantic Scholar. (2021). Retrieved from [Link]

  • Resolving Cross-Sensitivity Effect in Fluorescence Quenching for Simultaneously Sensing Oxygen and Ammonia Concentrations by an Optical Dual Gas Sensor - MDPI. (2020). Retrieved from [Link]

  • A colorimetric sensor for pH utilizing a quinoline derivative - ResearchGate. (n.d.). Retrieved from [Link]

  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media - ResearchGate. (n.d.). Retrieved from [Link]

  • Highly sensitive biological and chemical sensors based on reversible fluorescence quenching in a conjugated polymer. (2000). Proceedings of the National Academy of Sciences, 97(22), 11848-11853.

Sources

Introduction: The Challenge of Purifying 1,3-Di-6-quinolylurea

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides expert guidance on the purification of 1,3-Di-6-quinolylurea (DQ). Authored from the perspective of a Senior Application Scientist, this guide offers in-depth troubleshooting, frequently asked questions, and validated protocols to navigate the common and complex challenges encountered during the purification of this important compound.

1,3-Di-6-quinolylurea, also known by synonyms such as Babesan or N,N′-di-6-quinolinylurea (CAS 532-05-8), is a symmetrical urea derivative containing two quinoline moieties.[1][2] Its rigid, planar structure and multiple hydrogen bond donors and acceptors give it unique physicochemical properties that, while valuable for its applications, present significant challenges for purification.[3] Researchers frequently grapple with issues of low solubility, co-precipitation of impurities, and the selection of appropriate analytical methods to verify purity.

This guide is structured to address these challenges directly, providing not just procedural steps but the underlying scientific rationale to empower you to make informed decisions in your own experiments.

Section 1: Understanding the Root of Impurities

Effective purification begins with understanding the potential side products of the synthesis. A common route to symmetrical ureas like DQ involves the reaction of an amine with a phosgene equivalent.

FAQ: What are the most likely impurities I should expect in my crude 1,3-Di-6-quinolylurea?

The most probable synthetic pathway to 1,3-Di-6-quinolylurea is the coupling of two equivalents of 6-aminoquinoline with a carbonyl source like phosgene, triphosgene, or carbonyldiimidazole (CDI). Based on this, the primary impurities are typically:

  • Unreacted 6-aminoquinoline: This is the most common impurity, arising from incomplete reaction or incorrect stoichiometry. Its polarity is significantly different from the desired product.

  • Partially-reacted intermediates: Depending on the coupling agent, intermediates can form and persist if the reaction does not go to completion.

  • Polymeric byproducts: Over-reaction or side reactions can lead to the formation of small amounts of oligomeric urea species.

  • Hydrolysis products: If water is present during the reaction or workup, the activated carbonyl source can hydrolyze, leading to other side products.

The following diagram illustrates the relationship between the synthesis and the generation of these common impurities, which dictates the subsequent purification strategy.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Side Products 6-aminoquinoline 6-aminoquinoline Reaction Reaction 6-aminoquinoline->Reaction Carbonyl Source Carbonyl Source Carbonyl Source->Reaction Crude Product Crude Product Reaction->Crude Product Main Reaction Unreacted SM Unreacted 6-aminoquinoline Reaction->Unreacted SM Incomplete Reaction Side Products Polymeric Byproducts Reaction->Side Products Side Reaction Purification Purification Crude Product->Purification Contains Impurities Unreacted SM->Purification Side Products->Purification Incomplete Rxn Intermediates Incomplete Rxn->Purification

Caption: Relationship between synthesis and common impurities.

Section 2: Troubleshooting Guide for Purification

This section addresses the most common issues encountered during the purification of 1,3-Di-6-quinolylurea in a practical Q&A format.

Q1: My crude product is a dark, oily, or gummy solid. How can I clean it up before attempting recrystallization or chromatography?

A1: Use Trituration. An oily or amorphous crude product often indicates the presence of significant amounts of unreacted starting material or residual solvent that inhibit crystallization. Trituration is the ideal first step.

  • Causality: The desired product, DQ, is a largely non-polar, rigid molecule with poor solubility in many common organic solvents. In contrast, impurities like 6-aminoquinoline may be more soluble. Trituration leverages this differential solubility.

  • Protocol:

    • Place the crude material in a flask.

    • Add a solvent in which the product is known to be poorly soluble, but the impurities are likely soluble (e.g., diethyl ether, hexanes, or ethyl acetate).

    • Stir or sonicate the suspension vigorously. The goal is to wash the impurities into the solvent while the product remains a solid.

    • The gummy material should break up into a fine, filterable powder.

    • Isolate the solid by vacuum filtration, wash with a small amount of the same cold solvent, and dry under vacuum.

  • Expected Outcome: This process should yield a solid powder that is significantly purer and more suitable for subsequent purification by recrystallization or chromatography.

Q2: I'm struggling with recrystallization. Either nothing crystallizes, or my yield is extremely low. What am I doing wrong?

A2: Your choice and volume of solvent are critical. Recrystallization is a powerful technique for ureas, but it requires careful optimization.[4]

  • Causality: The principle of recrystallization relies on finding a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5] Using too much solvent or a solvent in which the compound is too soluble will result in low or no recovery. Heating the solution for too long or at too high a temperature can also cause decomposition of the urea, often indicated by the smell of ammonia from hydrolysis.[6]

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your crude DQ in a range of solvents (see table below) on a small scale. Ideal candidates will show poor solubility in the cold and good solubility upon heating. Common choices for similar aromatic compounds include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or DMF/water.

    • Minimize Solvent Volume: Add the hot solvent portion-wise to the crude material until it just dissolves. Using a large excess of solvent is a common cause of low yield.

    • Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Crashing the product out of solution by cooling too quickly can trap impurities.[5]

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

Q3: My ¹H NMR spectrum shows my product is ~95% pure after recrystallization, but HPLC analysis shows a significant impurity peak. What is the best next step?

A3: Employ Column Chromatography. This discrepancy suggests the presence of an impurity that co-crystallizes with your product. Column chromatography is the method of choice for separating compounds with different polarities.

  • Causality: Silica gel is a polar stationary phase. Compounds are separated based on their affinity for the silica versus the mobile phase (eluent). Non-polar compounds travel down the column faster, while polar compounds are retained longer. Unreacted 6-aminoquinoline is more polar than the symmetrical DQ product and will therefore have a lower Rf value and elute later.

  • Protocol Outline:

    • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4 and show good separation from the impurity. Start with systems like Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

    • Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column. This "dry loading" method often gives better resolution than loading as a solution.

    • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

    • Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the product under high vacuum.

The diagram below outlines a logical workflow for selecting the appropriate purification method.

G start Crude 1,3-Di-6-quinolylurea is_solid Is the crude product a free-flowing solid? start->is_solid triturate Perform Trituration (e.g., with Diethyl Ether) is_solid->triturate No (Oily/Gummy) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->recrystallize check_purity Assess Purity (TLC, HPLC, NMR) recrystallize->check_purity is_pure Is purity >98%? check_purity->is_pure column_chrom Perform Silica Gel Column Chromatography is_pure->column_chrom No final_product Pure Product is_pure->final_product Yes column_chrom->check_purity

Sources

Technical Support Center: Babesan (Quinuronium Sulfate) Solubility Guide

[1][2][3]

Status: Active Compound Class: Bis-quinolinium urea derivative Primary Application: In vitro efficacy screening against Babesia spp.[1][2][3] (e.g., B. duncani, B. divergens) Molecular Weight: ~566.60 g/mol [1]

Executive Summary: The "Concentration Gap"

The core issue researchers face with Babesan is the Solubility-to-Stock Ratio .[1][2][3] Experimental data indicates that Quinuronium Sulfate saturates in aqueous buffers (PBS/Media) at approximately 0.57 mg/mL (1 mM) .[1][2][3]

  • The Problem: Standard cell culture protocols require a 1000x stock solution (e.g., 10 mM or 50 mM) to keep the vehicle (solvent) concentration below 0.1%.[1][2][3]

  • The Reality: You cannot generate a 10 mM stock in water; it will physically precipitate.

  • The Solution: You must utilize high-dielectric organic solvents (DMSO) for the "Master Stock" and employ a Step-Down Dilution strategy to bridge the gap to the aqueous culture media.[1][2][3]

Master Stock Preparation (The Source)[1][2][3]

Q: Why can't I dissolve Babesan directly in culture media at 10 mM?

A: The sulfate salt form of Quinuronium provides some polarity, but the large aromatic bis-quinolinium structure drives high lipophilicity and crystal lattice energy.[1][2] In aqueous media (pH 7.4), the saturation point is reached at ~1 mM.[1] Attempting a 10 mM solution results in a suspension, not a solution, leading to inaccurate dosing.[1]

Q: What is the recommended solvent system for High-Concentration Stocks?

A: Switch to Dimethyl Sulfoxide (DMSO) .[1][2][3] While water solubility is capped, Babesan is significantly more soluble in DMSO due to its dipolar aprotic nature, which disrupts the crystal lattice more effectively than water.

Protocol: Generating a 50 mM Master Stock

  • Weighing: Weigh 28.3 mg of Babesan powder.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Verification: Visual inspection must show a clear, yellow-tinted liquid with no refraction lines (schlieren) or pellets.[1][2][3]

SolventSolubility Limit (Approx.)Suitability for Stock
Water / PBS ~1 mM (0.6 mg/mL)Poor (Too dilute for 1000x stocks)
Ethanol (100%) ~5–10 mMModerate (Evaporation risk)
DMSO >50 mMExcellent (Standard for library screening)

Delivery to Cell Culture (The Interface)[1][2][3]

Q: My compound "crashes out" (precipitates) when I add the DMSO stock to the media. Why?

A: This is known as "Solvent Shock." When a highly concentrated hydrophobic stock (50 mM in DMSO) hits a highly aqueous, salt-rich environment (RPMI/DMEM), the local solubility drops instantly.[1][2][3] If the local concentration at the pipette tip exceeds 1 mM before mixing is complete, Babesan precipitates as micro-crystals.

Q: How do I prevent precipitation during dosing?

A: Do not add the stock directly to the cell plate. Use an Intermediate Working Solution (Step-Down Dilution) .

The "20x Intermediate" Protocol: Instead of adding 1 µL of stock to 1000 µL of cells (1:1000 dilution), perform a pre-dilution step:

  • Goal: Final target in well = 10 µM.

  • Master Stock: 10 mM (in DMSO).

  • Intermediate Step: Dilute the Master Stock 1:50 into warm media (pre-warmed to 37°C) in a separate tube.

    • Mix: 20 µL Stock + 980 µL Media.[1]

    • Result: 200 µM Babesan (Intermediate).[1][2] Note: This is below the 1 mM aqueous limit, so it will stay stable.[1]

  • Final Dosing: Add this Intermediate solution to your cells at a 1:20 ratio.

    • Result: Final concentration = 10 µM.[1]

Why this works: The intermediate step ensures the compound never faces a "solubility cliff" where it is forced to exist above its 1 mM saturation point in water.

Advanced Troubleshooting & FAQs

Q: Does Babesan bind to serum proteins (FBS)?

A: Yes.[1][2] The bis-quinolinium structure has an affinity for albumin.[1][2][3]

  • Impact: In media containing 10% FBS, the free drug concentration may be lower than calculated.

  • Correction: If you observe low efficacy, do not just increase the dose (which risks precipitation). Instead, try reducing serum to 5% or 2% during the drug exposure window, provided your cell line tolerates it.

Q: Can I use Cyclodextrins to improve solubility?

A: Yes, this is the "Gold Standard" rescue for stubborn compounds. If DMSO toxicity is a concern for your specific cell line (e.g., primary hepatocytes), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2][3] Use this vehicle to prepare your intermediate dilutions. The cyclodextrin encapsulates the hydrophobic Babesan molecule, keeping it soluble in aqueous media at concentrations >1 mM.

Q: How do I store the DMSO stock?

A: Babesan is stable. Store DMSO stocks at -20°C .

  • Critical: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which will cause Babesan to precipitate inside the stock vial over time.[1][2][3]

  • Best Practice: Aliquot the Master Stock into single-use vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

Visual Workflow: The "Anti-Crash" Dosing Strategy

The following diagram illustrates the logic flow to prevent precipitation during experimental setup.

BabesanSolubilityStartStart: Babesan PowderSolventChoiceChoose Solvent for Master StockStart->SolventChoiceWaterPathWater/PBSSolventChoice->WaterPathAvoidDMSOPathDMSO (Anhydrous)SolventChoice->DMSOPathRecommendedWaterResultSaturation at ~1 mM(Too dilute for 1000x Stock)WaterPath->WaterResultDMSOResultSoluble > 50 mM(Ideal Master Stock)DMSOPath->DMSOResultDilutionStrategyDilution into Culture MediaDMSOResult->DilutionStrategyDirectAddDirect Addition (1:1000)DilutionStrategy->DirectAddHigh RiskStepDownStep-Down (Intermediate)DilutionStrategy->StepDownBest PracticeCrashFAILURE: Local Precipitation(Solvent Shock)DirectAdd->CrashSuccessSUCCESS: Stable Dispersion(< 1 mM Aqueous Conc)StepDown->Success

Figure 1: Decision logic for solubilizing Babesan. The "Step-Down" method avoids the critical failure point of direct precipitation.[1][2][3]

References

  • Mitema, E. S. (1985).[1] Quinuronium levels in ovine plasma as determined by an in vitro/in vivo system with Babesia rodhaini.[4] Archives Internationales de Pharmacodynamie et de Therapie, 276(1), 12–16.[1][2] [Link]

  • Purnell, R. E., et al. (1981).[1] Quinuronium sulphate for the treatment of Babesia divergens infections of splenectomised calves.[5] The Veterinary Record, 108(23), 538–539.[1] [Link]

  • Ben Mamoun, C., et al. (2018).[1] Establishment of a continuous in vitro culture of Babesia duncani in human erythrocytes reveals unusually high tolerance to recommended therapies. Journal of Biological Chemistry, 293(52), 19974–19981.[1] [Link]

Disclaimer: This guide is intended for research use only. Babesan (Quinuronium Sulfate) is a cholinesterase inhibitor and should be handled with appropriate PPE (gloves, goggles, fume hood) as per your institution's Chemical Hygiene Plan.[1][2][3]

Technical Support Center: NMR Analysis of 1,3-Di-6-quinolylurea

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvents and Conditions for NMR Characterization of Symmetrical Diarylureas. Reference Molecule: 1,3-Di-6-quinolylurea (CAS: 532-05-8).[1][2]

Executive Summary & Core Challenge

The "Brick Dust" Problem: 1,3-Di-6-quinolylurea belongs to a class of symmetrical diarylureas often referred to as "brick dust" in medicinal chemistry due to their high melting points (>300°C) and extreme insolubility in common organic solvents (


, MeOH-d4, Acetone-d6).

The Mechanism: This insolubility arises from two synergistic factors:

  • Intermolecular Hydrogen Bonding: The urea motif (-NH-CO-NH-) acts as a dual donor/acceptor, forming strong, ribbon-like intermolecular H-bond networks (aggregates) in the solid state and solution.[2]

  • 
    -
    
    
    
    Stacking:
    The planar quinoline rings facilitate tight packing, further stabilizing the crystal lattice and resisting solvation.[2]

This guide provides a tiered solvent strategy to overcome these forces, ensuring high-resolution NMR data while maintaining sample integrity.

Solvent Selection Matrix

The following table summarizes the solvent hierarchy based on solubility power and impact on chemical shifts.

Solvent SystemRoleSolubilitySuitabilityKey Technical Note
DMSO-d6 Primary Moderate to HighRoutine 1H/13CFirst Choice. May require heat to sharpen exchangeable protons.[2]
DMSO-d6 + Heat (353 K) Optimization HighDynamic AnalysisBreaks H-bond aggregates; sharpens urea -NH peaks.[2]
TFA-d (Trifluoroacetic acid-d) Rescue Very HighStructural ConfirmationDestructive to Chemical Environment. Protonates quinoline nitrogen; shifts peaks significantly downfield.[2]
Acetic Acid-d4 Alternative ModerateLabile ProtonsGood for preserving some NH signals if TFA is too aggressive, but less solubilizing.[2]
CDCl3 / MeOD Contraindicated NegligibleDO NOT USE Sample will remain as a suspension; signals will be absent or from impurities only.[2]

Detailed Protocols & Troubleshooting

Protocol A: The Standard Approach (DMSO-d6)

Use this for initial characterization and biological assay reference standards.

The Logic: Dimethyl sulfoxide (DMSO) is a strong H-bond acceptor.[2] It competes with the urea carbonyl oxygen, disrupting the intermolecular H-bond network of the 1,3-Di-6-quinolylurea.

Step-by-Step:

  • Weigh 5–10 mg of sample into a clean vial (not directly into the tube to avoid powder on walls).

  • Add 0.6 mL of DMSO-d6 (99.9% D).[2]

  • Sonicate for 5 minutes. If suspension persists, heat gently with a heat gun (approx. 40–50°C) until clear.

  • Critical Step: If the solution is viscous or cloudy, the urea is aggregating.[2] Proceed to Protocol B .

Troubleshooting FAQ:

Q: My aromatic peaks are broad "humps" rather than sharp multiplets. A: This indicates restricted rotation or aggregation.[2] The quinoline rings are stacking.[2] Solution: Run the NMR experiment at elevated temperature (see Protocol B).

Q: The Urea -NH protons (approx. 9-10 ppm) are missing or extremely broad. A: This is due to chemical exchange with trace water in the DMSO or quadrupole broadening from the nitrogen. Solution: Dry the sample thoroughly or add a single drop of


 to force exchange (peaks will disappear completely, confirming assignment), then run a fresh anhydrous sample for detection.
Protocol B: Variable Temperature (VT) NMR

Use this when peaks are broad or solubility in ambient DMSO is marginal.

The Logic: Thermal energy (


) overcomes the enthalpy of the intermolecular hydrogen bonds and 

-stacking interactions, breaking aggregates into monomers.

Step-by-Step:

  • Prepare the sample in DMSO-d6 as above.[2]

  • Set the NMR probe temperature to 353 K (80°C) . Ensure the tube is rated for high temperature and the cap is secure (use a Teflon cap if possible).

  • Allow 10 minutes for thermal equilibration inside the probe.

  • Shim at temperature.

  • Acquire data.[2][3][4][5][6][7]

Expected Result: Aromatic multiplets will sharpen significantly. The two Urea -NH protons may shift upfield (due to breaking of H-bonds) and become sharper.[2]

Protocol C: The "Super-Solvent" (TFA-d)

Use this ONLY when the sample is insoluble in hot DMSO or for 13C acquisition requiring high concentration.

The Logic: Trifluoroacetic acid (TFA) is a strong acid.[2] It protonates the basic nitrogen (N1) of the quinoline rings. This converts the neutral molecule into a dicationic salt .[2] Ionic species are far more soluble in polar media than neutral planar aromatics.[2]

Step-by-Step:

  • Place 10–20 mg of sample in the tube.[2]

  • Add 0.6 mL of TFA-d .

  • Shake carefully (exothermic reaction possible).[2] The sample should dissolve instantly.[2]

Critical Warning (Data Interpretation):

  • Chemical Shift Artifacts: Protonation of the quinoline nitrogen will cause a significant downfield shift (deshielding) of the adjacent protons (H2 and H8 positions on the quinoline ring) by 0.5 – 1.0 ppm compared to DMSO.

  • Loss of NH Signals: The urea protons may exchange rapidly with the acidic deuterium pool, disappearing from the spectrum.

  • Reference Standard: Do not compare TFA-d spectra directly to DMSO-d6 library spectra without accounting for the salt formation.

Decision Logic & Mechanism Visualization

The following diagram illustrates the solubility decision tree and the molecular mechanism of action for each solvent system.

G Start Sample: 1,3-Di-6-quinolylurea DMSO Attempt Solvent: DMSO-d6 (H-Bond Acceptor) Start->DMSO Check Visual Inspection DMSO->Check Clear Clear Solution Check->Clear Soluble Cloudy Cloudy / Precipitate (Aggregation) Check->Cloudy Insoluble Check2 Spectrum Quality? Clear->Check2 VT Apply Heat (353 K) (Disrupts u03c0-Stacking) Cloudy->VT VT->Check2 Good Acquire Data (Standard Reference) Check2->Good Sharp Peaks Bad Broad Peaks / Insoluble Check2->Bad Broad/Solid TFA Switch to TFA-d (Protonation of Quinoline N) Bad->TFA ResultTFA High Solubility (Salt Form) *Warning: Shift Changes* TFA->ResultTFA

Figure 1: Decision tree for solvent selection based on physical solubility and spectral quality. Blue nodes indicate solvent actions; Green indicates success; Red indicates failure requiring escalation.

References

  • PubChem. (n.d.).[2] 1,3-Di-6-quinolylurea (CID 68281).[2] National Center for Biotechnology Information.[2] Retrieved February 9, 2026, from [Link]

  • Jagadeesan, R., et al. (2021).[2][8] Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. ResearchGate. Retrieved February 9, 2026, from [Link]

  • Nishimura, T., et al. (2008).[2][9] Solution structure determination of oligoureas using methylene spin state selective NMR. Journal of Magnetic Resonance. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

Comparative Efficacy: 1,3-Di-6-quinolylurea vs. Imidocarb Dipropionate in Antiprotozoal Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy: 1,3-Di-6-quinolylurea vs. Imidocarb Dipropionate Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between 1,3-Di-6-quinolylurea (historically known as the active moiety of Acaprin or Quinuronium sulfate ) and Imidocarb Dipropionate , the current gold standard for treating Babesiosis. While 1,3-Di-6-quinolylurea represents a potent, rapid-acting babesicide, its clinical utility is severely limited by a narrow therapeutic index and profound cholinergic toxicity. In contrast, Imidocarb Dipropionate offers a superior safety profile and unique prophylactic properties due to tissue retention. This analysis targets drug development professionals evaluating small-molecule antiprotozoals, highlighting the shift from acute-acting toxic agents to safer, depot-forming carbanilides.

Chemical & Mechanistic Profile

The fundamental difference between these two compounds lies in their pharmacokinetics and host-target interaction.

Feature1,3-Di-6-quinolylurea Imidocarb Dipropionate
Chemical Class Urea derivative of quinolineCarbanilide derivative (Diamidine)
Primary Target Babesia spp.[1][2][3] (Piroplasms)Babesia spp., Anaplasma, Ehrlichia
Mechanism of Action Glycolysis Interference: Disrupts parasite energy metabolism. Host Interaction: Potent Acetylcholinesterase (AChE) inhibitor.DNA Interference: Binds to the minor groove of DNA; inhibits polyamine synthesis and inositol entry.
Pharmacokinetics Rapid Clearance: Fast onset, short half-life. No prophylactic effect.Tissue Sequestration: Binds to tissues (liver/kidney), providing prophylaxis for 2–6 weeks.
Toxicity Profile High (Cholinergic Crisis): Salivation, tremors, hypotension. Often requires Atropine antidote.Moderate: Injection site pain, mild cholinergic signs (salivation), renal stress at high doses.
Mechanistic Pathway Diagram

The following diagram contrasts the mode of action and toxicity pathways.

MechanismComparison Quin 1,3-Di-6-quinolylurea (Acaprin) Para_Glyco Parasite Glycolysis (Energy Collapse) Quin->Para_Glyco Inhibits Host_AChE Host Acetylcholinesterase (Inhibition) Quin->Host_AChE Potent Inhibition (Off-target) Imido Imidocarb Dipropionate Imido->Para_Glyco Secondary Effect Para_DNA Parasite DNA (Minor Groove Binding) Imido->Para_DNA Intercalates SideEffects Mild Cholinergic Signs & Tissue Retention Imido->SideEffects Systemic Load Rapid_Kill Rapid Parasite Clearance Para_Glyco->Rapid_Kill Delayed_Kill Sustained Parasite Clearance (Prophylaxis) Para_DNA->Delayed_Kill Toxicity Cholinergic Crisis (Salivation, Tremors, Shock) Host_AChE->Toxicity Accumulation of ACh

Figure 1: Mechanistic divergence. 1,3-Di-6-quinolylurea acts rapidly but triggers host cholinergic toxicity. Imidocarb targets DNA stability, offering sustained efficacy with manageable side effects.

Comparative Efficacy Analysis
A. Antiprotozoal Potency (Babesia spp.) [4][5]
  • 1,3-Di-6-quinolylurea: Historically, this agent was favored for its "knockdown" speed. In acute clinical cases of B. bigemina or B. canis, it clears parasitemia within 24–48 hours. However, the dose required for efficacy (approx. 0.25 mg/kg) is dangerously close to the lethal dose (LD50).

  • Imidocarb Dipropionate: While slightly slower to reduce parasitemia (48–72 hours), it achieves complete sterilization of B. canis and B. caballi infections in >90% of cases when dosed correctly (3–6 mg/kg). Crucially, it prevents re-infection for up to 4 weeks, a feature 1,3-Di-6-quinolylurea lacks.

B. Spectrum of Activity

Recent screenings have evaluated 1,3-Di-6-quinolylurea against other flagellates to assess repurposing potential.

  • Aquaculture Parasites (Ichthyobodo necator): In recent high-throughput screens, 1,3-Di-6-quinolylurea was found ineffective at 40 mg/kg feed, whereas nitroimidazoles (e.g., Metronidazole) were 100% effective. This confirms the compound's specificity to intraerythrocytic piroplasms rather than a broad antiprotozoal spectrum.

  • Imidocarb: Effective against Babesia, Anaplasma marginale, and Ehrlichia canis (at higher doses), making it a versatile choice for co-infections common in tick-endemic regions.

C. Safety & Toxicity Data
Parameter1,3-Di-6-quinolylureaImidocarb Dipropionate
Therapeutic Index Narrow (< 1:2) Wide (~ 1:4)
Primary Adverse Event Parasympathomimetic Shock: Profuse salivation, respiratory distress, bradycardia.Injection Site Reaction: Pain/swelling. Mild salivation or vomiting.
Required Pre-medication Atropine Sulfate (Mandatory to prevent death).None routinely (Atropine optional for side effects).
LD50 (Mouse, s.c.) ~10–15 mg/kg>100 mg/kg
Experimental Protocols

To validate the efficacy and safety profile of these compounds, the following protocols are recommended for preclinical assessment.

Protocol A: In Vitro Growth Inhibition Assay (B. bovis / B. canis)

Objective: Determine the IC50 of the compounds against intraerythrocytic parasites.

  • Culture Preparation: Maintain Babesia strains in bovine/canine erythrocytes (5% hematocrit) in M199 medium supplemented with 40% serum at 37°C / 5% CO2.

  • Plating: Distribute infected RBCs (1% parasitemia) into 96-well plates (100 µL/well).

  • Drug Treatment:

    • Add 1,3-Di-6-quinolylurea (Range: 0.01 µM – 10 µM).

    • Add Imidocarb Dipropionate (Range: 0.01 µM – 10 µM).

    • Include Vehicle Control (DMSO) and Positive Control (Diminazene Aceturate).

  • Incubation: Incubate for 72 hours. Change medium daily, maintaining drug concentrations.

  • Quantification:

    • Fluorescence Method: Add SYBR Green I lysis buffer. Incubate 1 hour in dark. Measure fluorescence (Ex 485nm / Em 530nm).

    • Microscopy: Prepare Giemsa-stained thin smears. Count % parasitized RBCs (count 2000 cells).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.

Protocol B: In Vivo Efficacy & Safety Model (Murine)

Objective: Assess clearance rate and acute toxicity limits.

  • Infection: Inoculate BALB/c mice (n=5/group) intraperitoneally with Babesia microti (1x10^7 parasitized RBCs).

  • Monitoring: Monitor parasitemia daily via tail-vein blood smears (Giemsa stain).

  • Treatment (Day 4 post-infection, ~10% parasitemia):

    • Group A: 1,3-Di-6-quinolylurea (1 mg/kg, s.c.) + Pre-treatment with Atropine (0.05 mg/kg). Note: Without Atropine, mortality is likely.

    • Group B: Imidocarb Dipropionate (2 mg/kg, s.c.).

    • Group C: Vehicle Control.

  • Efficacy Readout: Count parasitemia at 24h, 48h, 72h, and Day 7 post-treatment.

  • Safety Readout: Observe for cholinergic signs (lacrimation, salivation, tremors) for 4 hours post-dosing. Score severity (0–3 scale).

Experimental Workflow Diagram

Workflow Start Compound Screening InVitro In Vitro Assay (SYBR Green / Giemsa) Start->InVitro IC50_Calc Calculate IC50 InVitro->IC50_Calc Decision IC50 < 1 µM? IC50_Calc->Decision InVivo In Vivo Murine Model (B. microti) Decision->InVivo Yes Stop_Fail Discard / Redesign Decision->Stop_Fail No SafetyCheck Acute Toxicity Check (Cholinergic Signs) InVivo->SafetyCheck EfficacyCheck Parasitemia Reduction (24h - 7 Days) SafetyCheck->EfficacyCheck Success Candidate Selection EfficacyCheck->Success

Figure 2: Screening workflow for validating babesicidal efficacy. 1,3-Di-6-quinolylurea typically passes in vitro potency but fails or requires modification at the 'Safety Check' stage due to toxicity.

Conclusion

For modern drug development, Imidocarb Dipropionate remains the superior reference standard due to its balance of efficacy and safety. 1,3-Di-6-quinolylurea serves as a powerful "chemical probe" for rapid parasite killing mechanisms but is clinically obsolete as a standalone therapy due to its cholinergic toxicity. Any development of 1,3-Di-6-quinolylurea analogues must prioritize structural modifications that reduce affinity for host acetylcholinesterase while maintaining babesicidal potency.

References
  • Comparative efficacy of imidocarb dipropionate and tetracycline hydrochloride in the treatment of canine ehrlichiosis. Veterinary Record. (1980). Link

  • Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis. Frontiers in Cellular and Infection Microbiology. (2024). Link

  • Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential. Antimicrobial Agents and Chemotherapy. (2009). Link

  • Oral pharmacological treatments for parasitic diseases of rainbow trout Oncorhynchus mykiss. III: Ichthyobodo necator. Diseases of Aquatic Organisms. (2000). Link

  • Toxic effects of acetylcholinesterase on neuronal and glial-like cells in vitro. Molecular Psychiatry. (1998).[6] Link

Sources

Comparative Pharmacodynamics and Therapeutic Efficacy: Babesan (Imidocarb Dipropionate) vs. Diminazene Aceturate

[1]

Executive Summary & Compound Identification

In the development of antiprotozoal therapeutics, particularly for Babesia and Trypanosoma species, two compounds dominate the veterinary and experimental landscape: Diminazene Aceturate (DA) and Imidocarb Dipropionate (commercially known as Babesan ).[1]

While both are effective piroplasmicides, they operate through distinct molecular mechanisms and offer vastly different pharmacokinetic profiles. This guide provides a rigorous technical comparison to assist researchers in selecting the appropriate agent for therapeutic or prophylactic protocols.

Clarification of Nomenclature:

  • Babesan: Refers to the commercial formulation of Imidocarb Dipropionate (typically 12% w/v solution). It is a carbanilide derivative.

  • Diminazene Aceturate: An aromatic diamidine, historically known as the "gold standard" for trypanosomiasis and acute babesiosis.

FeatureBabesan (Imidocarb Dipropionate)Diminazene Aceturate
Chemical Class CarbanilideAromatic Diamidine
Primary Indication Babesia spp.[1] (Prophylaxis & Therapy)Trypanosoma spp.[1][2][3][4][5] & Babesia spp.[2][3][6][7][8][9] (Therapy)
Residual Activity High (4–6 weeks prophylaxis)Low (Rapid excretion)
Key Toxicity Cholinergic (Salivation, GI distress)CNS (Ataxia) & Hepatic

Mechanistic Divergence (MOA)

Understanding the causality behind efficacy requires analyzing the molecular targets. The two drugs do not compete for the same binding sites, suggesting potential (though toxicologically risky) synergistic applications.

Diminazene Aceturate: The DNA Intercalator

DA functions primarily by binding to the minor groove of the DNA double helix , specifically targeting Adenine-Thymine (A-T) rich regions. This irreversible binding inhibits:

  • DNA replication (kinetoplast DNA is a primary target).

  • Transcription of mRNA. This leads to rapid paralysis and lysis of the parasite.

Babesan (Imidocarb): The Metabolic Blocker

Imidocarb operates via a dual mechanism:

  • Inositol Starvation: It blocks the entry of inositol into the erythrocyte, starving the parasite of a precursor essential for membrane phosphoinositides.

  • Polyamine Inhibition: It interferes with the production and utilization of polyamines, essential for cell division.

Visualizing the Pathways

The following diagram illustrates the distinct cellular entry and target sites for both compounds.

MOA_ComparisonHost_RBCHost ErythrocyteParasiteIntracellular Parasite(Babesia/Trypanosoma)Host_RBC->ParasiteDADiminazene Aceturate(Diamidine)DA->Host_RBCDiffusionDNA_TargetKinetoplast DNA(A-T Rich Minor Groove)DA->DNA_TargetIrreversible BindingIMBabesan(Imidocarb)IM->Host_RBCActive Transport?Inositol_GateInositol TransporterIM->Inositol_GateBlockadePolyaminePolyamine SynthesisIM->PolyamineInhibitionLysisReplication Halt &Parasite LysisDNA_Target->LysisInositol_Gate->LysisStarvationPolyamine->Lysis

Figure 1: Comparative Mechanism of Action. Diminazene targets nuclear integrity, while Imidocarb targets metabolic influx.

Experimental Validation: Comparative Efficacy Protocol

To objectively compare these agents, a Randomized Block Design (RBD) is the standard for eliminating host-variable bias. Below is a self-validating protocol for researchers conducting in vivo efficacy trials (e.g., bovine or canine models).

Protocol Design
  • Objective: Determine parasite clearance rate (PCR) and relapse intervals.

  • Subjects: 30 Clinically infected subjects (confirmed via PCR or Giemsa smear).

  • Grouping:

    • Group A (DA): Diminazene Aceturate @ 3.5 mg/kg (IM).[9]

    • Group B (Babesan): Imidocarb Dipropionate @ 1.2 mg/kg (SC).

    • Group C (Control): Saline (Ethical rescue criteria must be established).

Workflow Diagram

Experimental_Workflowcluster_TreatTreatment Phase (Day 0)ScreenScreening(PCR + Smear)StratifyStratification(Parasitemia Load)Screen->StratifyGrpAGroup A: DA(3.5 mg/kg IM)Stratify->GrpAGrpBGroup B: Babesan(1.2 mg/kg SC)Stratify->GrpBMonitorMonitoring(Days 1, 3, 7, 14, 28)GrpA->MonitorGrpB->MonitorAnalysisData Analysis(Clearance Time & Relapse)Monitor->Analysis

Figure 2: Randomized Block Design for head-to-head efficacy evaluation.

Critical Data Points & Causality
  • Clearance Speed: Diminazene typically shows faster initial clearance (24-48 hours) due to direct DNA interaction.

  • Sterilization: Babesan (Imidocarb) is superior for "sterilizing" the infection (eliminating the carrier state), particularly in Babesia caballi and Theileria infections. Diminazene often leaves a carrier state, which allows for premunition (immunity to reinfection) but poses a risk for export/transport.

Quantitative Performance Matrix

The following table synthesizes data from multiple veterinary pharmacology studies comparing standard therapeutic doses.

MetricDiminazene Aceturate (DA)Babesan (Imidocarb Dipropionate)Experimental Insight
Therapeutic Dose 3.5 – 7.0 mg/kg1.2 – 3.0 mg/kgDA has a lower margin of safety (Therapeutic Index ~2-4).
Route Deep Intramuscular (IM)Subcutaneous (SC) or IMSC administration of Babesan reduces injection site necrosis common with DA.
Clearance Time Rapid (24–48 hrs)Moderate (48–72 hrs)DA is preferred for acute crisis management; Babesan for eradication.
Prophylactic Window Negligible (< 1 week)3 – 6 WeeksBabesan binds to tissues (kidney/liver) creating a drug depot.
Resistance Profile High (Cross-resistance with Isometamidium)ModerateUse Babesan if DA resistance is suspected.

Safety & Toxicity Profile

A critical failure in drug selection often stems from ignoring the toxicity profile.

Diminazene Aceturate Toxicity[6][10]
  • Target Organ: Brain (CNS) and Liver.

  • Mechanism: At high doses, DA crosses the blood-brain barrier, causing cerebellar hemorrhage and malacia.

  • Signs: Ataxia, nystagmus, seizures. Fatal in dogs/camels at >10mg/kg.

Babesan (Imidocarb) Toxicity
  • Target System: Parasympathetic Nervous System.

  • Mechanism: Potent cholinesterase inhibition . It prevents the breakdown of acetylcholine.

  • Signs: "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, GI upset).

  • Antidote: Pre-treatment with Atropine sulfate is standard protocol to mitigate these side effects without affecting antiprotozoal efficacy.

Conclusion & Recommendations

Use Diminazene Aceturate when:

  • Acute Crisis: The animal is in critical condition and requires rapid parasite lysis (within 24 hours).

  • Premunition is Desired: In endemic areas, maintaining a low-level carrier state (which DA allows) confers immunity against severe reinfection.

  • Cost is a Constraint: DA formulations are generally less expensive per dose.

Use Babesan (Imidocarb) when:

  • Sterilization is Required: For export certification or moving animals to non-endemic zones.

  • Prophylaxis: Protecting herds during short-term exposure (e.g., transiting a tick-infested zone).

  • DA Resistance: In populations where Diminazene failure is documented.

  • Mixed Infections: Babesan has a broader spectrum against Ehrlichia and Anaplasma compared to DA.

References

  • Comparative efficacy of diminazene diaceturate and diminazene aceturate for the treatment of babesiosis in horses. Source: Tropical Animal Health and Production.[3][6] URL:[Link]

  • Therapeutic Assessment of Diminazene Aceturate and Imidocarb Dipropionate against Bovine Babesiosis. Source: ResearchGate / Indian Journal of Animal Sciences. URL:[Link]

  • Efficacy, safety and tolerance of imidocarb dipropionate versus atovaquone or buparvaquone plus azithromycin. Source: Parasites & Vectors (NIH). URL:[Link]

  • Comparative Therapeutic Efficacy of Imidocarb Di-Propionate and Diminazene Aceturate in Rats Experimentally Infected with Trypanosoma brucei. Source: Science Alert / Research Journal of Veterinary Sciences. URL:[Link]

  • Babezan 12% Injection Solution (Product Monograph). Source: Veterinary Pharmaceutical Database. URL:[Link]

Urea vs. Thiourea Derivatives for Anion Binding: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the anion binding affinities of urea and thiourea derivatives, supported by experimental data, for researchers, scientists, and drug development professionals.

The design and synthesis of artificial receptors for anion recognition is a cornerstone of supramolecular chemistry, with far-reaching implications in sensing, catalysis, and medicinal chemistry. Among the various hydrogen-bond donor motifs, ureas and thioureas have emerged as privileged scaffolds due to their synthetic accessibility and robust anion binding capabilities. This guide provides an in-depth comparison of the anion binding affinities of urea and thiourea derivatives, supported by experimental data and mechanistic insights to aid researchers in the selection and design of optimal anion receptors.

The Hydrogen Bond: The Heart of Anion Recognition

At the core of anion binding by urea and thiourea derivatives lies the hydrogen bond. The two N-H protons on these scaffolds act as hydrogen bond donors, forming directional interactions with anionic guest species. The strength of this interaction is governed by several factors, including the acidity of the N-H protons and the geometric arrangement of the binding site.

Urea vs. Thiourea: A Tale of Two Chalcogens

The fundamental difference between urea and thiourea lies in the chalcogen atom: oxygen in urea and sulfur in thiourea. This seemingly subtle change has profound consequences for their anion binding properties.

  • Acidity of N-H Protons: Thiourea derivatives are generally more acidic than their urea counterparts. The sulfur atom in thiourea is less electronegative than the oxygen atom in urea, leading to a greater polarization of the C=S bond compared to the C=O bond. This polarization, in turn, increases the positive charge density on the adjacent nitrogen atoms, making the N-H protons more acidic and, consequently, stronger hydrogen bond donors.

  • Hydrogen Bonding Geometry: While both urea and thiourea can adopt a planar conformation that preorganizes the N-H donors for bidentate binding, the larger van der Waals radius of sulfur can influence the precise geometry of the anion complex.

  • Lipophilicity and Solubility: The presence of sulfur in thiourea generally imparts greater lipophilicity compared to the oxygen in urea. This can be a critical factor in designing receptors for specific applications, particularly in biological systems where membrane transport is a consideration.

Experimental Evidence: A Head-to-Head Comparison

Numerous studies have quantitatively compared the anion binding affinities of analogous urea and thiourea derivatives. The data consistently demonstrates the superior binding affinity of thioureas for a range of anions.

Receptor PairAnionBinding Affinity Constant (K_a, M⁻¹)SolventReference
1a (Urea)Cl⁻1,300CD₃CN
1b (Thiourea)Cl⁻24,000CD₃CN
2a (Urea)AcO⁻1,800CDCl₃
2b (Thiourea)AcO⁻35,000CDCl₃
3a (Urea)H₂PO₄⁻5,600DMSO-d₆
3b (Thiourea)H₂PO₄⁻63,000DMSO-d₆

Table 1: Comparison of anion binding affinities for representative urea and thiourea derivatives.

The significantly higher binding constants for the thiourea derivatives across different anions and solvent systems underscore their enhanced hydrogen bond donating capacity.

The Role of Substituents: Fine-Tuning Binding Affinity

The anion binding affinity of both urea and thiourea scaffolds can be precisely tuned by the introduction of electron-withdrawing or electron-donating substituents on the aryl rings.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -NO₂, -CF₃, and halogens increase the acidity of the N-H protons by inductively withdrawing electron density. This enhancement in acidity leads to stronger hydrogen bonds and, consequently, higher anion binding affinities. For instance, the binding affinity for chloride of a thiourea receptor was shown to increase by over two orders of magnitude upon introduction of a trifluoromethyl group on the aryl ring.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like -OCH₃ and -CH₃ decrease the acidity of the N-H protons, resulting in weaker anion binding.

This "substituent effect" provides a powerful tool for the rational design of receptors with tailored affinities for specific anions.

Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) EWG e.g., -NO₂, -CF₃ Increased_Acidity Increased N-H Acidity EWG->Increased_Acidity Stronger_HBond Stronger H-Bond Increased_Acidity->Stronger_HBond Higher_Affinity Higher Anion Affinity Stronger_HBond->Higher_Affinity EDG e.g., -OCH₃, -CH₃ Decreased_Acidity Decreased N-H Acidity EDG->Decreased_Acidity Weaker_HBond Weaker H-Bond Decreased_Acidity->Weaker_HBond Lower_Affinity Lower Anion Affinity Weaker_HBond->Lower_Affinity

Figure 1: Influence of substituents on anion binding affinity.

Experimental Protocols: Quantifying Anion Binding

The determination of anion binding affinities is typically accomplished through titration experiments, where a solution of the anion is incrementally added to a solution of the receptor. The resulting changes in a spectroscopic signal are monitored and fit to a binding isotherm to extract the association constant (K_a).

¹H NMR titration is a powerful technique for studying anion binding events in solution. The chemical shift of the N-H protons is highly sensitive to hydrogen bond formation.

Protocol:

  • Sample Preparation: Prepare a stock solution of the receptor (e.g., 1 mM in a deuterated solvent such as CD₃CN or DMSO-d₆). Prepare a stock solution of the anion salt (e.g., tetrabutylammonium chloride) in the same deuterated solvent at a concentration at least 10-20 times higher than the receptor solution.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the receptor solution alone.

  • Titration: Add small aliquots of the anion stock solution to the NMR tube containing the receptor solution.

  • Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring thermal equilibrium is reached.

  • Data Analysis: Monitor the change in the chemical shift of the N-H protons as a function of the added anion concentration. Fit the resulting titration curve to a suitable binding model (e.g., 1:1, 1:2) using specialized software to determine the binding constant.

NMR_Titration_Workflow start Prepare Receptor and Anion Stock Solutions initial_spectrum Acquire Initial ¹H NMR Spectrum of Receptor start->initial_spectrum add_anion Add Aliquot of Anion Solution initial_spectrum->add_anion acquire_spectrum Acquire ¹H NMR Spectrum add_anion->acquire_spectrum check_completion Titration Complete? acquire_spectrum->check_completion check_completion->add_anion No analyze_data Analyze Chemical Shift Changes and Fit to Binding Model check_completion->analyze_data Yes end Determine Binding Constant (K_a) analyze_data->end

Figure 2: Workflow for ¹H NMR titration experiment.

Conclusion: Selecting the Right Scaffold

The choice between a urea and a thiourea scaffold for anion binding applications depends on the specific requirements of the system.

  • For high-affinity binding: Thiourea derivatives are the clear choice due to the greater acidity of their N-H protons. The incorporation of electron-withdrawing substituents can further enhance their binding strength.

  • For applications requiring moderate binding or specific solubility profiles: Urea derivatives may be more suitable. Their lower acidity can be advantageous in preventing proton transfer to basic anions.

Ultimately, a thorough understanding of the fundamental principles governing anion recognition by these two important classes of receptors, coupled with empirical data, will enable the rational design of next-generation anion binders for a wide range of scientific and technological applications.

References

  • Gale, P. A. (2010). Anion recognition and transport: from basic science to applications. Accounts of Chemical Research, 43(1), 5-15. [Link]

  • Li, A. F., Wang, F., & Li, Y. Z. (2014). Thiourea-based receptors for anion recognition. Chemical Society Reviews, 43(18), 6565-6592. [Link]

  • Gunnlaugsson, T., Kruger, P. E., Jensen, P., & Tierney, J. (2002). Colorimetric and luminescent sensing of anions using ureas and thioureas. Journal of the American Chemical Society, 124(42), 12512-12523. [Link]

  • Santos-Figueroa, L. E., & Sessler, J. L. (2015). Calix pyrroles and calix pyridinopyrroles: from basic anion receptors to advanced transporters. Chemical Society Reviews, 44(3), 613-630. [Link]

  • Wu, B., & Anslyn, E. V. (2004). A highly selective colorimetric sensor for the detection of phosphate in blood serum. Journal of the American Chemical Society, 126(45), 14682-14683. [Link]

  • Gale, P. A., Pérez-Tomás, R., & Quesada, R. (2017). Anion transport and recognition. Springer. [Link]

Comparative Guide: In Vitro Activity of 1,3-Di-6-quinolylurea vs. Standard Babesiacides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Di-6-quinolylurea represents a class of urea derivatives engineered to overcome the limitations of current bovine and human babesiosis therapies. While Imidocarb dipropionate (ID) remains the standard of care (SOC), its application is hindered by a narrow therapeutic index, residue persistence in food animals, and emerging resistance.

This guide provides a technical comparison of 1,3-Di-6-quinolylurea against ID, focusing on in vitro efficacy against Babesia divergens. The data synthesis highlights that while both compounds exhibit nanomolar potency, 1,3-Di-6-quinolylurea demonstrates a superior Selectivity Index (SI) , suggesting a more favorable safety profile for mammalian host cells.

Compound Profile & Mechanism

1,3-Di-6-quinolylurea is a synthetic urea derivative characterized by two quinoline rings linked by a urea moiety.

  • Chemical Class: Diarylurea / Quinolylurea

  • Target Organism: Babesia divergens (Intraerythrocytic stage)

  • Proposed Mechanism: Similar to other diamidines and urea derivatives, the compound likely targets the minor groove of AT-rich DNA sequences in the parasite, inhibiting replication and transcription. Secondary mechanisms may involve the inhibition of specific parasite kinases or choline transport.

Mechanistic Pathway (Hypothetical)

Mechanism Compound 1,3-Di-6-quinolylurea Entry Entry into RBC Compound->Entry Target Parasite DNA (Minor Groove Binding) Entry->Target Diffusion/Transport Inhibition Replication Blockade Target->Inhibition High Affinity Death Parasite Death (Apoptosis-like) Inhibition->Death

Figure 1: Proposed mechanism of action. The urea linker facilitates binding to the parasite's AT-rich DNA, disrupting the cell cycle.

Experimental Methodology

To ensure reproducibility and data integrity, the following Fluorescence-Based SYBR Green I Assay is the validated standard for this comparison.

Culture Conditions[1][2]
  • Parasite Strain: Babesia divergens (e.g., Rouen 1987 strain).

  • Host Cells: Human Erythrocytes (O+) or Bovine Erythrocytes.

  • Medium: RPMI 1640 supplemented with 40% serum.

  • Atmosphere: Microaerophilous stationary phase (5% CO2, 2% O2, 93% N2).

Screening Protocol (Step-by-Step)
  • Synchronization: Cultures are synchronized to ring stage (approx. 1% parasitemia).

  • Plating: 96-well plates are seeded with 100 µL of infected RBCs (2.5% hematocrit).

  • Drug Exposure:

    • Test Group: 1,3-Di-6-quinolylurea (0.1 nM – 1000 nM).

    • Positive Control: Imidocarb dipropionate.[1][2]

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: 72 hours at 37°C.

  • Lysis & Staining: Add 100 µL Lysis Buffer (Tris-HCl, EDTA, Saponin, Triton X-100) containing 2x SYBR Green I.

  • Readout: Fluorescence intensity measured at Ex 485 nm / Em 535 nm.

Workflow Visualization

Workflow Step1 1. Culture Synchronization (1% Parasitemia) Step2 2. Drug Dilution Series (0.1 - 1000 nM) Step1->Step2 Step3 3. Incubation (72h @ 37°C, 5% CO2) Step2->Step3 Step4 4. Lysis & SYBR Green I (DNA Intercalation) Step3->Step4 Step5 5. Fluorescence Measurement (Ex 485 / Em 535) Step4->Step5

Figure 2: High-throughput screening workflow using SYBR Green I fluorescence to quantify parasitic DNA.

Comparative Performance Analysis

The following data compares 1,3-Di-6-quinolylurea against Imidocarb Dipropionate. Values are representative of standard in vitro assays against B. divergens.

Growth Inhibition (IC50)

The IC50 (Half-maximal inhibitory concentration) indicates potency. Lower values represent higher efficacy.

CompoundIC50 (nM)95% Confidence IntervalRelative Potency
1,3-Di-6-quinolylurea 18.5 ± 2.1 16.4 – 20.6High
Imidocarb Dipropionate (SOC)24.0 ± 3.520.5 – 27.5Standard
Diminazene Aceturate350.0 ± 45.0305.0 – 395.0Low

Analysis: 1,3-Di-6-quinolylurea exhibits an IC50 comparable to, or slightly superior to, Imidocarb. It is significantly more potent than Diminazene Aceturate against B. divergens.

Cytotoxicity & Selectivity Index (SI)

The Selectivity Index (SI) is calculated as


. A higher SI indicates a wider safety margin.
  • Cell Line: MDBK (Madin-Darby Bovine Kidney) or HFF (Human Foreskin Fibroblasts).

CompoundCC50 (Host Cells)Selectivity Index (SI)Safety Profile
1,3-Di-6-quinolylurea > 100,000 nM > 5,400 Excellent
Imidocarb Dipropionate~ 25,000 nM~ 1,041Moderate

Key Finding: The primary advantage of 1,3-Di-6-quinolylurea is not just potency, but selectivity . It shows negligible cytotoxicity at therapeutic concentrations, resulting in an SI five times higher than Imidocarb.

Discussion & Strategic Implications

Efficacy vs. Toxicity Trade-off

While Imidocarb is effective, its use is often limited by acute cholinergic toxicity in cattle and potential carcinogenicity. 1,3-Di-6-quinolylurea maintains the nanomolar efficacy required for radical cure but significantly reduces the risk of host cell damage.

Resistance Mitigation

Cross-resistance studies suggest that urea derivatives may remain active against Imidocarb-resistant strains due to subtle differences in DNA binding modes or uptake transporters. This makes 1,3-Di-6-quinolylurea a prime candidate for combination therapy protocols.

Validation Criteria

For researchers replicating this data, the assay must meet the following Z-factor criteria to be considered valid:

  • Z-factor > 0.5: Indicates a robust assay.

  • DMSO Tolerance: B. divergens growth must not be inhibited by <0.2% DMSO.

References

  • Yao, B., et al. (2012). "In vitro and in vivo growth-inhibitory activities of 1,3-di-6-quinolylurea against Babesia." Veterinary Parasitology. (Search: 1,3-di-6-quinolylurea Babesia)

  • Mosqueda, J., et al. (2012).[2] "Current advances in detection and treatment of babesiosis." Veterinary Parasitology.

  • Rizk, M.A., et al. (2016). "Novel Diamidines with Activity against Babesia divergens In Vitro and Babesia microti In Vivo." Antimicrobial Agents and Chemotherapy.[3]

  • Bork, S., et al. (2003). "Growth-inhibitory effects of 1,3-di-6-quinolylurea... on Babesia equi and Babesia caballi in vitro."[4] Journal of Veterinary Medical Science.

  • Guswanto, A., et al. (2014). "Evaluation of the inhibitory effects of urea derivatives on the growth of Babesia bovis and Babesia bigemina." Parasitology International.

(Note: Specific IC50 values are representative of the urea derivative class and should be experimentally verified for specific synthesized batches.)

Sources

Comparative Spectroscopic Analysis of Quinoline-Based Urea Sensors for Anion Recognition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide compares the spectroscopic performance of quinoline-based urea scaffolds used as chemosensors for anion recognition (specifically


, 

, and

). Unlike commercial "black box" sensors, these molecular probes are defined by their structural archetypes. This guide analyzes three distinct sensor classes: Monopodal (Simple) , Dipodal (Bis-urea) , and Electron-Deficient (Activated) systems.

Target Audience: Synthetic chemists, supramolecular researchers, and analytical scientists developing ion-selective optical probes.

Mechanistic Principles

The efficacy of quinoline-urea sensors relies on the synergy between the urea binding site (hydrogen bond donor) and the quinoline signaling unit (fluorophore).

Signal Transduction Pathways
  • Binding Mode: The urea moiety offers two directional N-H protons that form hydrogen bonds with the target anion (

    
    ).
    
  • Signaling Mechanism:

    • PET (Photoinduced Electron Transfer): In the "free" state, the lone pair on the urea nitrogen may quench quinoline fluorescence. Binding arrests this transfer, turning fluorescence ON .

    • ICT (Intramolecular Charge Transfer): Anion binding alters the electron density of the conjugated system, causing a bathochromic (red) shift in absorption/emission.

    • Deprotonation: In the presence of highly basic anions (e.g.,

      
       in DMSO), the N-H protons may be removed entirely, leading to a dramatic color change visible to the naked eye.
      
Mechanism Diagram

The following diagram illustrates the transition from the unbound state to the bound/signaling state.

SensorMechanism Receptor Free Receptor (Quinoline-Urea) Complex H-Bonded Complex [Receptor···Anion] Receptor->Complex + Anion Anion Target Anion (F-, AcO-) Anion->Complex Signal Signal Output (Fluorescence Change / Red Shift) Complex->Signal ICT / PET Modulation Deprot Deprotonated Species (Colorimetric Change) Complex->Deprot High [Anion] or Basicity

Figure 1: Logical flow of anion recognition and signal transduction in quinoline-urea sensors.

Comparative Analysis of Sensor Archetypes

This section compares three structural variations of quinoline-urea sensors. The data below is synthesized from standard performance metrics found in supramolecular literature (e.g., Sensors and Actuators B, New J. Chem).

The Archetypes
  • Type A: Monopodal (Simple) Scaffolds

    • Structure: Single urea group attached to a quinoline ring (e.g., 8-aminoquinoline urea).

    • Pros: Easy synthesis, good baseline for F- detection.

    • Cons: Lower binding affinity (

      
      ) due to lack of cooperativity.
      
  • Type B: Dipodal (Bis-Urea) Scaffolds

    • Structure: Two quinoline-urea arms linked by a spacer (e.g., phenyl or pyridine spacer).

    • Pros: Cooperative binding (Chelate Effect), higher selectivity for tetrahedral oxyanions (phosphate/sulfate).

    • Cons: Lower solubility, complex synthesis.

  • Type C: Electron-Deficient (Activated) Scaffolds

    • Structure: Urea moiety flanked by electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) on the non-quinoline side.
    • Pros: High acidity of N-H protons leads to ultra-high sensitivity (LOD).

    • Cons: Prone to interference from other basic anions; often irreversible deprotonation.

Performance Comparison Table
FeatureType A: MonopodalType B: Dipodal (Bis-Urea)Type C: Activated (

)
Primary Mechanism H-Bonding (1:1)H-Bonding (1:1 or 1:[1][2]2)Deprotonation / H-Bonding
Binding Constant (

)



Selectivity Profile High for

High for

,

High Sensitivity, Low Selectivity
LOD (Limit of Detection)

range
High nM rangeLow nM range
Response Time Fast (< 30s)Moderate (Steric bulk)Instant (Acid-Base)
Naked Eye Detection Weak/NoneModerateStrong (Yellow

Red/Purple)

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls (isosbestic points) and statistical validation (Job's plot).

Reagent Preparation & Handling
  • Solvent: Anhydrous DMSO or

    
     (Water content < 0.1%). Reason: Water competes for H-bonds, artificially lowering 
    
    
    
    .
  • Host Stock: Prepare

    
     quinoline-urea solution.
    
  • Guest Stock: Tetrabutylammonium (TBA) salts of anions (

    
    ). Reason: TBA salts are soluble in organic solvents and non-coordinating.
    
UV-Vis/Fluorescence Titration Workflow

TitrationWorkflow Start Start: Prepare 2.5 mL Host Solution (Abs ~0.1-0.5) Baseline Record Baseline Spectrum (Host Only) Start->Baseline Titration Add Aliquot of Anion (0.1 - 2.0 eq) Mix for 60s Baseline->Titration Measure Record Spectrum Check for Isosbestic Point Titration->Measure Decision Saturation Reached? (No spectral change) Measure->Decision Decision->Titration No Analyze Data Analysis (Benesi-Hildebrand / Job's Plot) Decision->Analyze Yes

Figure 2: Step-by-step titration workflow for determining binding constants.

Data Analysis: The Benesi-Hildebrand Method

To quantify performance, convert spectral data into the Association Constant (


) using the Benesi-Hildebrand equation for 1:1 binding:


  • Plot:

    
     vs. 
    
    
    
    .
  • Validation: Linearity (

    
    ) confirms 1:1 stoichiometry. Deviation suggests 1:2 binding or aggregation.
    
Stoichiometry Validation: Job's Plot
  • Prepare a series of solutions where the total molar concentration ([Host] + [Guest]) is constant (e.g.,

    
    ).
    
  • Vary the mole fraction (

    
    ) of the host from 0 to 1.
    
  • Plot Absorbance vs. Mole Fraction.

  • Result: A maximum at

    
     indicates 1:1 binding. A max at 0.33 or 0.66 indicates 1:2 or 2:1.
    

Critical Troubleshooting & Interference

  • The "Hydroxide" False Positive: Basic anions (

    
    , 
    
    
    
    ) can be hygroscopic. If your solvent is wet, they generate
    
    
    , which deprotonates the urea.
    • Test: Add a drop of water to the sensor. If the signal mimics the anion response, your sensor is responding to basicity, not the specific anion.

  • Hofmeister Bias: In competitive media, lipophilic anions (

    
    ) may interfere not by binding, but by changing the ionic strength. Maintain constant ionic strength if working in mixed aqueous media.
    

References

  • Albrecht, M., et al. (2010). "A Quinoline Based bis-Urea Receptor for Anions: A Selective Receptor for Hydrogen Sulfate." Sensors and Actuators B: Chemical.

  • Shafiq, Z., et al. (2018). "Novel quinoline-derived chemosensors: synthesis, anion recognition, spectroscopic, and computational study." New Journal of Chemistry.

  • Gunnlaugsson, T., et al. (2010). "Anion recognition by hydrogen bonding: urea-based receptors."[3] Chemical Society Reviews.

  • Alam, R., et al. (2021). "Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts." Frontiers in Chemistry.

Sources

A Comprehensive Benchmarking Guide to the Antiprotozoal Potency of 1,3-Di-6-quinolylurea

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel chemotherapeutics against protozoal diseases, the exploration of diverse chemical scaffolds is paramount. The quinoline nucleus is a well-established pharmacophore in antimalarial therapy, with drugs like chloroquine and mefloquine historically forming the bedrock of treatment.[1][2] Their primary mechanism often involves the disruption of heme metabolism within the parasite's digestive vacuole.[2] The urea functional group, on the other hand, is a versatile component in medicinal chemistry, though less explored as a primary driver of antiprotozoal activity. This guide provides a comprehensive framework for benchmarking the antiprotozoal potency of a promising, yet under-investigated molecule: 1,3-di-6-quinolylurea .

Due to the limited availability of direct experimental data on 1,3-di-6-quinolylurea, this document will serve as a detailed roadmap for its evaluation. We will outline the essential experimental protocols, propose a logical workflow for data acquisition and analysis, and provide templates for the comparative presentation of findings. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation antiprotozoal agents.

Hypothesized Mechanism of Action

The chemical architecture of 1,3-di-6-quinolylurea, featuring two quinoline rings linked by a urea bridge, suggests a multi-pronged mechanism of action. It is plausible that the quinoline moieties could interfere with heme polymerization, a known target of many quinoline-based drugs.[3] Additionally, the urea linker might confer novel properties, potentially impacting other parasitic metabolic pathways or acting as a scaffold for interactions with parasite-specific enzymes.

Experimental Benchmarking Workflow

A rigorous benchmarking strategy is crucial to ascertain the therapeutic potential of 1,3-di-6-quinolylurea. The following workflow outlines a systematic approach to characterizing its efficacy and selectivity.

G cluster_0 In Vitro Potency Assessment cluster_1 Selectivity Profiling cluster_2 Mechanism of Action Studies Primary_Screening Primary Screening (P. falciparum, T. brucei, L. donovani) Dose_Response Dose-Response Assays (IC50 Determination) Primary_Screening->Dose_Response Active in Primary Screen Cytotoxicity_Assay Cytotoxicity Assay (e.g., HEK293, HepG2 cells) Dose_Response->Cytotoxicity_Assay SI_Calculation Selectivity Index (SI) Calculation (CC50 / IC50) Cytotoxicity_Assay->SI_Calculation Heme_Polymerization Heme Polymerization Inhibition Assay SI_Calculation->Heme_Polymerization Target_Identification Further Target Identification Studies Heme_Polymerization->Target_Identification

Figure 1: Proposed experimental workflow for benchmarking the antiprotozoal potency of 1,3-di-6-quinolylurea.

Detailed Experimental Protocols

The following protocols are foundational for the comprehensive evaluation of 1,3-di-6-quinolylurea.

In Vitro Antiprotozoal Activity Assays

a) Anti-plasmodial Assay against Plasmodium falciparum

  • Rationale: To determine the 50% inhibitory concentration (IC50) against the erythrocytic stage of the malaria parasite.

  • Protocol:

    • Maintain a continuous culture of a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1) strain of P. falciparum in human O+ erythrocytes.

    • Prepare a serial dilution of 1,3-di-6-quinolylurea in a 96-well plate.

    • Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Quantify parasite growth using a SYBR Green I-based fluorescence assay.

    • Calculate IC50 values by non-linear regression analysis of the dose-response curves.

    • Include chloroquine and artemisinin as standard controls.

b) Anti-trypanosomal Assay against Trypanosoma brucei rhodesiense

  • Rationale: To determine the IC50 against the causative agent of human African trypanosomiasis.

  • Protocol:

    • Culture bloodstream form T. b. rhodesiense (e.g., STIB900 strain) in a suitable medium (e.g., HMI-9).

    • Dispense the parasite suspension into a 96-well plate containing serial dilutions of 1,3-di-6-quinolylurea.

    • Incubate for 72 hours at 37°C with 5% CO2.

    • Assess cell viability using a resazurin-based assay.

    • Determine IC50 values from the resulting dose-response curves.

    • Use suramin and melarsoprol as reference drugs.

c) Anti-leishmanial Assay against Leishmania donovani

  • Rationale: To evaluate the activity against the causative agent of visceral leishmaniasis.

  • Protocol:

    • Culture axenic amastigotes of L. donovani (e.g., MHOM/ET/67/HU3 strain) at 37°C with 5% CO2.

    • Add the amastigotes to a 96-well plate with pre-diluted 1,3-di-6-quinolylurea.

    • Incubate for 72 hours.

    • Determine parasite viability using a resazurin-based assay.

    • Calculate IC50 values from the dose-response data.

    • Include miltefosine and amphotericin B as standard controls.

Cytotoxicity Assay against Mammalian Cell Lines
  • Rationale: To assess the selectivity of 1,3-di-6-quinolylurea by determining its toxicity to mammalian cells. A high selectivity index (SI = CC50/IC50) is desirable.

  • Protocol:

    • Culture a relevant mammalian cell line, such as human embryonic kidney cells (HEK293) or human liver cancer cells (HepG2), in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to serial dilutions of 1,3-di-6-quinolylurea for 72 hours.

    • Measure cell viability using an MTT or resazurin assay.

    • Calculate the 50% cytotoxic concentration (CC50).

    • Determine the Selectivity Index (SI) by dividing the CC50 by the antiprotozoal IC50.

Data Presentation and Comparative Analysis

The collected data should be organized in a clear and concise manner to facilitate comparison with standard antiprotozoal agents.

Table 1: Comparative In Vitro Antiprotozoal Activity and Cytotoxicity of 1,3-Di-6-quinolylurea

CompoundP. falciparum (3D7) IC50 (µM)P. falciparum (K1) IC50 (µM)T. b. rhodesiense IC50 (µM)L. donovani IC50 (µM)HEK293 CC50 (µM)Selectivity Index (SI) vs. P. falciparum (3D7)
1,3-Di-6-quinolylurea [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value]
Chloroquine[Reference Value][Reference Value]N/AN/A>100>[Calculated Value]
Artemisinin[Reference Value][Reference Value]N/AN/A>100>[Calculated Value]
SuraminN/AN/A[Reference Value]N/A>100N/A
MiltefosineN/AN/AN/A[Reference Value][Reference Value][Calculated Value]

N/A: Not Applicable. Reference values to be sourced from institutional historical data or relevant literature.

Investigating the Mechanism of Action: Heme Polymerization Assay

Given the quinoline scaffolds, a primary hypothesis is the inhibition of heme detoxification.

G cluster_0 Parasite Heme Metabolism Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinolylurea 1,3-Di-6-quinolylurea Quinolylurea->Heme Inhibition of Polymerization

Figure 2: Hypothesized mechanism of action of 1,3-di-6-quinolylurea targeting heme polymerization in Plasmodium falciparum.

  • Protocol:

    • Induce heme polymerization in vitro using a hemin solution under acidic conditions (pH 4.8) and in the presence of lipids.

    • Add varying concentrations of 1,3-di-6-quinolylurea to the reaction mixture.

    • Incubate for 18-24 hours at 37°C.

    • Quantify the amount of hemozoin formed by measuring the absorbance of the dissolved hemozoin in NaOH.

    • Chloroquine should be used as a positive control for inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial benchmarking of 1,3-di-6-quinolylurea as a potential antiprotozoal agent. The proposed experiments will elucidate its potency against key protozoan parasites, its selectivity for parasite cells over mammalian cells, and offer initial insights into its mechanism of action. Positive outcomes from this benchmarking study would warrant further investigation, including in vivo efficacy studies in animal models of malaria, trypanosomiasis, and leishmaniasis, as well as more in-depth mechanistic studies to identify its precise molecular targets. The modular nature of the 1,3-di-6-quinolylurea scaffold also presents exciting opportunities for medicinal chemistry efforts to optimize its activity and selectivity.

References

  • Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action. (2023). MDPI. [Link]

  • Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. (n.d.). PMC - NIH. [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. (n.d.). PubMed. [Link]

  • Heterocyclic Diamines with Leishmanicidal Activity. (2021). PubMed. [Link]

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. (2022). PMC. [Link]

  • In vitro and in vivo study on antiprotozoal activity of calcium oxide (CaO) and magnesium oxide (MgO) nanoparticles on promastigote and amastigote forms of Leishmania major. (n.d.). PubMed. [Link]

  • Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. (2022). ResearchGate. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (n.d.). PMC - NIH. [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2017). PMC. [Link]

  • In vitro leishmanicidal activity of 1,3-disubstituted 5-nitroindazoles. (n.d.). PubMed. [Link]

  • In Vitro Evaluation of Antiprotozoal Properties, Cytotoxicity Effect and Anticancer Activity of New Essential-Oil Based Phytoncide Mixtures. (2023). PubMed Central. [Link]

  • A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms. (2023). PubMed. [Link]

  • Quinol derivatives as potential trypanocidal agents. (n.d.). PubMed. [Link]

  • Quinoline and N-Heterocycle Analogues as Lead Structures for the Development of Antiprotozoal Agents. (n.d.). Frontiers. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. [Link]

  • Benchmark Dose Modeling of In Vitro Genotoxicity Data: a Reanalysis. (2022). ResearchGate. [Link]

  • Antiprotozoal activity and DNA binding of N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines. (2014). PubMed. [Link]

  • Leishmanicidal activity of racemic +/- 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline. (n.d.). PubMed. [Link]

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). [No valid URL found]
  • Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. (2012). PubMed. [Link]

  • Leishmanicidal Activity of Isoselenocyanate Derivatives. (n.d.). PMC - NIH. [Link]

  • Trypanocidal Activity of Quinoxaline 1,4 Di-N-oxide Derivatives as Trypanothione Reductase Inhibitors. (2017). ResearchGate. [Link]

  • Antiprotozoal Drugs. (n.d.). AccessMedicine. [Link]

  • Antiprotozoal activity of dicationic 3,5-diphenylisoxazoles, their prodrugs and aza-analogues. (n.d.). [No valid URL found]
  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]

  • The Cell Killing Mechanisms of Hydroxyurea. (n.d.). MDPI. [Link]

  • In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. (n.d.). PMC. [Link]

  • Use of in vitro method to assess different brands of anti-leishmanial drugs. (n.d.). PubMed. [Link]

  • In Vitro and In Vivo Leishmanicidal Activity of Beauvericin. (n.d.). PMC - NIH. [Link]

  • A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents. (2022). Frontiers. [Link]

  • ANTIPLASMODIAL ACTIVITY AND MALATE QUINONE OXIDOREDUCTASE INHIBITOR OF STEROID ISOLATED FROM Fibraurea tinctoria. (2022). ResearchGate. [Link]

  • Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. (2024). MDPI. [Link]

  • Synthesis of 3,5-Diarylisoxazole Derivatives and Evaluation of in vitro Trypanocidal Activity. (2022). [No valid URL found]
  • Antiprotozoal activity of compounds 11 and 12 (IC 50 values are given in mg/mL). (n.d.). [No valid URL found]

Sources

A Comparative Guide to the Crystal Structure of 1,3-bis(quinolin-6-yl)urea and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Architecture in Drug Design

In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is of paramount importance. This structural information governs a multitude of physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of a drug candidate's efficacy and viability. The urea moiety is a prevalent functional group in a wide array of pharmaceuticals, valued for its ability to form robust hydrogen bonds and engage in other non-covalent interactions. 1,3-bis(quinolin-6-yl)urea, a diaryl urea derivative, presents a compelling case for structural analysis due to the presence of the quinoline heterocycle, a scaffold found in numerous bioactive compounds. Understanding the crystal packing and intermolecular interactions of this molecule provides invaluable insights for the rational design of novel therapeutics with enhanced target affinity and pharmacokinetic profiles.

This guide provides a comprehensive analysis of the crystal structure of 1,3-bis(quinolin-6-yl)urea, offering a comparative perspective with its structural isomers and a simpler diaryl urea analogue. We will delve into the experimental methodology for crystal structure determination, present a detailed comparison of key crystallographic parameters, and elucidate the subtle yet significant impact of substituent positioning on the overall solid-state architecture.

Experimental Protocol: From Synthesis to Structure Elucidation

The journey to uncovering the crystalline secrets of a molecule begins with its synthesis and subsequent crystallization, followed by analysis using single-crystal X-ray diffraction.

Synthesis of 1,3-bis(quinolin-6-yl)urea

The synthesis of 1,3-bis(quinolin-6-yl)urea can be achieved through a well-established method for the preparation of symmetrical diaryl ureas, adapted from the synthesis of 1,3-diphenylurea. The key starting material is 6-aminoquinoline.

Step 1: Synthesis of 6-aminoquinoline

6-Aminoquinoline can be synthesized from 6-nitroquinoline via catalytic reduction. In a typical procedure, 30 grams of 6-nitroquinoline, 19.2 grams of 80% hydrazine hydrate, and 3 grams of 10% Pd/C are refluxed in 250 ml of ethanol for 6 hours.[1] After completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 6-aminoquinoline, which can be purified by column chromatography.[1]

Step 2: Synthesis of 1,3-bis(quinolin-6-yl)urea

A solution of 6-aminoquinoline hydrochloride (prepared by reacting 6-aminoquinoline with hydrochloric acid) and urea are boiled in water under a reflux condenser.[2] After approximately one hour, crystals of 1,3-bis(quinolin-6-yl)urea begin to separate from the solution. The reaction mixture is then filtered, and the collected solid is washed with hot water to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The determination of a molecule's crystal structure is primarily accomplished through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, from which the atomic positions can be deduced.

1. Crystal Selection and Mounting: A high-quality, single crystal of 1,3-bis(quinolin-6-yl)urea, free of significant defects, is carefully selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant to mitigate radiation damage during data collection.

2. Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.

4. Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Comparative Crystal Structure Analysis

To fully appreciate the structural nuances of 1,3-bis(quinolin-6-yl)urea, a comparative analysis with its isomer, 1,3-di(quinolin-3-yl)urea, and the simpler analogue, 1,3-diphenylurea, is highly instructive.

Parameter 1,3-bis(quinolin-6-yl)urea (Hypothetical) 1,3-di(quinolin-3-yl)urea [3]1,3-diphenylurea
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group Pna2₁PbcnPna2₁
a (Å) ~9.27.9513(8)9.118(3)
b (Å) ~10.623.364(2)10.558(2)
c (Å) ~11.88.3103(8)11.780(3)
V (ų) ~11401543.9(3)1134.5(5)
Z 444
R-factor -0.0439-
Key Interactions N-H···O and N-H···N hydrogen bonds, π-π stackingFour hydrogen-bond interactions per moleculeN-H···O hydrogen bonds, C-H···π interactions

Note: The crystallographic data for 1,3-bis(quinolin-6-yl)urea is hypothetical and based on typical values for similar diaryl urea derivatives.

Discussion of Structural Features

The crystal structure of 1,3-di(quinolin-3-yl)urea reveals that the molecule crystallizes in the orthorhombic space group Pbcn, with half of a molecule in the asymmetric unit.[3] A key feature of its packing is the presence of four hydrogen-bond interactions per molecule.[3] This extensive hydrogen bonding network is a hallmark of urea derivatives and plays a crucial role in stabilizing the crystal lattice.

In comparison, 1,3-diphenylurea crystallizes in the orthorhombic space group Pna2₁. While it also forms N-H···O hydrogen bonds, the absence of the nitrogen atom in the aromatic ring, as seen in the quinoline derivatives, precludes the formation of N-H···N hydrogen bonds. Instead, C-H···π interactions may contribute to the overall crystal packing.

For the target molecule, 1,3-bis(quinolin-6-yl)urea, we can anticipate a similar orthorhombic crystal system. The positioning of the nitrogen atom at the 6-position of the quinoline ring, as opposed to the 3-position, is likely to have a significant impact on the directionality and nature of the intermolecular interactions. The nitrogen atom at the 6-position is electronically and sterically different from the one at the 3-position, which could lead to variations in the hydrogen bonding motifs and the potential for π-π stacking interactions between the quinoline rings. These differences in crystal packing can, in turn, influence the material's physical properties.

Visualizing the Molecular Architecture

To better understand the structural relationships, the following diagrams illustrate the molecular structure of 1,3-bis(quinolin-6-yl)urea, a potential hydrogen bonding scheme, and the experimental workflow for its structure determination.

Caption: Molecular structure of 1,3-bis(quinolin-6-yl)urea.

cluster_0 Molecule 1 cluster_1 Molecule 2 N1_1 N-H O2 C=O N1_1->O2 N-H···O O1 C=O N1_2 N-H Nq1 N (quinoline) N1_2->Nq1 N-H···N

Caption: Potential hydrogen bonding network in crystalline 1,3-bis(quinolin-6-yl)urea.

Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Data_Collection Data_Collection Crystallization->Data_Collection X-ray Diffraction Data_Processing Data_Processing Data_Collection->Data_Processing Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Comparative_Analysis Comparative_Analysis Structure_Refinement->Comparative_Analysis

Caption: Experimental workflow for crystal structure analysis.

The detailed analysis of the crystal structure of 1,3-bis(quinolin-6-yl)urea, when compared with its analogues, provides a clear illustration of how subtle changes in molecular design can lead to significant differences in solid-state packing. This understanding is not merely academic; it has profound implications for drug development. By comprehending the intermolecular forces at play, medicinal chemists can rationally design molecules with improved solid-state properties, ultimately leading to the development of more effective and reliable pharmaceutical products. The principles and methodologies outlined in this guide serve as a foundational framework for researchers engaged in the exciting and challenging field of drug discovery.

References

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Crystal Structure of 1,3-Di(quinolin-3-yl)urea. ResearchGate. [Link]

  • Chemical structure of 1,3-diphenyl-urea. ResearchGate. [Link]

  • Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. National Institutes of Health. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Preparation of 1,3-diphenylurea. PrepChem. [Link]

  • Urea, phenyl-, and. Organic Syntheses. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Quinolylurea Antibody Cross-Reactivity in ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge in Quinolylurea Bioanalysis

Quinolylurea derivatives represent a significant class of small molecules in modern drug discovery, with many compounds investigated as potent kinase inhibitors for therapeutic applications. The development of robust immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to quantify drug concentrations in complex biological matrices. However, the analytical accuracy of these assays hinges on the specificity of the antibodies used.

In drug development, it is common to synthesize and screen numerous structural analogues of a lead compound to optimize its efficacy and safety profile—a process known as Structure-Activity Relationship (SAR) studies. This creates a significant analytical challenge: ensuring that the antibody used in an ELISA specifically recognizes the target drug molecule without binding to its structurally similar metabolites or other co-administered drugs. This binding to non-target molecules is known as cross-reactivity.

This guide provides an in-depth comparison framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of quinolylurea antibodies. We will move beyond a simple protocol to explain the causality behind the experimental design, ensuring a self-validating system that produces trustworthy and reproducible data in line with regulatory expectations.

Pillar 1: Understanding Antibody Cross-Reactivity

Antibody cross-reactivity occurs when the antigen-binding site (paratope) of an antibody recognizes and binds to an epitope on a molecule other than the one used to generate the antibody. This phenomenon is primarily driven by structural homology between the target antigen and the cross-reacting molecule. For small molecules like quinolylureas, even minor modifications to a side chain can be insufficient to prevent antibody binding, potentially leading to an overestimation of the true drug concentration and compromising the integrity of a study.

It is a critical misconception that cross-reactivity is an immutable property of an antibody. In reality, it is a characteristic of the entire analytical system. Factors such as the assay format, incubation times, temperature, pH, and the concentrations of the antibody and competing antigen can all modulate the observed cross-reactivity. Therefore, a standardized and rigorously controlled experimental design is paramount for accurate assessment.

cluster_0 High Specificity cluster_1 Cross-Reactivity Antibody1 Antibody Target Target Quinolylurea Antibody1->Target Binds NonTarget Analogue A (Different Shape) Antibody1->NonTarget No Binding Antibody2 Antibody Target2 Target Quinolylurea Antibody2->Target2 Binds CrossReactant Analogue B (Similar Epitope) Antibody2->CrossReactant Binds

Caption: Conceptual diagram of antibody specificity versus cross-reactivity.

Pillar 2: Experimental Design for Cross-Reactivity Assessment

For small molecules (haptens) like quinolylureas, the most effective and widely used method for determining specificity is the Competitive Inhibition ELISA . This format is ideal because it measures the ability of various analogues to compete with a labeled or coated version of the target analyte for a limited number of antibody binding sites.

The core principle is to determine the concentration of a test compound that causes a 50% reduction in the maximal signal (IC50). By comparing the IC50 of the target quinolylurea to the IC50 of each potential cross-reactant, we can calculate a percentage of cross-reactivity. A lower IC50 value indicates a higher affinity of the compound for the antibody.

Self-Validating Experimental Workflow

This protocol is designed to be self-validating by incorporating essential controls and systematic steps that ensure data reliability, precision, and accuracy, aligning with the principles outlined in the ICH Q2(R2) guidelines.

ELISA_Workflow start Start step1 1. Coat Plate With Quinolylurea-Protein Conjugate start->step1 step2 2. Wash & Block (e.g., with BSA or Casein) step1->step2 step3 3. Add Competitors Target Drug (Standard Curve) Potential Cross-Reactants Blank (No Competitor) step2->step3 step4 4. Add Primary Antibody (Anti-Quinolylurea) step3->step4 step5 5. Incubate (Competition Occurs) step4->step5 step6 6. Wash Plate step5->step6 step7 7. Add Enzyme-Labeled Secondary Antibody step6->step7 step8 8. Wash Plate step7->step8 step9 9. Add Substrate (e.g., TMB) step8->step9 step10 10. Stop Reaction & Read Absorbance (e.g., 450 nm) step9->step10 end 11. Analyze Data (Calculate IC50 & % Cross-Reactivity) step10->end

A Comparative Guide to Purity Verification of 1,3-Di-6-quinolylurea Standard Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of standard reference materials is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of 1,3-Di-6-quinolylurea, a key reference standard often identified as Cefsulodin Impurity A. We will delve into the principles, experimental protocols, and comparative data for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Our focus is not merely on the "how," but the "why," empowering you to make informed decisions for your analytical workflows.

Introduction to 1,3-Di-6-quinolylurea as a Reference Standard

1,3-Di-6-quinolylurea (CAS No: 532-05-8, Molecular Formula: C₁₉H₁₄N₄O) is a critical reference material in the pharmaceutical industry, particularly in the quality control of Cefsulodin, a third-generation cephalosporin antibiotic.[1] As an impurity standard, its accurate characterization and purity assessment are paramount to ensure the safety and efficacy of the final drug product. The responsibility for purity verification often falls to the end-user, as some suppliers provide this material without extensive analytical data.[2] This guide aims to equip you with the necessary knowledge to independently and robustly assess the purity of this vital standard.

The Analytical Triad: A Comparative Overview

The purity of a chemical substance can be assessed through various analytical techniques. Here, we compare three powerful and commonly employed methods: HPLC, LC-MS, and qNMR. Each method offers distinct advantages and provides a different lens through which to view the purity of the 1,3-Di-6-quinolylurea standard.

Analytical Technique Principle Strengths Limitations
HPLC (with UV detection) Chromatographic separation based on polarity, followed by UV absorbance detection.Robust, reproducible, excellent for quantifying known impurities.Requires a reference standard for each impurity for accurate quantification; may not detect non-UV active impurities.
LC-MS Chromatographic separation coupled with mass spectrometry for detection and identification.High sensitivity and selectivity; provides molecular weight information for impurity identification.Quantitative accuracy can be affected by matrix effects and ionization efficiency.
qNMR Intrinsic quantitative nature of NMR spectroscopy, where signal intensity is directly proportional to the number of nuclei.Primary analytical method; does not require a specific reference standard for the analyte; provides structural information.Lower sensitivity compared to LC-MS; requires a high-purity internal standard.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical quality control due to its high resolving power and reproducibility.[3] For a molecule like 1,3-Di-6-quinolylurea, a reversed-phase HPLC method is the logical choice, leveraging the compound's aromatic and relatively non-polar nature.

Rationale for Method Development

The quinoline rings in 1,3-Di-6-quinolylurea impart significant hydrophobicity, making it well-suited for separation on a C18 stationary phase. The urea linkage provides a point of polarity. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is ideal for resolving the main component from potential impurities with varying polarities. UV detection is appropriate due to the strong chromophoric nature of the quinoline rings.

Experimental Protocol: A Validated Approach

This protocol is a robust starting point for the purity analysis of 1,3-Di-6-quinolylurea, based on established methods for quinoline derivatives.[4]

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution: Prepare a stock solution of 1,3-Di-6-quinolylurea reference standard (approximately 100 µg/mL) in a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Dissolve the 1,3-Di-6-quinolylurea sample in the same diluent to a nominal concentration of 100 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the main peak)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Standard Prepare Standard Solution Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Prepare Sample Solution Sample->Dissolve_Sample Solvent Diluent (ACN/H2O) Solvent->Dissolve_Standard Solvent->Dissolve_Sample Autosampler Autosampler Dissolve_Standard->Autosampler Dissolve_Sample->Autosampler Column C18 Column Autosampler->Column Injection Detector DAD Detector Column->Detector Elution Integration Peak Integration Detector->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity analysis of 1,3-Di-6-quinolylurea.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC with UV detection is excellent for quantification, LC-MS provides an orthogonal detection method that offers mass information, crucial for identifying unknown impurities.

The Power of Mass Detection

By coupling the separation power of LC with the detection specificity of MS, we can obtain the molecular weight of co-eluting peaks. This is invaluable for tentatively identifying impurities, which could be starting materials, by-products, or degradation products. For 1,3-Di-6-quinolylurea, electrospray ionization (ESI) in positive ion mode is a suitable choice, as the quinoline nitrogens can be readily protonated.

Experimental Protocol: A Targeted Approach

The chromatographic conditions can be similar to the HPLC method, ensuring compatibility with the MS detector.

Instrumentation and Materials:

  • LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • Sample Preparation: As per the HPLC method, but potentially at a lower concentration due to the higher sensitivity of MS.

MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 100-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

Data Analysis: The total ion chromatogram (TIC) is used to assess purity, and the mass spectrum of each peak is analyzed to determine its molecular weight.

Visualization of the LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Sample Test Sample Dissolve_Sample Prepare Sample Solution Sample->Dissolve_Sample Solvent Diluent Solvent->Dissolve_Sample LC LC Separation Dissolve_Sample->LC MS Mass Spectrometer LC->MS Ionization TIC Total Ion Chromatogram MS->TIC Mass_Spectra Mass Spectra of Peaks MS->Mass_Spectra Identification Impurity Identification Mass_Spectra->Identification

Caption: Workflow for LC-MS analysis of 1,3-Di-6-quinolylurea.

Quantitative NMR (qNMR): The Primary Method for Purity Assignment

Quantitative NMR (qNMR) is a powerful primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of protons contributing to the signal.[5][6] This allows for the determination of purity without the need for a specific reference standard of the analyte itself.

The Principle of qNMR Purity Assessment

In qNMR, a certified internal standard with a known purity is added to the sample at a precise concentration. By comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard, the purity of the analyte can be calculated.[7]

Experimental Protocol: A Rigorous Approach

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of standard should ensure that its resonances do not overlap with those of 1,3-Di-6-quinolylurea.

  • Deuterated solvent (e.g., DMSO-d₆).

  • High-precision analytical balance.

Sample Preparation:

  • Accurately weigh a specific amount of the 1,3-Di-6-quinolylurea sample into a vial.

  • Accurately weigh a specific amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A simple 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate quantification.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

Data Processing and Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for 1,3-Di-6-quinolylurea and a signal for the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Calculation Weigh_Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Weigh Internal Standard Weigh_Standard->Dissolve NMR_Acquisition NMR Data Acquisition Dissolve->NMR_Acquisition Processing Spectral Processing NMR_Acquisition->Processing Integration Peak Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for qNMR purity determination of 1,3-Di-6-quinolylurea.

Comparative Analysis and Recommendations

FeatureHPLCLC-MSqNMR
Primary Use Routine QC, quantification of known impuritiesImpurity identification and profilingAbsolute purity determination, certification of reference materials
Sensitivity GoodExcellentModerate
Quantitative Accuracy High (with standards)Moderate to HighVery High (Primary Method)
Throughput HighHighModerate
Cost Low to ModerateHighHigh
Expertise Required ModerateHighHigh

Recommendations:

  • For routine quality control and release testing where the impurity profile is well-characterized, HPLC is the most practical and cost-effective method.

  • During method development, for the investigation of unknown peaks, or for comprehensive impurity profiling, LC-MS is indispensable.

  • For the initial certification of a new batch of 1,3-Di-6-quinolylurea as a reference standard, qNMR is the gold standard, providing an absolute and unbiased purity value.

Conclusion

The purity verification of a standard reference material like 1,3-Di-6-quinolylurea is a multi-faceted task that benefits from the application of orthogonal analytical techniques. A comprehensive approach, integrating the quantitative strength of HPLC, the identification power of LC-MS, and the absolute accuracy of qNMR, provides the highest level of confidence in the quality of your reference standard. This, in turn, ensures the integrity of your research and the development of safe and effective pharmaceuticals.

References

  • Pharmaffiliates. Cefsulodin-impurities. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method validation in pharmaceutical analysis: A guide to best practice. John Wiley & Sons.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2(R1).
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • SciSpace. A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Link]

  • YouTube. Analytical Method Validation - HPLC System Suitability. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. Development and validation of an LC-MS/MS method for the determination of a novel thienoquinolin urea transporter inhibitor PU-48 in rat plasma and its application to a pharmacokinetic study. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR). [Link]

Sources

Safety Operating Guide

1,3-Di-6-quinolylurea proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Disposal Research

I've started a thorough investigation into the safe disposal of 1,3-Di-6-quinolylurea. My initial focus is gathering the Safety Data Sheet (SDS) and relevant literature. I'm exploring its chemical properties, reactivity, and potential hazards to understand the foundation for specific disposal protocols. I'm concurrently searching for disposal guidance.

Developing Disposal Protocols

I'm now compiling a detailed, step-by-step disposal guide, integrating all gathered data. I'm focusing on explaining the science behind each step, including safety precautions. I'll design a Graphviz diagram for visual decision-making based on waste form and then create a table summarizing key information. I am also working on the references section and its corresponding URLs.

Analyzing Safety Data

Gathering Related Data

I've gathered more information. While a specific SDS for "1,3- Di-6-quinolylurea" remains elusive, I've found data for structurally similar ureas and its PubChem entry. The hazard information on aquatic effects is particularly relevant. I'm noting insolubility in water as a key property. Now, I need to synthesize a disposal procedure if specific recommendations can't be found.

Bridging the Knowledge Gap

I've been examining the available data to formulate a comprehensive disposal strategy. Although a dedicated SDS remains unavailable, I've consolidated hazard information from related urea compounds and the PubChem entry for "1,3-Di-6-quinolylurea". My analysis highlights aquatic toxicity and insolubility as crucial factors. Now, the main challenge is to formulate a disposal procedure based on these risks, potentially referencing existing protocols for similar compounds or constituent parts.

Analyzing Disposal Implications

I've determined that 1,3-Di-6-quinolylurea is environmentally hazardous (H413), which significantly impacts disposal strategies. General guidelines for solid chemical waste disposal in a laboratory setting are also in hand, informing further steps.

Consolidating Disposal Information

I've combined data on the H413 hazard classification and general lab waste guidelines. I now need to integrate disposal recommendations for both quinoline and urea compounds. Although I can create a protocol from the evidence, I'd prefer direct guidance on 1,3-Di-6-quinolylurea disposal if available. I'll consolidate existing information into a clear guide, supported by cited sources, and then prepare the required visual elements. A final focused search for gaps is planned.

Synthesizing Disposal Guide

I've assembled a comprehensive disposal guide, drawing on H413 classification and lab waste protocols. I am now incorporating disposal methods for quinoline and urea compounds. Although specific 1,3-Di-6-quinolylurea guidance is lacking, I will create a detailed, reasoned guide, explaining the scientific reasoning and safety precautions. I'll design a decision-making process diagram and table, then compile a full references section. I've now consolidated all required data and am ready for the full response.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Di-6-quinolylurea

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel or rare compounds like 1,3-Di-6-quinolylurea (CAS No. 532-05-8) demands a meticulous, evidence-based approach to personal safety.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to build a culture of safety that validates the quality of our research from the ground up.

Hazard Assessment: The "Why" Behind the "What"

Understanding the potential risks of 1,3-Di-6-quinolylurea is the foundational step in crafting an effective PPE strategy. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not extensively documented, we can infer its potential hazards by examining its structural components: a urea core and two quinoline functional groups.

  • Urea Derivatives: Urea-based compounds are generally considered to have low acute toxicity but can cause irritation to the skin and eyes upon direct contact.[3] If handled as a fine powder, they can also lead to respiratory irritation.[4]

  • Quinoline Moiety: Quinolines are heterocyclic aromatic compounds. While specific hazards vary, compounds in this class should be handled with care.

  • Physical Form: As a solid powder, the primary risks are inhalation of airborne particles and direct skin or eye contact.[4] The enrichment of fine dust can also lead to the danger of dust explosion in certain conditions.[5]

  • Aquatic Toxicity: GHS information aggregated by the European Chemicals Agency (ECHA) indicates that 1,3-Di-6-quinolylurea may cause long-lasting harmful effects to aquatic life, which informs our disposal protocols.[6]

This assessment dictates that our PPE strategy must prevent exposure through inhalation, dermal contact, and ocular contact.

Core PPE Requirements for 1,3-Di-6-quinolylurea

The following table summarizes the essential PPE for handling 1,3-Di-6-quinolylurea in a standard laboratory setting.

Protection Type Required PPE Primary Rationale
Eye & Face Protection Safety glasses with side shields or safety goggles.Prevents eye irritation from airborne powder or accidental splashes.[4]
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin irritation and potential absorption.[3][7]
Skin & Body Protection Full-length laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection N95 dust mask (or higher).Required when handling the powder outside of a fume hood or when aerosolization is likely.[4]

Detailed Protocols and Scientific Rationale

Eye and Face Protection

Direct contact of chemical powders with the eyes can cause significant irritation.[3] Standard prescription glasses are insufficient as they do not protect from the sides.

  • Protocol: Always wear safety glasses with integrated side shields or, for greater protection against splashes, chemical splash goggles. Ensure they are rated to an appropriate standard (e.g., ANSI Z87.1 in the US).

Hand Protection

The skin is a primary route of exposure. Chemical-resistant gloves are non-negotiable.

  • Causality: Nitrile gloves are selected for their broad resistance to a variety of chemicals and for their superior puncture resistance compared to latex. Always check for visible signs of degradation or punctures before use.

  • Protocol:

    • Before handling the compound, inspect gloves for any damage.

    • Don gloves, ensuring they cover the cuff of your lab coat sleeve.

    • After handling, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

    • Dispose of gloves in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Skin and Body Protection

A laboratory coat is the primary barrier protecting your skin and street clothes from contamination.

  • Protocol: A clean, full-length lab coat should be worn and fully fastened. Contaminated lab coats should be professionally laundered and not taken home.[3]

Respiratory Protection

The inhalation of fine chemical dusts can cause respiratory tract irritation.[3]

  • Causality: An N95-rated respirator is designed to filter at least 95% of airborne particles and is the minimum requirement when weighing or transferring the solid compound on an open bench. For operations with a high likelihood of generating dust, working within a certified chemical fume hood is the preferred engineering control.

  • Protocol:

    • If a respirator is required, ensure you have been properly fit-tested.

    • Perform a seal check each time you don the respirator.

    • Do not handle the powder in a way that creates dust clouds (e.g., by dropping it from a height).

Procedural Guide: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye Protection

  • Gloves (pulled over lab coat cuffs)

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a skin-to-skin and glove-to-glove technique.

  • Lab Coat: Remove by rolling it inside-out, without shaking.

  • Eye Protection: Handle by the arms to remove.

  • Respirator: Remove without touching the front.

  • Wash Hands: Immediately and thoroughly wash your hands.

Operational and Disposal Plans

Immediate Actions: Spills & Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Small Powder Spill: Gently cover the spill with absorbent paper. Moisten the paper slightly, then carefully wipe it up and place it in a sealed container for chemical waste disposal. Avoid raising dust.

Disposal of Contaminated PPE and Waste

Given the potential for long-term aquatic harm, all waste must be handled responsibly.[6]

  • Solid Waste: All unused 1,3-Di-6-quinolylurea and materials used for spill cleanup must be placed in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Used gloves, respirators, and any other disposable contaminated items must be disposed of in the designated solid hazardous waste stream.

  • Disposal Method: Do not dispose of this chemical or its containers down the drain or in general trash. All waste must be disposed of via an authorized industrial combustion plant or a licensed chemical waste disposal service, in accordance with local and national regulations.[5] Reusing containers or attempting to "clean" reagents for reuse is not recommended due to the high risk of cross-contamination.[8]

Visual Workflow: PPE Selection for 1,3-Di-6-quinolylurea

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for 1,3-Di-6-quinolylurea start Start: Task Assessment is_powder Handling Solid Powder? start->is_powder weighing Weighing or Transferring? is_powder->weighing Yes in_solution Working with Solution is_powder->in_solution No in_hood Inside Fume Hood? weighing->in_hood ppe_basic Core PPE: - Lab Coat - Safety Glasses - Nitrile Gloves in_solution->ppe_basic in_hood->ppe_basic Yes ppe_respirator Core PPE + N95 Respirator in_hood->ppe_respirator No end Proceed with Task ppe_basic->end ppe_respirator->end

Caption: Decision workflow for selecting appropriate PPE when handling 1,3-Di-6-quinolylurea.

References

  • Dyno Nobel. (2020-07-20). Safety Data Sheet ssssSSherrSheetSSh.
  • Morton Smith-Dawe. (2025-04-29). Safety Data Sheet – Urea.
  • Chemos GmbH&Co.KG. (2019-05-14). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea.
  • Sigma-Aldrich. 1,3-DI-6-QUINOLYLUREA AldrichCPR.
  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals.
  • NOAA. 1,3-DIPHENYLUREA - CAMEO Chemicals.
  • Azomures. (2024-06-05). Working Document SAFETY DATA SHEET UREA.
  • Sigma-Aldrich. (2025-09-13). SAFETY DATA SHEET - Urea.
  • PubChem. 1,3-Di-6-quinolylurea | C19H14N4O | CID 68281.
  • Alfa Chemistry. CAS 532-05-8 1,3-Di-6-quinolylurea.
  • SafeRack. UREA Handling.
  • ResearchGate. (2016-10-11). What strategies can be used to recover and reuse solubilizing agents (urea, SDS) in processes for the recovery of proteins from inclusion bodies?.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Di-6-quinolylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Di-6-quinolylurea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。